2-Methoxyphenyl isocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVCZZADQDCIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061025 | |
| Record name | Benzene, 1-isocyanato-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-87-8 | |
| Record name | 2-Methoxyphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-isocyanato-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxyphenyl Isocyanate: Properties, Reactions, and Applications
This guide provides a comprehensive technical overview of 2-methoxyphenyl isocyanate, a versatile reagent in organic synthesis with significant applications in pharmaceutical and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into its core properties, reactivity, and practical applications.
Introduction
This compound, also known as o-anisyl isocyanate, is an aromatic isocyanate characterized by the presence of a methoxy group at the ortho position of the phenyl ring.[1] This substitution pattern significantly influences its reactivity and makes it a valuable building block in the synthesis of a wide array of organic compounds.[2] Its primary utility lies in its highly electrophilic isocyanate functional group (-N=C=O), which readily reacts with nucleophiles such as alcohols, amines, and water.[3] This reactivity is harnessed in the formation of carbamates, ureas, and other important linkages, making it a key intermediate in the production of pharmaceuticals, agrochemicals, and specialized polymers.[2][4]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 700-87-8 | [1][5][6] |
| Molecular Formula | C₈H₇NO₂ | [1][7] |
| Molecular Weight | 149.15 g/mol | [1][5][7] |
| Appearance | Clear, colorless to slightly yellow liquid | [4][6] |
| Boiling Point | 94.8-95.5 °C at 10 mmHg | [5][6] |
| Density | 1.122 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.5414 | [5][6] |
| Flash Point | >230 °F (>110 °C) | [6][8] |
| Water Solubility | Reacts with water | [6] |
Molecular Structure
The structure of this compound, featuring an isocyanate group attached to a methoxy-substituted benzene ring, is depicted below.
Caption: Molecular structure of this compound.
Reactivity and Mechanistic Considerations
The isocyanate group is a cumulative double bond system (N=C=O) that renders the central carbon atom highly electrophilic. This inherent reactivity dictates the chemical behavior of this compound.
Reaction with Nucleophiles
The primary mode of reaction for this compound is nucleophilic addition to the carbonyl carbon of the isocyanate group. This is a versatile reaction that allows for the formation of various stable covalent bonds.
-
With Amines (Urea Formation): Primary and secondary amines readily react with this compound to form substituted ureas. This reaction is typically rapid and exothermic, often proceeding to completion at room temperature.[9]
-
With Alcohols (Carbamate Formation): Alcohols react, usually in the presence of a catalyst (e.g., a tertiary amine or an organotin compound), to yield carbamates (urethanes). The reaction rate is dependent on the steric hindrance and nucleophilicity of the alcohol.
-
With Water (Decarboxylation): this compound is sensitive to moisture.[3] It reacts with water to form an unstable carbamic acid intermediate, which then undergoes decarboxylation to yield 2-methoxyaniline and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a disubstituted urea.
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2-Methoxyphenyl isocyanate CAS number 700-87-8
An In-depth Technical Guide to 2-Methoxyphenyl Isocyanate (CAS 700-87-8)
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a versatile reagent with significant applications in organic synthesis, materials science, and drug development. We will delve into its core chemical properties, reactivity, key applications—with a focus on its unique role as a chemoselective agent for amine protection—and provide practical, field-proven experimental protocols.
Core Properties and Specifications
This compound, also known as o-anisyl isocyanate, is an aromatic isocyanate featuring a methoxy group at the ortho position. This substitution pattern influences its reactivity and confers specific properties to its derivatives.[1][2]
| Property | Value | Source(s) |
| CAS Number | 700-87-8 | [3][4] |
| Molecular Formula | C₈H₇NO₂ | [3][4] |
| Molecular Weight | 149.15 g/mol | [4][5] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Density | 1.122 g/mL at 25 °C | |
| Boiling Point | 94.8-95.5 °C at 10 mmHg | |
| Refractive Index (n20/D) | 1.5414 | |
| Purity | Typically ≥98% (GC) | [7] |
| Synonyms | 1-isocyanato-2-methoxybenzene, 2-Isocyanatoanisole | [1][2] |
Synthesis and Reactivity Profile
General Synthesis
Aryl isocyanates are commonly synthesized from the corresponding primary amines. A prevalent laboratory and industrial method involves the reaction of the amine with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.[8][9] The reaction proceeds via a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.
While specific synthesis details for this compound are proprietary to manufacturers, the general pathway would involve the phosgenation of 2-methoxyaniline.
Core Reactivity: The Isocyanate Functional Group
The isocyanate group (–N=C=O) is highly electrophilic at the central carbon atom. This reactivity is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Consequently, it readily reacts with a wide range of nucleophiles in what is mechanistically a nucleophilic addition reaction.[10][11] The presence of the ortho-methoxy group can sterically and electronically modulate this reactivity compared to unsubstituted phenyl isocyanate.
Caption: General mechanism of nucleophilic addition to this compound.
Key reactions include:
-
With Amines: Forms N,N'-disubstituted ureas. This is a rapid and often quantitative reaction, forming a stable urea linkage.[12][13][14]
-
With Alcohols: Forms carbamates (urethanes). This reaction may require a catalyst, especially with less reactive alcohols.[15][16]
-
With Water: Reacts with water to form an unstable carbamic acid, which quickly decomposes to yield 2-methoxyaniline and carbon dioxide. This highlights the compound's moisture sensitivity.[17]
Advanced Application: A Chemoselective Reagent for Amine Protection
A standout application of this compound is its use as a unique protecting group for amines.[13][18] Traditional amine protecting groups like Boc or Cbz form carbamates. In contrast, this reagent forms a highly stable urea linkage, which is resistant to a wide range of acidic and alkaline conditions where carbamates might be cleaved.[13][18]
The ingenuity of this approach lies in the subsequent deprotection step. The ortho-methoxy group facilitates a specific cleavage protocol, allowing for the regeneration of the free amine, making this compound a "multitasking" reagent for a protection/deprotection sequence.[12][18]
Caption: Workflow for amine protection and deprotection using this compound.
Experimental Protocols and Workflows
Synthesis of a Disubstituted Urea: 1-(2-methoxyphenyl)-3-(o-tolyl)urea
This protocol is adapted from Velappan, A. B., et al., and demonstrates the straightforward synthesis of a urea derivative.[12] This class of compounds is frequently explored in drug discovery for its diverse biological activities.
Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve o-toluidine (0.400 g, 3.73 mmol) in dichloromethane (DCM, 10 mL). Stir the solution at room temperature using a magnetic stirrer.
-
Reaction: To the stirred solution, add this compound (0.556 g, 3.73 mmol) dropwise.
-
Monitoring: Allow the reaction to stir at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC). A solid product should precipitate.[12] The reaction is often complete within 10-20 minutes.[13]
-
Work-up:
-
Filter the resulting solid through a sintered funnel.
-
To remove any unreacted starting material or carbamic acid byproducts, partition the solid between ethyl acetate (EtOAc) and a 5% sodium bicarbonate (NaHCO₃) aqueous solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.
-
-
Purification & Characterization: The resulting white solid is typically of high purity. For analytical purposes, further purification can be achieved via column chromatography. The product 1-(2-methoxyphenyl)-3-(o-tolyl)urea was obtained with 100% yield.[12]
-
¹H-NMR (in CDCl₃ + d₆-DMSO): δ 2.29 (s, 3H), 3.85 (s, 3H), 6.86-6.84 (m, 1ArH), 6.96-6.92 (m, 2ArH), 7.04-6.98 (m, 1ArH), 7.20-7.15 (m, 2ArH), 7.76-7.73 (m, 2ArH), 8.03 (bs, 1NH), 8.27-8.21 (m, 1NH).[12]
-
¹³C-NMR (in CDCl₃ + d₆-DMSO): δ 17.5, 54.9, 109.5, 118.4, 120.1, 120.9, 121.7, 122.4, 125.4, 127.9, 128.3, 129.4, 136.5, 147.2, 152.7.[12]
-
Caption: Experimental workflow for the synthesis of a substituted urea.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[17][19]
| Hazard Category | GHS Statements | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [5] |
| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [17][19] |
| Sensitization | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
Precautionary Measures:
-
P261: Avoid breathing vapors or mist.[19]
-
P280: Wear protective gloves, eye protection, and face protection.[19]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage and Stability:
-
The compound is moisture-sensitive .[17][20] Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as water, acids, bases, alcohols, and amines.[17]
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A Comprehensive Technical Guide to 2-Methoxyphenyl Isocyanate for Advanced Research Applications
Introduction
2-Methoxyphenyl isocyanate is a versatile aromatic isocyanate that serves as a crucial building block and intermediate in a multitude of applications, ranging from organic synthesis to the development of novel pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its unique chemical structure, featuring a reactive isocyanate group (-N=C=O) and a methoxy (-OCH₃) substituent on the phenyl ring, imparts specific reactivity and properties that are highly valued by researchers and drug development professionals. The methoxy group, positioned ortho to the isocyanate, electronically influences the reactivity of the isocyanate moiety, making it a chemoselective reagent in complex synthetic transformations.
This technical guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in modern drug discovery. We will delve into its role as a multitasking reagent, particularly as a protecting group for amines, and provide a detailed experimental protocol for its application. This document is intended to be a comprehensive resource for scientists and researchers, offering both theoretical insights and practical guidance.
Physicochemical Properties of this compound
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₇NO₂ | [3][4][5][6] |
| Molecular Weight | 149.15 g/mol | [3][4][5][7] |
| CAS Number | 700-87-8 | [4][7] |
| EC Number | 211-853-5 | [3][7] |
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Density | 1.122 g/mL at 25 °C | [6][7][8] |
| Boiling Point | 94.8-95.5 °C at 10 mmHg | [7][8] |
| Refractive Index | n20/D 1.5414 | [7][8] |
| SMILES String | COc1ccccc1N=C=O | [7] |
| InChI Key | SUVCZZADQDCIEQ-UHFFFAOYSA-N | [7] |
Synthesis and Reactivity
Synthesis
The synthesis of aromatic isocyanates can be achieved through various methods. One notable process involves the reaction of a halogenated aromatic compound, such as 2-bromoanisole, with a metal cyanate in the presence of a nickel catalyst in the zero oxidation state. This method provides a pathway to isocyanates from readily available starting materials. The reaction temperature is a critical parameter, often optimized between 140°C and 155°C for aromatic halides to ensure efficient conversion.
Core Reactivity
The isocyanate functional group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in organic synthesis. It readily reacts with nucleophiles such as alcohols, amines, and even water. The reaction with amines is particularly robust, leading to the formation of a stable urea linkage. This specific reactivity has been ingeniously exploited in drug development and peptide synthesis.
Application in Drug Development: A Chemoselective Protecting Group
In the intricate world of drug discovery and multistep organic synthesis, the protection and deprotection of functional groups are fundamental strategies. Amines, being nucleophilic, often require protection to prevent unwanted side reactions. While carbamates (formed from reagents like Boc-anhydride or Fmoc-Cl) are the most common amine protecting groups, recent research has highlighted the utility of this compound for this purpose, forming a stable urea linkage.[9][10]
The use of this compound as a protecting group offers several advantages:
-
Chemoselectivity: It reacts selectively with amines in the presence of other functional groups.
-
Stability: The resulting urea linkage is remarkably stable under a wide range of conditions, including acidic, alkaline, and aqueous environments, which is a significant advantage over many traditional protecting groups.[9][10]
-
Facile Deprotection: Despite its stability, the protecting group can be removed under specific conditions, regenerating the free amine.[9]
The workflow for this protection-deprotection strategy is visualized below.
Caption: Workflow for amine protection using this compound.
Experimental Protocol: Amine Protection via Urea Formation
This protocol details a general procedure for the protection of a primary amine using this compound. This reaction is typically high-yielding and proceeds rapidly at room temperature.[11]
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.0 equivalent)
-
Dichloromethane (DCM), anhydrous
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Sintered funnel
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (e.g., 3.73 mmol) in anhydrous DCM (10 mL). Begin stirring the solution at room temperature.
-
Addition of Isocyanate: To the stirred solution, add this compound (1.0 equivalent, e.g., 3.73 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically rapid, often completing within 10-60 minutes. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: a. Upon completion, a solid product will often precipitate. Filter the solid using a sintered funnel. b. Transfer the collected solid to a separatory funnel and partition it between EtOAc and a 5% NaHCO₃ solution. This step removes any residual carbamic acid. c. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting urea product is often obtained in high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.
Causality and Insights: The choice of DCM as a solvent is due to its inertness and ability to dissolve both reactants. The aqueous work-up with a mild base (NaHCO₃) is crucial for removing any byproducts formed from the reaction of the isocyanate with trace amounts of water, ensuring a high purity of the final protected amine.
Role in Multicomponent Reactions (MCRs)
Isocyanates, and isocyanides which are related isomers, are powerful reagents in multicomponent reactions (MCRs).[12] MCRs, such as the Ugi and Passerini reactions, are highly efficient one-pot transformations that allow for the rapid assembly of complex molecules from three or more starting materials.[12] This approach is invaluable in drug discovery for generating large libraries of diverse compounds for high-throughput screening.[13] The incorporation of the 2-methoxyphenyl moiety can influence the pharmacological properties of the resulting molecules, making this compound a valuable tool for medicinal chemists.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[14][15]
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[7][16] It causes serious eye irritation and skin irritation, and may cause respiratory irritation.[15][16] It is also a potential respiratory sensitizer.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[14][17] For operations with a potential for significant exposure, a respirator with an appropriate filter (e.g., Type ABEK) is recommended.[7][17]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[15][16]
-
Incompatible Materials: Avoid contact with acids, water, strong oxidizing agents, strong bases, alcohols, and amines (other than for intended reaction).[16]
-
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[15][17]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[16][17]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]
-
If swallowed: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[16][17]
-
Conclusion
This compound is a reagent of significant importance in modern organic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for researchers. Beyond its role as a simple building block, its application as a robust and chemoselective protecting group for amines showcases its multitasking capabilities. As the demand for molecular diversity and synthetic efficiency in drug discovery continues to grow, the strategic application of versatile reagents like this compound will undoubtedly play a pivotal role in the development of next-generation therapeutics.
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An In-depth Technical Guide to the Synthesis and Preparation of 2-Methoxyphenyl Isocyanate
Foreword: The Strategic Importance of 2-Methoxyphenyl Isocyanate
This compound (also known as o-anisyl isocyanate) is a vital chemical intermediate whose utility spans a wide range of applications, from pharmaceutical synthesis and agrochemical development to the creation of specialized polymers and dyestuffs.[1] Its molecular structure, featuring a reactive isocyanate group (-N=C=O) and a methoxy-substituted aromatic ring, imparts a unique combination of reactivity and selectivity.[1][2][3][4] Recently, its role has expanded into advanced organic synthesis as a chemoselective, multitasking reagent for the protection of amine functionalities, offering a stable urea linkage that can be conveniently deprotected.[5]
This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond simple protocols to elucidate the underlying chemical principles, process considerations, and safety imperatives that govern its successful preparation. We will examine both the traditional phosgene-based route and the increasingly important non-phosgene alternatives, providing a comprehensive framework for laboratory and industrial application.
Part 1: Foundational Synthesis Principles and Key Intermediates
The synthesis of aryl isocyanates like this compound fundamentally relies on the formation of the isocyanate functional group from an amine or its precursor. The major industrial pathway involves the direct reaction of an amine with phosgene.[6][7] However, due to the extreme toxicity of phosgene, significant research has been dedicated to developing safer, alternative "phosgene-free" routes.[6][8][9] These alternatives often leverage classic rearrangement reactions where a nitrogen-containing functional group is converted into an isocyanate intermediate. The most notable of these are the Curtius, Hofmann, and Lossen rearrangements.[10][11][12]
-
Phosgenation: The reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This is a robust and high-yielding method but carries significant safety burdens.[6][13]
-
Curtius Rearrangement: The thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas.[11][14]
-
Hofmann Rearrangement: The reaction of a primary amide with a halogen (e.g., bromine) and a strong base to yield an isocyanate intermediate, which has one fewer carbon atom than the starting amide.[12][15][16]
-
Lossen Rearrangement: The conversion of a hydroxamic acid or its derivative into an isocyanate via a base-promoted or thermal rearrangement.[10][17][18]
The choice of synthetic route is dictated by factors such as scale, available starting materials, substrate tolerance to reaction conditions, and, critically, the safety infrastructure available.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 700-87-8 | [2][3][4] |
| Molecular Formula | C₈H₇NO₂ | [1][2][4] |
| Molecular Weight | 149.15 g/mol | [2][4][19] |
| Appearance | Clear, colorless to slightly yellow liquid | [1][3] |
| Boiling Point | 94.8-95.5 °C at 10 mmHg | [2][3] |
| Density | 1.122 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.5414 | [2][3] |
| Synonyms | o-Anisyl isocyanate, 1-Isocyanato-2-methoxybenzene | [3][20] |
Part 2: Synthesis Methodologies in Detail
Methodology A: Phosgenation of 2-Methoxyaniline
This is the most direct and historically prevalent industrial method for producing this compound. The process involves the reaction of 2-methoxyaniline (o-anisidine) with phosgene.
Causality and Mechanism: The reaction proceeds in two main stages. First, the nucleophilic amine attacks the electrophilic carbonyl carbon of phosgene, displacing a chloride ion to form an N-(2-methoxyphenyl)carbamoyl chloride intermediate. In the second stage, this intermediate is subjected to thermal dehydrochlorination. The application of heat causes the elimination of a molecule of hydrogen chloride (HCl), resulting in the formation of the stable isocyanate double bond system. A base is often used to scavenge the HCl produced.[7]
Experimental Protocol (Laboratory Scale using Triphosgene):
-
Safety Precaution: This procedure must be conducted in a certified, high-performance fume hood. Triphosgene, while being a solid, decomposes to release highly toxic phosgene gas. All glassware should be oven-dried to be moisture-free.
-
Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas (e.g., Nitrogen or Argon).
-
Reagent Charging: Charge the flask with a solution of triphosgene (0.35 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or toluene.[13]
-
Substrate Addition: Dissolve 2-methoxyaniline (1.0 equivalent) in the same dry solvent. Add this solution dropwise to the stirred triphosgene solution at 0 °C. The controlled addition is crucial to manage the exotherm and prevent side reactions.
-
Base Addition: After the initial addition, a solution of a non-nucleophilic base, such as triethylamine (3.0 equivalents), is added dropwise while maintaining the cold temperature.[13] This neutralizes the HCl formed during the reaction.
-
Reaction and Maturation: The reaction mixture is allowed to slowly warm to room temperature and then gently refluxed for 2-4 hours until TLC or GC analysis indicates the complete consumption of the starting amine.
-
Workup and Purification: The mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration. The solvent is carefully removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.[2][3]
Self-Validating System: The success of this protocol is validated by the complete consumption of the starting amine (monitored by GC/TLC) and the isolation of a product with the correct boiling point and spectroscopic data (IR, NMR) corresponding to this compound. The characteristic strong absorbance in the IR spectrum around 2250-2270 cm⁻¹ is a definitive indicator of the isocyanate group's formation.[21]
Methodology B: The Curtius Rearrangement
This powerful phosgene-free method constructs the isocyanate from a carboxylic acid precursor, 2-methoxybenzoic acid.
Causality and Mechanism: The process begins with the activation of the carboxylic acid to a more reactive derivative, which is then converted into an acyl azide. The key step is the thermal or photochemical rearrangement of the acyl azide. In a concerted mechanism, the bond between the carbonyl carbon and the aryl group breaks, and the aryl group migrates to the adjacent nitrogen atom as dinitrogen gas (N₂) is extruded.[11] This concerted migration ensures the retention of configuration of the migrating group and avoids the formation of highly reactive nitrene intermediates.[11]
Experimental Protocol (One-Pot using DPPA):
-
Safety Precaution: Organic azides are potentially explosive and should be handled with care, avoiding friction, shock, and excessive heat. Use a safety shield.
-
Reactor Setup: In an inert atmosphere, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: To a solution of 2-methoxybenzoic acid (1.0 equivalent) in a dry, inert solvent like toluene, add triethylamine (1.1 equivalents).[22]
-
Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.1 equivalents) dropwise to the solution at room temperature. Stir for 30-60 minutes to allow for the formation of the acyl azide intermediate.[22]
-
Rearrangement: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-5 hours. The evolution of nitrogen gas will be observed. The reaction progress can be monitored by IR spectroscopy, watching for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2260 cm⁻¹).
-
Isolation: After the reaction is complete, cool the mixture. The isocyanate can often be used directly in the next step. For isolation, the solvent is removed under reduced pressure, and the residue is purified by vacuum distillation.
Self-Validating System: The reaction is self-validating through the observable evolution of nitrogen gas. Quantitative validation is achieved via spectroscopic monitoring (IR) and confirmed by isolating a product with the expected physical and spectral properties after purification.
Part 3: Purification, Characterization, and Safety
Purification and Characterization
Regardless of the synthetic route, the final product requires careful purification, typically via vacuum distillation , to remove non-volatile impurities and unreacted starting materials.[2][3]
-
Purity Assessment: Gas chromatography (GC) is the preferred method for assessing the purity of the final product, with typical commercial grades being ≥98%.[1][3]
-
Structural Confirmation:
-
FTIR Spectroscopy: The most definitive method for confirming the presence of the isocyanate group is the very strong and sharp absorption band observed between 2250-2270 cm⁻¹ .[21]
-
NMR Spectroscopy (¹H and ¹³C): Provides confirmation of the aromatic substitution pattern and the absence of impurities.
-
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict handling protocols.
-
Primary Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][23]
-
Irritation: Causes serious skin and eye irritation and may cause respiratory irritation.[23] It is also a lachrymator (a substance that causes tearing).[23]
-
Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2]
-
-
Personal Protective Equipment (PPE):
-
Handling:
-
All operations must be performed in a well-ventilated fume hood or a closed system.[24][25]
-
The compound is moisture-sensitive .[3][25] Contact with water will lead to the formation of an unstable carbamic acid, which rapidly decarboxylates to form 2-methoxyaniline. This amine can then react with remaining isocyanate to form a solid, insoluble urea byproduct, contaminating the product.
-
Avoid contact with incompatible materials such as water, acids, strong bases, alcohols, and amines.[23]
-
-
Storage:
Part 4: Comparative Analysis of Synthesis Routes
The optimal choice of synthesis route depends heavily on the specific context of the research or production environment.
Table 2: Comparison of Primary Synthesis Routes
| Feature | Phosgenation Route | Curtius Rearrangement | Hofmann/Lossen Rearrangements |
| Starting Material | 2-Methoxyaniline | 2-Methoxybenzoic Acid | 2-Methoxybenzamide / Hydroxamic Acid |
| Key Reagents | Phosgene or Triphosgene | DPPA or SOCl₂/NaN₃ | Br₂/NaOH or Activating Agent/Base |
| Primary Hazard | Extreme Toxicity of phosgene | Explosion risk of acyl azides | Use of strong bases and halogens |
| Advantages | High yield, robust, scalable, direct | Phosgene-free, mild conditions possible | Phosgene-free, readily available starting materials |
| Disadvantages | Requires specialized safety infrastructure | Potentially explosive intermediate, cost of DPPA | Strong basic conditions, potential for side reactions |
| Ideal Application | Large-scale industrial production | Lab-scale synthesis, sensitive substrates | Educational settings, specific substrate conversions |
References
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-
Grokipedia. (n.d.). Lossen rearrangement. Retrieved from Grokipedia. [Link]
- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
-
Wikipedia. (n.d.). Lossen rearrangement. Retrieved from Wikipedia. [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Retrieved from Wikipedia. [Link]
-
Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH Public Access. [Link]
-
Unacademy. (n.d.). What Is Lossen Rearrangement?. Retrieved from Unacademy. [Link]
-
Chemistry Stack Exchange. (2019, May 9). What is the mechanism for this reaction?. Retrieved from Chemistry Stack Exchange. [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from Wikipedia. [Link]
-
NROChemistry. (n.d.). Curtius Rearrangement. Retrieved from NROChemistry. [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from NROChemistry. [Link]
- Deadman, B. J., et al. (n.d.). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging.
-
Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from Master Organic Chemistry. [Link]
-
Georganics. (n.d.). This compound. Retrieved from Georganics. [Link]
-
Royal Society of Chemistry. (n.d.). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Retrieved from Organic Chemistry Frontiers. [Link]
-
Illinois State University. (n.d.). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving Group. Retrieved from ISU ReD. [Link]
-
PharmD Guru. (n.d.). HOFMANN REARRANGEMENT. Retrieved from PharmD Guru. [Link]
- Supporting Information. (n.d.).
-
PubMed Central (PMC). (n.d.). How To Get Isocyanate?. Retrieved from National Institutes of Health. [Link]
- Google Patents. (n.d.). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.
- Development of basic technology of non-catalytic and non-phosgene reduction method for the synthesis of isocyanates by thermal decomposition. (n.d.). Manuscript.
-
New Drug Approvals. (n.d.). PHOSGENE. Retrieved from New Drug Approvals. [Link]
-
Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from Organic Chemistry Portal. [Link]
-
Research Scientific. (n.d.). This compound, 99%. Retrieved from Research Scientific. [Link]
-
Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester. Retrieved from Organic Syntheses. [Link]
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An In-depth Technical Guide to the Reactivity of 2-Methoxyphenyl Isocyanate with Nucleophiles
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2-methoxyphenyl isocyanate with a range of common nucleophiles, including amines, alcohols, and water. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the underlying principles governing these reactions. We will explore the nuanced electronic and steric effects imparted by the ortho-methoxy group, which significantly influences the reactivity of the isocyanate moiety. This guide offers not only theoretical and mechanistic insights but also provides field-proven, detailed experimental protocols for the synthesis of ureas and carbamates. All quantitative data is summarized in structured tables for clarity, and key reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.
Introduction: The Versatile Chemistry of Isocyanates
Isocyanates, characterized by the highly reactive -N=C=O functional group, are cornerstone electrophiles in organic synthesis. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making it susceptible to attack by a wide array of nucleophiles.[1] These reactions are fundamental to the production of a vast range of materials, including polyurethanes, polyureas, and various fine chemicals.
The reactivity of an isocyanate is profoundly influenced by the nature of the substituent attached to the nitrogen atom. In aromatic isocyanates, substituents on the phenyl ring can modulate the electrophilicity of the isocyanate carbon through inductive and resonance effects. Electron-withdrawing groups typically enhance reactivity, while electron-donating groups tend to decrease it.[1]
This guide focuses specifically on this compound, a reagent where the substituent is a methoxy group located at the ortho position. This particular substitution pattern introduces a fascinating interplay of electronic and steric factors that dictate its reactivity profile.
The Influence of the 2-Methoxy Group: A Dance of Sterics and Electronics
The 2-methoxy group in this compound exerts a dual influence on the reactivity of the isocyanate functionality.
-
Electronic Effects: The methoxy group is an electron-donating group through resonance (mesomeric effect), which can decrease the electrophilicity of the isocyanate carbon by donating electron density to the aromatic ring. However, it is also an inductively withdrawing group due to the electronegativity of the oxygen atom. In the case of an ortho-substituent, these effects can be complex and can also influence the stability of reaction intermediates.
-
Steric Effects: The presence of the methoxy group in the ortho position introduces steric hindrance around the isocyanate group. This can impede the approach of bulky nucleophiles, thereby slowing down the reaction rate compared to its para- or meta-substituted counterparts, or the unsubstituted phenyl isocyanate.
This combination of electronic and steric effects makes this compound a reagent with unique reactivity, offering opportunities for chemoselectivity in certain applications.
Reactivity with Amines: Formation of Ureas
The reaction of this compound with primary and secondary amines is a rapid and generally high-yielding process that leads to the formation of N,N'-disubstituted ureas. This reaction is a cornerstone of many synthetic pathways in medicinal chemistry and materials science.
Mechanism of Urea Formation
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage. The reaction is typically exothermic and does not require a catalyst.[2]
Caption: General mechanism for urea formation.
Experimental Protocols for Urea Synthesis
The synthesis of ureas from this compound is generally straightforward. The following protocols are illustrative examples.
Protocol 1: Synthesis of 1-(2-methoxyphenyl)-3-(o-tolyl)urea [3]
-
Dissolve o-toluidine (0.400 g, 3.73 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To the well-stirred solution, add this compound (0.556 g, 3.73 mmol).
-
Stir the reaction mixture at room temperature for 10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filter the resulting solid through a sintered funnel.
-
To remove any residual carbamic acid, partition the solid between a 5% aqueous sodium bicarbonate (NaHCO₃) solution and ethyl acetate (EtOAc).
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product as a white solid.
Protocol 2: Synthesis of 1-(4-Cyanophenyl)-3-(2-methoxyphenyl)urea [3]
-
In a round-bottom flask with a magnetic stirrer, dissolve p-cyanoaniline (0.400 g, 3.38 mmol) in DCM (10 mL).
-
Add this compound (0.504 g, 3.38 mmol) to the stirred solution.
-
Continue stirring at room temperature for 2 hours, monitoring by TLC.
-
Filter the solid product.
-
Purify the solid by partitioning between 5% aqueous NaHCO₃ and EtOAc.
-
Dry the organic phase over Na₂SO₄ and remove the solvent under reduced pressure to obtain the final product.
| Amine Nucleophile | Reaction Time | Yield (%) | Reference |
| o-Toluidine | 10 min | 100 | [3] |
| p-Cyanoaniline | 2 hours | 98 | [3] |
| (R)-Methylbenzyl amine | 1 hour | 95 | [3] |
| o-Chloroaniline | 30 min | 93 | [3] |
Table 1: Summary of reaction conditions and yields for the synthesis of various ureas from this compound.
Reactivity with Alcohols: Formation of Carbamates
The reaction of this compound with alcohols yields carbamates (urethanes). This reaction is of immense industrial importance, forming the basis of polyurethane chemistry. Generally, the reaction with alcohols is slower than with amines and often requires catalysis.
Mechanism of Carbamate Formation
Similar to urea formation, the reaction proceeds through a nucleophilic addition of the alcohol's oxygen atom to the isocyanate's carbon atom. This is the rate-determining step and is often catalyzed by bases or organometallic compounds.[4] A subsequent proton transfer results in the carbamate product. The reactivity of alcohols generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[5]
Caption: General mechanism for carbamate formation.
Experimental Protocols for Carbamate Synthesis
The following is a general protocol for the synthesis of carbamates from alcohols and substituted phenyl isocyanates, which can be adapted for this compound.[6]
Protocol 3: General Synthesis of O-Alkyl N-(2-methoxyphenyl)carbamates
-
In a small vial, place 10-50 µL of the desired alcohol and record its weight.
-
Add 1000 µL of hexane to the vial.
-
Introduce a 1.1 molar excess of this compound to the mixture.
-
Allow the reaction to proceed at room temperature. The reaction time can vary from hours to overnight depending on the reactivity of the alcohol.
-
The O-alkyl carbamate product, being insoluble in hexane, will crystallize out of the solution.
-
The completion of the reaction is indicated by the formation of a significant amount of crystals.
-
Isolate the crystalline product by filtration and wash with cold hexane.
| Alcohol Type | Expected Reactivity | Catalyst Requirement | Reference |
| Primary | High | Often not required, but can accelerate the reaction. | [5] |
| Secondary | Moderate | Often requires a catalyst (e.g., tertiary amine, organotin). | [5] |
| Tertiary | Low | Requires a catalyst and may need elevated temperatures. | [5] |
Table 2: General reactivity trends of alcohols with isocyanates.
Reactivity with Water: Hydrolysis
Isocyanates react with water in a two-step process. The initial reaction forms an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea. This reaction is particularly important in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent.
Mechanism of Hydrolysis
The hydrolysis of phenyl isocyanate has been shown to be subject to general base catalysis, with evidence suggesting that in the uncatalyzed reaction, a second molecule of water acts as a general base to facilitate proton transfer.[7]
Sources
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The Electrophilicity of the Carbonyl Carbon in 2-Methoxyphenyl Isocyanate: A Mechanistic and Practical Exploration
An In-depth Technical Guide
Abstract
2-Methoxyphenyl isocyanate is a versatile reagent whose reactivity is critically governed by the electrophilicity of its isocyanate carbonyl carbon. This guide provides an in-depth analysis of the electronic and steric factors that modulate this electrophilicity. We will dissect the dual electronic nature of the ortho-methoxy substituent, contrast its influence with that of its meta and para isomers, and provide detailed experimental and computational frameworks for characterizing its reactivity. This document serves as a comprehensive resource for professionals seeking to understand and strategically employ this compound in organic synthesis and drug development.
Foundational Principles: The Electrophilic Nature of the Isocyanate Group
The isocyanate functional group (–N=C=O) is a heterocumulene system characterized by a central carbon atom double-bonded to both a nitrogen and an oxygen atom. This arrangement renders the central carbon atom highly electrophilic. The significant positive charge on this carbon arises from the polarization of the double bonds towards the more electronegative nitrogen and oxygen atoms[1]. This inherent electrophilicity is best understood through its resonance structures, which illustrate the localization of a partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.
Caption: Dueling electronic effects of the 2-methoxy substituent.
Steric Hindrance
Beyond electronics, the physical bulk of the methoxy group at the ortho position plays a crucial role. Steric hindrance is the slowing of chemical reactions due to the spatial arrangement of atoms.[2][3] The proximity of the –OCH₃ group to the isocyanate functionality can physically obstruct the optimal trajectory for a nucleophile to attack the electrophilic carbonyl carbon.[4] This effect is generally absent in the meta and para isomers, making it a distinguishing feature of ortho-substituted isocyanates. This steric impediment can lead to a significant reduction in reaction rates compared to what would be predicted based on electronic effects alone.[5]
Comparative Reactivity Analysis: An Isomeric Perspective
The influence of a substituent on the reactivity of a phenyl ring can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ).[6]
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (phenyl isocyanate).
-
σ (Sigma) is the substituent constant, which depends on the nature and position of the substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.
-
ρ (Rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
For the reaction of phenyl isocyanates with an alcohol, the reaction constant (ρ) is positive, indicating that the reaction is accelerated by electron-withdrawing groups (which build up positive charge) and decelerated by electron-donating groups.[5]
| Substituent Position | Hammett Constant (σ) | Predominant Electronic Effect on Reactivity | Expected Steric Hindrance | Overall Effect on Reaction Rate (vs. Phenyl Isocyanate) |
| 2-Methoxy (ortho) | - | Combination of +M and -I effects | High | Decreased |
| 3-Methoxy (meta) | σₘ = +0.12 | -I effect dominates (deactivating) | Negligible | Decreased |
| 4-Methoxy (para) | σₚ = -0.27 | +M effect dominates (activating) | Negligible | Increased |
| Unsubstituted (H) | 0 | Reference | Negligible | Reference Rate |
Note: Hammett constants are typically not applied to ortho substituents due to the confounding influence of steric effects.
This comparison highlights the unique behavior of this compound. While the para-methoxy group is strongly electron-donating via resonance and increases the reaction rate, the ortho-methoxy group, despite similar electronic potential, significantly retards the reaction due to steric hindrance.[5]
Experimental & Computational Characterization
A multi-faceted approach is required to fully characterize the electrophilicity and reactivity of this compound.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: This is a primary tool for monitoring isocyanate reactions. The asymmetric stretching vibration of the –N=C=O group gives rise to a strong, sharp absorption band in a relatively clear region of the spectrum, typically between 2240-2280 cm⁻¹.[7] The disappearance of this peak can be used to quantitatively track the progress of a reaction.[8]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the carbonyl carbon in the isocyanate group is sensitive to its electronic environment. Changes in this chemical shift upon substitution can provide insights into the electron density at this carbon. For example, in isophorone diisocyanate, the chemical shifts of the NCO carbons have been assigned using ¹³C NMR.[9]
Experimental Protocol: Kinetic Analysis of Urethane Formation via IR Spectroscopy
This protocol describes a method to determine the pseudo-first-order rate constant for the reaction of this compound with an alcohol, based on established methodologies.[5]
Objective: To quantify the rate of disappearance of the isocyanate N=C=O peak in the presence of a nucleophile.
Materials:
-
This compound (99%) * Anhydrous 2-ethylhexanol
-
Anhydrous benzene (or other suitable non-protic solvent)
-
FTIR Spectrometer with liquid transmission cells (e.g., NaCl)
Procedure:
-
Solution Preparation:
-
Prepare a standard stock solution of this compound in anhydrous benzene (e.g., 0.04 M).
-
Prepare a reaction mixture by dissolving an identical amount of the isocyanate in benzene, adding a significant molar excess of 2-ethylhexanol (e.g., 10-fold excess, 0.4 M), and making up to the final volume. The large excess of alcohol ensures the reaction follows pseudo-first-order kinetics with respect to the isocyanate.
-
-
FTIR Measurement:
-
Calibrate the spectrometer using a reference cell filled with pure benzene.
-
Immediately after preparation, transfer a sample of the reaction mixture to a 0.1-mm path length NaCl cell and record the initial IR spectrum, focusing on the 2100-2400 cm⁻¹ region.
-
Record the absorbance of the isocyanate peak at its maximum (approx. 2270 cm⁻¹). This is A₀ at t=0.
-
-
Kinetic Monitoring:
-
Maintain the reaction mixture at a constant temperature (e.g., 28 °C).
-
At regular time intervals (e.g., every 15 minutes), withdraw a sample and record the IR spectrum, measuring the absorbance of the NCO peak (Aₜ).
-
-
Data Analysis:
-
Since isocyanate concentration is proportional to absorbance, a plot of ln(Aₜ) versus time (t) will yield a straight line.
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the alcohol.
-
Caption: Workflow for kinetic analysis using IR spectroscopy.
Computational Chemistry Insights
Modern computational methods, particularly Density Functional Theory (DFT), provide powerful tools to quantify electrophilicity without empirical data.
-
Electrophilicity Index (ω): Within the framework of Conceptual DFT, the global electrophilicity index (ω) is a widely used descriptor.[10][11] It is defined in terms of the electronic chemical potential (μ) and chemical hardness (η), which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A higher ω value corresponds to higher electrophilicity.
-
Activation Strain Model (ASM): This model deconstructs the activation energy of a reaction into two components: the strain energy required to deform the reactants into their transition-state geometries and the interaction energy between these deformed reactants.[12][13] Recent studies on carbonyl compounds suggest that electrophilicity trends are often dominated by electrostatic interactions rather than orbital interactions alone.[10][13] Computational analysis of the nucleophilic attack on this compound using ASM could reveal whether the reaction barrier is controlled by the energy needed to deform the molecule or by a weakened electrostatic attraction due to the methoxy group's influence.
Applications and Significance
The modulated reactivity of this compound makes it a valuable tool in specialized applications. Its reaction with amines to form ureas is well-documented.[14] Recently, it has been demonstrated as a chemoselective reagent for a novel amine protection/deprotection sequence.[15] This application relies on the stability of the resulting urea linkage under various conditions and the ability to regenerate the free amine, a process undoubtedly influenced by the electronic and steric properties of the ortho-methoxy group. Its utility as a chemical building block is also noted in the portfolios of major chemical suppliers and in drug development contexts.[16][17]
Conclusion
The electrophilicity of the carbonyl carbon in this compound is not governed by a single factor but by a nuanced balance of competing influences. While the methoxy group's inductive effect seeks to enhance electrophilicity, its mesomeric effect and, most significantly, its steric hindrance act in opposition. This combination results in a reagent with attenuated reactivity compared to its para-isomer and the unsubstituted phenyl isocyanate. This precisely tuned reactivity profile is not a liability but an asset, enabling its use in specialized applications like chemoselective protection schemes where controlled reactivity is paramount. A thorough understanding of these underlying principles, validated through both experimental kinetics and computational modeling, is essential for researchers aiming to exploit the full potential of this versatile molecule.
References
-
Reddy, A. S., et al. (2018). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers. [Link]
-
Bailey, M. E., et al. (1956). Reactivity of Isocyanates in Terms of the Hammett Equation. Industrial & Engineering Chemistry. [Link]
-
Sá, L. M., et al. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. MDPI. [Link]
-
Reddy, A. S., et al. (2018). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. Supporting Information. [Link]
-
Zhurova, E. A., et al. (2015). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. ResearchGate. [Link]
-
Tinga, M. A. G., et al. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Federation of Societies for Coatings Technology. [Link]
-
Hammett Equation. (n.d.). University of California, Davis. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds IX: Urethanes and Diisocyanates. Spectroscopy Online. [Link]
-
Sá, L. M., et al. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. ResearchGate. [Link]
-
Amerigo Scientific. (n.d.). This compound (99%). [Link]
-
Al-Namil, O. F., et al. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. ResearchGate. [Link]
-
Georganics. (n.d.). This compound - High purity. [Link]
-
Wikipedia. (n.d.). Phenyl isocyanate. [Link]
-
Fernández-Pampín, N., et al. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science. [Link]
-
Lin, Y. H., et al. (2019). Characterization of electrophilicity and oxidative potential of atmospheric carbonyls. Environmental Science: Atmospheres. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
Fernández-Pampín, N., et al. (2024). What defines electrophilicity in carbonyl compounds. Docta Complutense. [Link]
-
Wikipedia. (n.d.). Steric effects. [Link]
-
Khan Academy. (2013). Steric hindrance. YouTube. [Link]
-
ResearchGate. (n.d.). a) Mechanism of nucleophilic attack of alcohol on isocyanate moiety, b) Ketone's effect on the kinetics of urethane formation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
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- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. paint.org [paint.org]
- 9. researchgate.net [researchgate.net]
- 10. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of electrophilicity and oxidative potential of atmospheric carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What defines electrophilicity in carbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. docta.ucm.es [docta.ucm.es]
- 14. rsc.org [rsc.org]
- 15. This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 17. This compound - High purity | EN [georganics.sk]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methoxyphenyl Isocyanate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key reagents is paramount. This guide provides a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methoxyphenyl isocyanate. As a Senior Application Scientist, this document moves beyond a simple listing of chemical shifts to explain the underlying principles governing the spectral features of this molecule, thereby offering a framework for the analysis of similarly substituted aromatic systems.
Theoretical Framework: Substituent Effects in Aromatic NMR
The chemical shifts observed in the NMR spectrum of an aromatic compound are profoundly influenced by the electronic nature of the substituents on the ring. In this compound, two functional groups, a methoxy group (-OCH₃) and an isocyanate group (-NCO), dictate the electron density distribution around the benzene ring and, consequently, the resonance frequencies of the attached protons and carbon atoms.
-
The Methoxy Group (-OCH₃): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This is known as a +R (or +M) effect, which increases the electron density at the ortho and para positions. Concurrently, oxygen is highly electronegative, exerting an electron-withdrawing inductive effect (-I). For the methoxy group, the resonance effect is dominant, leading to an overall electron-donating character that shields the ortho and para positions, causing their corresponding ¹H and ¹³C signals to shift upfield (to lower ppm values) relative to unsubstituted benzene[1].
-
The Isocyanate Group (-NCO): The isocyanate group is a potent electron-withdrawing group. This is due to both a strong -I effect from the electronegative nitrogen and oxygen atoms and a -R effect, where the π-system of the benzene ring can be delocalized towards the isocyanate functionality. This cumulative electron withdrawal deshields the aromatic protons and carbons, particularly at the ortho and para positions, resulting in a downfield shift (to higher ppm values) of their NMR signals.
The interplay of these opposing electronic effects from the ortho-positioned methoxy and isocyanate groups establishes a distinct pattern of chemical shifts in the aromatic region of the NMR spectra for this compound.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality NMR data for this compound, a standardized and carefully executed experimental protocol is essential.
2.1. Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound, as it is a common solvent for organic molecules and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and typically do not interfere with the signals of the analyte.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm. Typically, a small drop or a pre-prepared solvent with TMS is used.
-
Handling: this compound is moisture-sensitive and a lachrymator. All handling should be performed in a fume hood, and the use of dry glassware and solvents is crucial to prevent hydrolysis of the isocyanate group.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher is recommended for good signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are usually adequate, depending on the concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
The following diagram illustrates the workflow for acquiring NMR data.
Analysis of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions. The following table summarizes the expected and observed chemical shifts.
| Protons | Predicted Multiplicity | Predicted Chemical Shift (ppm) | Observed Chemical Shift (ppm) in CDCl₃ |
| -OCH₃ | Singlet (s) | 3.8 - 4.0 | 3.857 |
| Aromatic (H) | Multiplets (m) | 6.8 - 7.4 | 7.104, 6.948, 6.84, 6.83 |
Source: Predicted shifts are based on general substituent effects. Observed shifts are from available spectral data.
Interpretation:
-
Methoxy Protons: A sharp singlet integrating to three protons is observed at approximately 3.857 ppm, which is characteristic of a methoxy group attached to an aromatic ring.
-
Aromatic Protons: The aromatic region displays a complex pattern of multiplets between 6.8 and 7.2 ppm, integrating to a total of four protons. A precise assignment without 2D NMR data is challenging, but a probable assignment based on substituent effects is as follows:
-
The proton ortho to the strongly electron-donating -OCH₃ group and meta to the electron-withdrawing -NCO group (H3) is expected to be the most shielded and thus appear at the highest field (lowest ppm).
-
The proton para to the -OCH₃ group (H5) will also be shielded.
-
The proton meta to the -OCH₃ group and ortho to the -NCO group (H6) is expected to be the most deshielded and appear at the lowest field (highest ppm).
-
The remaining proton (H4) will have an intermediate chemical shift.
-
Analysis of the ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -OCH₃ | 55 - 60 |
| C-NCO (Isocyanate) | 120 - 130 |
| C1 (-NCO attached) | ~125 |
| C2 (-OCH₃ attached) | ~150 |
| C3 | ~110 |
| C4 | ~128 |
| C5 | ~121 |
| C6 | ~124 |
Source: Predicted shifts are based on established substituent additivity rules and comparison with similar compounds. Definitive experimental data is not widely available.
Interpretation:
-
Methoxy Carbon: The carbon of the methoxy group is expected to resonate around 55-60 ppm.
-
Isocyanate Carbon: The isocyanate carbon typically appears in the 120-130 ppm range.
-
Aromatic Carbons:
-
The carbon atom bearing the methoxy group (C2) will be significantly deshielded due to the direct attachment of the electronegative oxygen, appearing around 150 ppm.
-
The carbon attached to the isocyanate group (C1) will be influenced by its electron-withdrawing nature.
-
The remaining aromatic carbons will show shifts determined by their position relative to the two substituents, with those at positions ortho and para to the methoxy group being more shielded (upfield) and those influenced more by the isocyanate group being deshielded (downfield).
-
The following diagram illustrates the structure of this compound with atom numbering for NMR assignment.
Summary
References
-
Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry, 59(14), 4096–4103. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved from [Link]
Sources
A Technical Guide to the Safe Handling of 2-Methoxyphenyl Isocyanate for Research and Development
Abstract: 2-Methoxyphenyl isocyanate is a valuable reagent in pharmaceutical and chemical synthesis, primarily utilized for its reactive isocyanate group that readily forms urea and carbamate linkages. However, its utility is matched by significant health hazards, including acute toxicity and the potential for respiratory sensitization. This guide provides drug development professionals and researchers with a comprehensive, in-depth understanding of the hazards associated with this compound and outlines field-proven protocols for its safe handling, storage, and disposal. The focus is on the causality behind safety protocols, ensuring a culture of inherent safety within the laboratory environment.
Understanding the Inherent Hazards of this compound
This compound (CAS No. 700-87-8) is a member of the isocyanate family, a class of compounds characterized by the highly reactive functional group -N=C=O. This reactivity is the foundation of their synthetic utility and, simultaneously, their toxicity. The primary hazards stem from its ability to react with biological nucleophiles, such as the amine and thiol groups found in proteins.
Hazard Classification: This chemical is classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Key hazard statements include:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Causes serious eye irritation and skin irritation.[1][2][3][4]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer).[2]
-
May cause an allergic skin reaction (skin sensitizer).[2]
The Mechanism of Isocyanate Sensitization
The most insidious long-term health effect of isocyanates is sensitization. This is an immunological process, not a simple irritation. Upon initial exposure, the isocyanate can react with endogenous proteins in the airways or on the skin. This modified protein is recognized by the immune system as a foreign entity (a neo-antigen).[6] This can trigger a complex immune cascade, leading to the development of isocyanate-specific antibodies (IgE).[6][7]
Once an individual is sensitized, any subsequent exposure, even to minuscule concentrations far below established occupational exposure limits, can trigger a severe and potentially life-threatening asthmatic reaction.[5][7] It is critical to understand that there is no reliable way to predict who will become sensitized. Therefore, the primary directive for handling all isocyanates is the stringent prevention of initial exposure.
Acute Toxicity and Irritation
Acute exposure to this compound can cause immediate health effects. Inhalation may lead to irritation of the nose, throat, and lungs, presenting as coughing, wheezing, and shortness of breath.[8] Direct contact with the skin can cause irritation, redness, and blistering, while eye contact is expected to cause serious irritation and tearing (lachrymation).[1][9][10] Ingestion is also harmful.[1]
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense, not the first. The foundation of isocyanate safety lies in robust engineering controls designed to minimize or eliminate the possibility of exposure.
The Hierarchy of Controls
The most effective safety strategies focus on eliminating or minimizing the hazard at its source. This principle is visualized in the "Hierarchy of Controls," which prioritizes control methods from most to least effective.
Caption: The Hierarchy of Controls prioritizes safety measures.
Key Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, MUST be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[11] This is non-negotiable. The hood physically contains vapors and aerosols, drawing them away from the user's breathing zone.
-
Glove Boxes: For highly sensitive operations or when handling larger quantities, a glove box provides an even higher level of containment.
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.[12]
Personal Protective Equipment (PPE): Your Final Barrier
When engineering and administrative controls cannot eliminate all risk of exposure, PPE is required. The selection of PPE must be specific to the hazards of isocyanates.
| PPE Type | Specification | Rationale and Field Insights |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges and particulate pre-filters (Type ABEK or similar).[2] For spills or high-concentration potential, a full-face respirator or supplied-air respirator is necessary.[13][14] | Isocyanates can be present as both vapor and aerosol. The combination filter addresses both hazards. A full-face respirator also provides integral eye protection.[13][15] Note: Warning properties like odor are not adequate to prevent overexposure.[7] |
| Hand Protection | Chemical-resistant gloves such as nitrile, butyl rubber, or neoprene.[15][16][17][18] Thin latex gloves are NOT suitable.[13][14] | Isocyanates can be absorbed through the skin, potentially leading to sensitization.[5][19] Thicker, chemically resistant gloves provide better protection against permeation.[14] Always inspect gloves before use and remove them carefully to avoid contaminating your skin.[20] |
| Eye Protection | Chemical safety goggles and a full-face shield, or a full-face respirator.[6][15][16] | Protects against splashes and vapors which cause severe eye irritation.[1] A face shield worn over goggles provides an additional layer of protection for the entire face.[6] |
| Protective Clothing | Disposable coveralls and a chemically resistant lab coat.[15][21] | Prevents skin contact with spills or splashes. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[22] |
Standard Operating Procedures (SOPs) for Laboratory Handling
Adherence to well-defined SOPs is crucial for minimizing risk. The following workflow outlines the key stages of handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Protocol for Weighing and Dispensing
-
Preparation: Before retrieving the reagent, ensure all other reaction components are prepared and the reaction vessel is assembled within the fume hood.
-
Tare Vessel: Place a sealed, secondary container (e.g., a round-bottom flask with a septum) on the balance and tare.
-
Transfer in Hood: Move the tared vessel and the this compound stock bottle into the chemical fume hood.
-
Dispense: Using a syringe, carefully withdraw the required amount from the stock bottle and transfer it to the tared vessel. Seal the vessel immediately.
-
Seal and Weigh: Tightly seal the stock bottle. Remove the sealed, tared vessel from the hood and weigh to determine the exact amount transferred.
-
Return to Hood: Immediately return the vessel containing the isocyanate to the fume hood for use in the reaction.
Emergency Procedures: Planning for the Unexpected
Effective emergency response relies on preparation and training. All personnel working with isocyanates must be familiar with these procedures.
Accidental Exposure Response
| Exposure Route | First Aid Measures | Causality/Rationale |
| Inhalation | Immediately move the affected person to fresh air.[4][7][23] If breathing is difficult, administer oxygen. Seek immediate medical attention.[20][23] | Rapid removal from the source is critical to stop further exposure. Asthmatic symptoms can be delayed for several hours, making immediate medical evaluation essential.[7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[11] A polyglycol-based cleanser or corn oil may be more effective than soap alone.[11] Seek medical attention if irritation persists.[11] | Prompt and thorough washing is necessary to remove the reactive isocyanate before it can penetrate the skin and react with tissue proteins, which can lead to irritation and sensitization. |
| Eye Contact | Immediately flush eyes with copious amounts of lukewarm water for at least 15-30 minutes, holding the eyelids open.[11][22] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention. | Extensive irrigation is required to dilute and wash away the chemical to prevent severe damage to the cornea.[22] |
| Ingestion | Do NOT induce vomiting.[7] Have the person rinse their mouth and drink water or milk to dilute the chemical.[11][22] Seek immediate medical attention.[4][23] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Dilution helps to reduce the concentration in the stomach. |
Laboratory Spill Response Protocol
For minor spills (<100 mL) by trained personnel only. For larger spills, evacuate the area and contact emergency services.
Caption: Step-by-step procedure for isocyanate spill response.
Decontamination Solution Preparation: Prepare one of the following solutions. The sodium carbonate solution is generally preferred as it avoids the inhalation hazard of ammonia.
-
Formulation 1 (Preferred): 5-10% Sodium Carbonate, 0.2-2% liquid detergent, and water to make 100%.[13][15][16]
-
Formulation 2: 3-8% Concentrated Ammonia, 0.2-2% liquid detergent, and water to make 100%.[13][15] (Use only with excellent ventilation).
Storage and Waste Management
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][20][23] It is sensitive to moisture and will react with water (even atmospheric humidity) to form unstable carbamic acid, which decomposes to an amine and carbon dioxide (CO2).[9] This CO2 generation can dangerously pressurize a sealed container.[2][24] Store away from incompatible materials such as acids, bases, alcohols, and amines.[1][9][10]
Waste Neutralization and Disposal
All isocyanate-contaminated waste (surplus reagent, contaminated absorbents, wipes, disposable PPE) must be treated as hazardous. Never dispose of active isocyanate directly.
Laboratory-Scale Waste Neutralization Protocol:
-
Work in a Fume Hood: Place a large, open-top, chemically resistant container (e.g., a plastic pail) in the fume hood.
-
Add Neutralization Solution: Add a volume of decontamination solution (see section 5.2) approximately 10 times the volume of the isocyanate waste to be neutralized.[16]
-
Slowly Add Waste: While stirring, slowly and carefully add the liquid isocyanate waste to the neutralization solution. Be mindful of potential heat and gas evolution.
-
React: Add solid waste (e.g., contaminated wipes) to the solution. Loosely cover the container (DO NOT SEAL) and allow it to stand in the fume hood for at least 24-48 hours to ensure the reaction is complete.[16] The CO2 generated must be allowed to vent.[13]
-
Disposal: Arrange for collection of the neutralized waste by a licensed hazardous waste disposal contractor.[13][16]
Conclusion
This compound is a potent and versatile chemical reagent. Its safe use hinges on a deep respect for its hazards, particularly its potential to cause irreversible respiratory sensitization. By prioritizing robust engineering controls, mandating the correct use of PPE, and strictly adhering to established handling and emergency protocols, researchers can effectively mitigate the risks. The causality is clear: preventing the initial exposure is the only reliable way to prevent sensitization. A proactive and educated approach to safety is paramount to leveraging the synthetic benefits of this compound while protecting the health and well-being of laboratory personnel.
References
-
Isocyanates: Control measures guideline. (2022, September 9). Canada.ca. Retrieved January 11, 2026, from [Link]
-
Predicted mechanism for the effects of isocyanate in the development of isocyanate induced asthma. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Procedures for Minor Spills of Isocyanates. (n.d.). American Chemistry Council. Retrieved January 11, 2026, from [Link]
-
SAFETY DATA SHEET: this compound. (2023, September 1). Fisher Scientific. Retrieved January 11, 2026, from [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). (n.d.). FSI. Retrieved January 11, 2026, from [Link]
-
GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia. Retrieved January 11, 2026, from [Link]
-
Safe Use of Di-Isocyanates. (n.d.). BCA. Retrieved January 11, 2026, from [Link]
-
Safe Work Procedures for Isocyanate-Containing Products. (n.d.). Actsafe Safety Association. Retrieved January 11, 2026, from [Link]
-
SAFETY DATA SHEET. (n.d.). Covestro. Retrieved January 11, 2026, from [Link]
-
This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 11, 2026, from [Link]
-
SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific. Retrieved January 11, 2026, from [Link]
-
GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia. Retrieved January 11, 2026, from [Link]
-
Isocyanates – A family of chemicals. (2025, August 11). Transport Canada. Retrieved January 11, 2026, from [Link]
-
SAFETY DATA SHEET. (2024, November 27). Weiss Chemie + Technik. Retrieved January 11, 2026, from [Link]
-
Safe Use of Di-Isocyanates. (n.d.). BCA. Retrieved January 11, 2026, from [Link]
-
Safety measures for working with isocyanate. (2021, February 5). Reddit. Retrieved January 11, 2026, from [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved January 11, 2026, from [Link]
-
SAFETY DATA SHEET. (2010, April 9). Thermo Fisher Scientific. Retrieved January 11, 2026, from [Link]
-
Isocyanates technical fact sheet. (n.d.). SafeWork NSW. Retrieved January 11, 2026, from [Link]
-
DETERMINATION OF AIRBORNE ISOCYANATE EXPOSURE. (1998, January 15). CDC. Retrieved January 11, 2026, from [Link]
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- 22. cdc.gov [cdc.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. weiss-chemie.com [weiss-chemie.com]
solubility of 2-Methoxyphenyl isocyanate in organic solvents
An In-depth Technical Guide to the Solubility of 2-Methoxyphenyl Isocyanate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS 700-87-8), a crucial intermediate in pharmaceutical, agrochemical, and dyestuff synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of handling this reactive compound in various organic solvent systems.
Introduction to this compound
This compound, also known as o-anisyl isocyanate, is an aromatic isocyanate featuring a methoxy group ortho to the isocyanate functionality.[2] Its molecular structure, with the highly electrophilic isocyanate group (-N=C=O), dictates both its utility in synthesis and its challenges in handling, particularly concerning its solubility and stability.[3] The presence of the methoxy group and the aromatic ring influences its polarity and potential for intermolecular interactions, which are key determinants of its solubility.
Chemical Structure and Properties:
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent. This principle is governed by the polarity, hydrogen bonding capabilities, and intermolecular forces of both the solute (this compound) and the solvent.
Molecular Interactions Influencing Solubility
Figure 1: Key molecular interactions governing the solubility of this compound.
Due to the presence of the polar isocyanate and methoxy groups, this compound exhibits a moderate dipole moment. Therefore, it is expected to be more soluble in solvents with some degree of polarity.
Predicted Solubility in Common Organic Solvents
Table 1: Predicted Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale & Mechanistic Insights |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the polar isocyanate and methoxy groups, promoting dissolution. They lack acidic protons, thus minimizing the risk of reaction. The use of polar aprotic solvents is often recommended for reactions involving isocyanates.[7] |
| Non-Polar Aromatic | Toluene, Xylene, Benzene | High | The aromatic ring of this compound allows for favorable π-π stacking interactions with aromatic solvents. Toluene is a common solvent for reactions involving isocyanates, such as in the determination of NCO content.[8] |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Moderate | The overall polarity of this compound is likely too high for significant miscibility with non-polar aliphatic hydrocarbons. Van der Waals forces alone may not be sufficient to overcome the solute-solute interactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a good balance of polarity and are generally unreactive towards isocyanates, making them suitable for dissolution and reaction. |
| Ethers | Diethyl ether, 1,4-Dioxane | Moderate to High | Ethers can act as hydrogen bond acceptors, interacting with any potential weak C-H donors on the aromatic ring and providing good solvation for the moderately polar solute. |
| Polar Protic | Water, Alcohols (Methanol, Ethanol), Amines | REACTIVE | Crucial Note: Isocyanates are highly reactive towards nucleophiles, including water and alcohols.[3] With water, they form an unstable carbamic acid that decomposes to an amine and carbon dioxide.[7] The resulting amine can then react with another isocyanate molecule to form a urea. With alcohols, isocyanates form urethanes.[3] Therefore, these are not suitable solvents for simple dissolution and storage. |
The Critical Role of Reactivity with Protic Solvents
The high electrophilicity of the carbon atom in the isocyanate group makes it susceptible to nucleophilic attack. This reactivity is a paramount consideration when selecting a solvent.
Reaction with Water (Hydrolysis): R-N=C=O + H₂O → [R-NH-C(=O)OH] (Unstable Carbamic Acid) → R-NH₂ + CO₂
Reaction with Alcohols (Alcoholysis): R-N=C=O + R'-OH → R-NH-C(=O)OR' (Urethane)
These reactions signify that polar protic solvents are not inert towards this compound and will lead to its consumption. Consequently, for any application requiring the isocyanate to remain intact, the use of anhydrous polar aprotic or non-polar solvents is mandatory.
Figure 2: Reaction pathway of this compound with protic solvents.
Experimental Determination of Solubility
Due to the lack of published quantitative data, experimental determination is often necessary. The following protocol outlines a standard method for determining the solubility of this compound.
Objective: To determine the solubility of this compound in a given anhydrous solvent at a specified temperature.
Materials:
-
This compound (≥98% purity)[1]
-
Anhydrous solvent of interest (e.g., toluene, THF, acetonitrile)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass vials with PTFE-lined caps
-
Syringes and 0.22 µm PTFE filters
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Protocol for Solubility Determination
Figure 3: Workflow for the experimental determination of solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solutions: To a series of glass vials, add a known volume (e.g., 5.0 mL) of the anhydrous solvent. Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solute present.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.
-
Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove any suspended microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same anhydrous solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a pre-validated analytical method, such as GC or HPLC, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound in the same solvent is required.
-
Calculation: Calculate the concentration in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.
Safety Precautions:
-
This compound is toxic if swallowed, in contact with skin, or if inhaled. It may also cause respiratory irritation and skin sensitization.[4]
-
All handling should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[4]
-
Due to its moisture sensitivity, all glassware should be oven-dried, and anhydrous solvents must be used.[2]
Conclusion
The solubility of this compound is dictated by a combination of its inherent polarity and its high reactivity. It is predicted to be highly soluble in polar aprotic, aromatic, and chlorinated solvents. Conversely, its solubility is expected to be limited in non-polar aliphatic solvents. A critical consideration for any researcher is the compound's reactivity with protic solvents, such as water and alcohols, which precludes their use as inert solvents. For applications requiring precise solubility data, a rigorous experimental protocol, as outlined in this guide, should be followed under strict anhydrous conditions.
References
-
Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4419-4437. Retrieved from [Link]
-
Georganics. (n.d.). This compound. Retrieved from [Link]
-
Roberts, J. M., & Liu, Y. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19(7), 4419-4437. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Xylem. (2013). Determination of isocyanate (NCO-) content. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
Defense Technical Information Center. (2023). Sample Collection, Analysis, and Respirator Use With Isocyanate Paints. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2025). Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. Retrieved from [Link]
Sources
- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, CasNo.700-87-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. This compound 99 700-87-8 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]
stability of 2-Methoxyphenyl isocyanate under acidic and basic conditions
An In-Depth Technical Guide to the Stability of 2-Methoxyphenyl Isocyanate Under Acidic and Basic Conditions
Introduction: The Role and Reactivity of this compound
This compound is an aromatic isocyanate featuring a methoxy group in the ortho position. This structural motif imparts specific reactivity and properties, making it a valuable reagent in synthetic chemistry. It is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and polymers, primarily through the formation of urea derivatives by reaction with primary and secondary amines.[1][2] The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, rendering it susceptible to attack by a wide range of nucleophiles.[3] This inherent reactivity is the cornerstone of its utility but also the source of its instability, particularly in protic or aqueous environments.
This guide provides a detailed examination of the stability of this compound under both acidic and basic conditions. Understanding these degradation pathways is critical for researchers in drug development and process chemistry to ensure reaction efficiency, minimize byproduct formation, and guarantee the purity of final compounds. We will explore the underlying chemical mechanisms, provide field-proven experimental protocols for stability assessment, and offer guidance on data interpretation.
Part 1: Stability and Degradation Under Acidic Conditions
The stability of isocyanates in acidic media is a nuanced topic. While they react violently with concentrated acids, the more common scenario in a laboratory or industrial setting involves trace or controlled amounts of acid, often in the presence of water.
Mechanistic Insights into Acid-Catalyzed Hydrolysis
The primary degradation pathway for an isocyanate in an aqueous acidic environment is hydrolysis.[4] The reaction proceeds through the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the isocyanate group. While the hydrolysis of some aliphatic isocyanates can be acid-catalyzed, the uncatalyzed reaction with water is often significant.[5][6]
The generally accepted mechanism involves the formation of an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates to yield the corresponding primary amine—in this case, 2-methoxyaniline—and carbon dioxide.[3] In strongly acidic solutions, the resulting amine will be protonated to form an ammonium salt, such as 2-methoxyanilinium bisulfate in the presence of sulfuric acid.[7]
Visualizing the Acidic Degradation Pathway
The following diagram illustrates the hydrolysis of this compound under acidic conditions.
Caption: Acid-catalyzed hydrolysis of this compound.
Experimental Protocol: Acidic Stability Assessment via HPLC
This protocol provides a robust method for quantifying the degradation of this compound over time in a controlled acidic environment. The principle relies on High-Performance Liquid Chromatography (HPLC) to separate and quantify the remaining parent compound.
Causality Behind Experimental Choices:
-
Derivatization: Isocyanates are highly reactive and can be difficult to analyze directly. While direct analysis is possible, a more robust and common method involves derivatization to create a stable, easily detectable urea derivative.[8] However, for a stability study, we aim to measure the disappearance of the parent isocyanate. Therefore, the protocol is designed to quench the reaction and analyze the remaining isocyanate, or more practically, derivatize an aliquot at each time point to quantify what remains. For simplicity and directness, this protocol focuses on direct quantification where possible, with derivatization as a necessary alternative if direct detection is problematic.
-
Solvent Choice: Acetonitrile is chosen as the primary solvent because it is aprotic, water-miscible, and transparent in the UV range commonly used for detection.
-
HPLC System: A standard reverse-phase C18 column is effective for separating the relatively nonpolar isocyanate from its more polar degradation product (2-methoxyaniline). UV detection is suitable due to the aromatic nature of the compounds.
Methodology:
-
Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Acidic Buffers: Prepare a series of aqueous buffers at desired pH levels (e.g., pH 2, 4, 6) using standard buffer systems (e.g., citrate, phosphate). Ensure all aqueous solutions are filtered through a 0.45 µm filter.
-
-
Stability Experiment Setup:
-
In separate temperature-controlled vials (e.g., 25°C), add a defined volume of the acidic buffer.
-
To initiate the experiment (t=0), spike a small, precise volume of the isocyanate stock solution into each buffer to achieve a target final concentration (e.g., 50 µg/mL). The final solution should have a high percentage of the aqueous buffer to ensure hydrolysis conditions are dominant.
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw an aliquot (e.g., 100 µL) from each reaction vial.
-
Immediately quench the reaction by diluting the aliquot into a vial containing a known volume of cold acetonitrile. This slows further degradation before analysis.
-
-
HPLC Analysis:
-
System: HPLC with UV Detector (set to ~254 nm).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often optimal. For example: Acetonitrile (A) and 0.1% Trifluoroacetic Acid (TFA) in Water (B). Gradient: Start at 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, then return to initial conditions.[9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve using standards of this compound of known concentrations.
-
Integrate the peak area corresponding to this compound at each time point.
-
Use the calibration curve to determine the concentration of the isocyanate remaining at each time point.
-
Plot the concentration or percentage remaining versus time for each pH condition.
-
Workflow for Acidic Stability Testing
Caption: Experimental workflow for assessing acidic stability.
Part 2: Stability and Degradation Under Basic Conditions
Isocyanates are notoriously sensitive to basic conditions. The reaction with strong bases or even basic water is typically much faster than under neutral or acidic conditions.
Mechanistic Insights into Base-Catalyzed Hydrolysis
In a basic aqueous solution, the hydroxide ion (OH⁻) acts as a powerful nucleophile, readily attacking the electrophilic isocyanate carbon.[10] This is a more direct and rapid pathway than the neutral water attack. The initial attack forms a hydroxy-carbamate anion intermediate. This intermediate quickly deprotonates a water molecule to form the unstable carbamic acid, which then decomposes as previously described. Alternatively, the carbamate anion can eliminate to directly form the amine and carbonate in the presence of excess base.[10]
Furthermore, the amine product (2-methoxyaniline) is itself a nucleophile. In a reaction mixture where the isocyanate is not immediately consumed by the base, the newly formed amine can react with a second molecule of the isocyanate to form a disubstituted urea, a common and often insoluble byproduct.[3]
Visualizing the Basic Degradation Pathway
The diagram below outlines the primary degradation pathway in a basic environment.
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocol: Basic Stability Assessment via HPLC
The protocol for assessing stability in basic conditions mirrors the acidic protocol but requires careful consideration of the accelerated degradation rate.
Causality Behind Experimental Choices:
-
Time Points: The reaction is expected to be much faster. Therefore, time points must be taken much more frequently, especially at the beginning of the experiment (e.g., 0, 1 min, 5 min, 15 min, 30 min).
-
Quenching: Quenching is even more critical. Diluting the aliquot in an acidic acetonitrile solution (e.g., containing 0.1% TFA) is recommended to immediately neutralize the base and halt the reaction.
-
Mobile Phase: Using a mobile phase with an acidic modifier like TFA or formic acid is standard in reverse-phase HPLC and will effectively neutralize any residual base from the sample, ensuring good peak shape and reproducibility.
Methodology:
-
Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Basic Buffers: Prepare a series of aqueous buffers at desired pH levels (e.g., pH 8, 10, 12) using standard buffer systems (e.g., borate, phosphate).
-
-
Stability Experiment Setup:
-
Follow the same procedure as the acidic stability test, spiking the isocyanate stock into the temperature-controlled basic buffers.
-
-
Time-Point Sampling:
-
Withdraw aliquots at shorter, more frequent intervals due to the expected rapid degradation.
-
Immediately quench the aliquot in a vial containing acetonitrile with a small amount of acid (e.g., 0.1% TFA) to neutralize the sample.
-
-
HPLC Analysis:
-
The same HPLC system and conditions described for the acidic analysis are generally suitable. The acidic mobile phase will ensure the sample is neutralized upon injection.
-
-
Data Analysis:
-
Perform the same quantitative analysis as described in the acidic protocol. Pay close attention to the appearance of new peaks, which could correspond to the urea byproduct, and confirm their identity with a standard if necessary.
-
Workflow for Basic Stability Testing
Caption: Experimental workflow for assessing basic stability.
Part 3: Data Presentation and Interpretation
The primary output of the stability studies is quantitative data showing the concentration of this compound over time at various pH values. This data should be summarized in a clear, tabular format for easy comparison.
Summary of Stability Data
The following table serves as a template for presenting the results obtained from the experimental protocols. A researcher would populate this table with their experimentally determined values.
| pH Condition | Time Point | % this compound Remaining |
| pH 2.0 | 0 hr | 100% |
| 1 hr | (Experimental Value) | |
| 4 hr | (Experimental Value) | |
| 8 hr | (Experimental Value) | |
| pH 7.0 | 0 hr | 100% |
| 1 hr | (Experimental Value) | |
| 4 hr | (Experimental Value) | |
| 8 hr | (Experimental Value) | |
| pH 10.0 | 0 min | 100% |
| 5 min | (Experimental Value) | |
| 15 min | (Experimental Value) | |
| 30 min | (Experimental Value) |
Interpretation: By comparing the degradation rates, one can establish a stability profile. It is expected that the rate of degradation will increase significantly as the pH moves from acidic to basic. This data is crucial for determining appropriate reaction conditions, workup procedures (e.g., avoiding basic washes if the isocyanate needs to be preserved), and storage recommendations for solutions containing the isocyanate.
Conclusion
This compound is a highly reactive molecule that is inherently unstable in aqueous environments. Its degradation is primarily driven by hydrolysis to 2-methoxyaniline and carbon dioxide via an unstable carbamic acid intermediate. This process is significantly accelerated under basic conditions due to the potent nucleophilic attack by hydroxide ions. Under acidic conditions, the hydrolysis still occurs, though generally at a slower rate. For any application requiring the preservation of the isocyanate functional group, the rigorous exclusion of moisture and the use of neutral or slightly acidic, anhydrous conditions are paramount. The experimental frameworks provided in this guide offer a reliable methodology for researchers to quantitatively assess the stability of this compound and make informed decisions in their synthetic and developmental workflows.
References
-
Velappan, A. B., Subhashini, K., Datta, D., Srithar, R., Gunasekarana, N., & Debnatha, J. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. Royal Society of Chemistry. [Link]
-
Velappan, A. B., et al. (2019). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers. [Link]
-
Boutin, M., et al. (2008). Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A. [Link]
-
U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates by Liquid Chromatography - Diode Array/MSD. EPA. [Link]
-
Lacey, S. L., et al. (2009). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene. [Link]
-
Boutin, M., et al. (2008). Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint. ResearchGate. [Link]
-
Velappan, A. B., et al. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. ResearchGate. [Link]
-
Hegedűs, O., et al. (2018). Determination of Isocyanates in Workplace Atmosphere by HPLC. Revista de Chimie. [Link]
-
ISO 14896:2000. (2000). Plastics — Polyurethane raw materials — Determination of isocyanate content. International Organization for Standardization. [Link]
-
Streicher, R. P., et al. (2004). Analytical Method: Isocyanates. CDC Stacks. [Link]
-
Sharma, K., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. [Link]
-
ChemBK. (n.d.). This compound. ChemBK. [Link]
-
Georganics. (n.d.). This compound. Georganics. [Link]
-
Castro, A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Isocyanates. NJ.gov. [Link]
-
ResearchGate. (n.d.). Reaction of Isocyanates with amines. ResearchGate. [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]
-
Research Scientific. (n.d.). This compound, 99%. Research Scientific. [Link]
-
Poliuretanos. (n.d.). Isocyanate Reactions. Poliuretanos. [Link]
- Cassidy, E. F., & GPC-Midwest, Inc. (1987). U.S. Patent No. 4,661,627. U.S.
-
ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2024). Basic Hydrolysis of Isocyanates. Stack Exchange. [Link]
-
ResearchGate. (n.d.). Hydrolysis reaction of isocyanate. ResearchGate. [Link]
-
Purnell, C. J., & Walker, R. F. (1985). Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC. The Annals of Occupational Hygiene. [Link]
-
Doney, A. C., et al. (2020). Catalyzed reaction of isocyanates (RNCO) with water. Physical Chemistry Chemical Physics. [Link]
-
Doney, A. C., et al. (2020). Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv. [Link]
-
Reddit. (2022). Hydrolysis of isocyanate (after curtius rearrangement): two sources show a different way how water adds the molecule and how the electrons move. r/OrganicChemistry. [Link]
- Baumgarten, H. E., & E. I. du Pont de Nemours & Company. (1957). U.S. Patent No. 2,785,196. U.S.
-
Chen, Z., & Chen, J. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Sennbro, C. J., et al. (2005). Determination of Isocyanates in Air Using 1-(2-Methoxyphenyl)piperazine-impregnated Filters. Annals of Work Exposures and Health. [Link]
-
Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
Sources
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- 4. michigan.gov [michigan.gov]
- 5. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US2785196A - Method of preparing sulfamic acids from organic isocyanates - Google Patents [patents.google.com]
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- 9. rsc.org [rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Advent and Utility of 2-Methoxyphenyl Isocyanate: A Technical Guide
This guide provides an in-depth exploration of 2-Methoxyphenyl Isocyanate, a versatile reagent in modern organic synthesis. Rather than a chronological report of a singular discovery, this document situates the compound's emergence within the broader history of isocyanate synthesis and delves into the chemical principles that underpin its preparation and utility, particularly for researchers, scientists, and professionals in drug development.
I. Historical Context: The Dawn of Isocyanate Synthesis
The specific first synthesis of this compound is not prominently documented as a singular breakthrough. Instead, its preparation became feasible with the discovery of several key name reactions in the 19th century that provided general access to the isocyanate functional group. The history of this compound is therefore intrinsically linked to the development of these foundational synthetic methods.
Isocyanates were first discovered by Wurtz in 1848.[1] The industrial and laboratory synthesis of these valuable intermediates was further propelled by the discovery of phosgene in 1812 by John Davy.[2][3][4][5][6] Phosgene's high reactivity made it a powerful tool for converting primary amines to isocyanates, a process that became crucial in the burgeoning dye industry of the 19th century.[2][3][4][5][6]
Concurrently, several rearrangement reactions were discovered that offered alternative, often milder, routes to isocyanates from different starting materials. These include:
-
The Hofmann Rearrangement (1881): August Wilhelm von Hofmann discovered that primary amides could be converted to primary amines with one less carbon atom, via an isocyanate intermediate.
-
The Curtius Rearrangement (1885): Theodor Curtius developed a method for the thermal decomposition of acyl azides into isocyanates.
-
The Lossen Rearrangement (1872): Wilhelm Lossen found that hydroxamic acids could be converted to isocyanates.
These reactions form the bedrock of isocyanate chemistry and represent the primary historical avenues through which a chemist would have first synthesized this compound.
II. Core Synthetic Methodologies
The preparation of this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, scale, and tolerance of other functional groups in the molecule.
A. Phosgenation of 2-Methoxyaniline
The most direct and industrially common method for synthesizing aryl isocyanates is the reaction of the corresponding primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[7][8] This reaction proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride upon heating to yield the isocyanate.[9]
Causality of Experimental Choices:
-
Solvent: An inert solvent such as toluene or o-dichlorobenzene is typically used to manage the reaction temperature and dissolve the starting materials.
-
Temperature Control: The initial reaction of the amine with phosgene is highly exothermic and is often performed at low temperatures (0-5 °C) to prevent side reactions. The subsequent elimination of HCl requires heating.
-
Phosgene Equivalents: Due to the extreme toxicity of phosgene gas, solid and less volatile phosgene equivalents like triphosgene are often preferred in a laboratory setting for improved safety and handling.[7][10]
Experimental Workflow: Phosgenation
Caption: Phosgenation of 2-Methoxyaniline.
B. Rearrangement Reactions
The classical rearrangement reactions provide versatile alternatives to phosgenation, often under milder conditions and without the need for highly toxic reagents.
This method involves the treatment of 2-methoxybenzamide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to form this compound as an intermediate.[8]
Mechanism Overview:
-
Deprotonation of the amide by the base.
-
Reaction with bromine to form an N-bromoamide.
-
A second deprotonation to form a bromoamide anion.
-
Rearrangement of the anion, where the 2-methoxyphenyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to yield the isocyanate.
Hofmann Rearrangement Mechanism
Caption: Hofmann Rearrangement to this compound.
In this reaction, 2-methoxybenzoyl azide, typically prepared from the corresponding acid chloride and sodium azide, undergoes thermal or photochemical decomposition to yield this compound with the loss of nitrogen gas.[9] This method is known for its mild conditions and high yields.
Experimental Protocol: Curtius Rearrangement
-
Preparation of 2-Methoxybenzoyl Azide:
-
Dissolve 2-methoxybenzoyl chloride in a suitable solvent like acetone.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium azide with vigorous stirring.
-
Continue stirring for 1-2 hours at low temperature.
-
Extract the resulting acyl azide with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
-
Rearrangement to Isocyanate:
-
Carefully concentrate the solution of the acyl azide under reduced pressure.
-
Gently heat the residue in an inert solvent (e.g., toluene) until nitrogen evolution ceases.
-
The resulting solution contains this compound.
-
The isocyanate can be purified by distillation under reduced pressure.
-
Curtius Rearrangement Workflow
Caption: Curtius Rearrangement Synthesis Pathway.
III. Physicochemical Properties and Reactivity
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 700-87-8 | [11][12][13][14][15] |
| Molecular Formula | C₈H₇NO₂ | [11][12][13][14] |
| Molecular Weight | 149.15 g/mol | [11] |
| Appearance | Colorless to slightly yellow liquid | [12][13] |
| Boiling Point | 94.8-95.5 °C at 10 mmHg | [11][12][16] |
| Density | 1.122 g/mL at 25 °C | [11][12][16] |
| Refractive Index | n20/D 1.5414 | [11][12][16] |
| Solubility | Reacts with water | [12][16] |
Reactivity: The isocyanate functional group is highly electrophilic and readily reacts with nucleophiles. Key reactions include:
-
Reaction with Alcohols: Forms carbamates (urethanes).
-
Reaction with Water: Hydrolyzes to form an unstable carbamic acid, which then decarboxylates to yield 2-methoxyaniline.[9]
This high reactivity makes this compound a valuable building block but also necessitates careful handling in a moisture-free environment to prevent degradation.[19]
IV. Applications in Research and Drug Development
The primary modern application of this compound in the context of drug development is its use as a chemoselective multitasking reagent, particularly for the protection of amine groups.[20][21]
A. Amine Protection via Urea Formation
In complex molecule synthesis, it is often necessary to temporarily mask a reactive amine group to prevent it from participating in unwanted side reactions.[22] While carbamates (e.g., Boc, Cbz) are common protecting groups, ureas formed from isocyanates offer a stable alternative.[20][21]
This compound reacts rapidly and chemoselectively with primary and secondary amines to form a highly stable urea linkage.[20][21] The stability of this urea bond under various acidic and alkaline conditions makes it an advantageous protecting group.[20][21]
Key Features of 2-Methoxyphenyl Urea as a Protecting Group:
-
Ease of Formation: The reaction of an amine with this compound is typically fast and high-yielding at room temperature.
-
Stability: The resulting urea is robust and can withstand a wide range of reaction conditions.
-
Orthogonality: It offers a different deprotection strategy compared to common carbamate protecting groups.
-
Deprotection: The key to its utility is the ability to deprotect the amine under specific conditions, often involving cleavage of the methoxy group followed by an intramolecular cyclization that releases the free amine.
Logical Relationship: Amine Protection and Deprotection
Caption: Amine protection/deprotection cycle.
B. Synthesis of Biologically Active Urea Derivatives
Diaryl ureas are a significant class of compounds in medicinal chemistry, with many exhibiting potent biological activities, such as kinase inhibition.[7][8] this compound serves as a key building block for the synthesis of these derivatives. The methoxy group can influence the compound's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding interactions.[23]
V. Conclusion
While the precise moment of its "discovery" is embedded within the broader development of synthetic organic chemistry, this compound has evolved from a probable early example of an aryl isocyanate to a sophisticated tool in modern synthesis. Its preparation via classical methods like phosgenation and various rearrangement reactions is well-understood. For today's researchers, its true value lies in its predictable reactivity and its application as a chemoselective reagent for the construction of complex molecules, particularly in the protection of amines and the synthesis of novel urea-based therapeutic agents. A thorough understanding of its historical synthetic context, physicochemical properties, and modern applications is essential for its effective and safe utilization in the laboratory.
References
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Phosgene. (n.d.). New Drug Approvals. Retrieved from [Link]
-
3.0 Properties of Phosgene. (n.d.). American Chemistry Council. Retrieved from [Link]
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Phosgene. (n.d.). bionity.com. Retrieved from [Link]
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Phosgene. (n.d.). New World Encyclopedia. Retrieved from [Link]
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Phosgene. (n.d.). Wikipedia. Retrieved from [Link]
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Debnath, J., et al. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. ResearchGate. Retrieved from [Link]
-
This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
This compound - High purity. (n.d.). Georganics. Retrieved from [Link]
-
Isocyanate. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound. (n.d.). ChemBK. Retrieved from [Link]
-
Usharani, V., et al. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. Retrieved from [Link]
-
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). ResearchGate. Retrieved from [Link]
-
Synthesis of aryl isocyanates from nitro compounds and carbon monoxide. (n.d.). The Journal of Organic Chemistry (ACS Publications). Retrieved from [Link]
-
Isocyanate-based multicomponent reactions. (2024). RSC Advances (RSC Publishing). DOI:10.1039/D4RA04152F. Retrieved from [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]
-
Urea derivative synthesis by amidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
CAS No.700-87-8, this compound Suppliers, MSDS download. (n.d.). LookChem. Retrieved from [Link]
-
This compound (C8H7NO2). (n.d.). PubChemLite. Retrieved from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. Retrieved from [Link]
- Process for the synthesis of isocyanates and of isocyanate derivatives. (n.d.). Google Patents.
-
Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter. Retrieved from [Link]
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A Theoretical Exploration of 2-Methoxyphenyl Isocyanate Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of 2-methoxyphenyl isocyanate, a versatile reagent with significant applications in organic synthesis and drug development.[1] By leveraging established principles of computational chemistry, we delve into the electronic structure, conformational preferences, and reaction mechanisms that govern its chemical behavior. This document is intended to serve as a valuable resource for researchers and professionals seeking a deeper, mechanistically-grounded understanding of this important molecule, thereby facilitating its more effective utilization in the design and synthesis of novel chemical entities.
Introduction: The Significance of this compound
Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. Their pronounced electrophilicity makes them valuable intermediates in the synthesis of a wide array of chemical structures, most notably polyurethanes.[2] Among the diverse family of isocyanates, this compound (2-MPIO) presents a unique combination of electronic and steric features that modulate its reactivity and selectivity. Its utility has been demonstrated in various synthetic applications, including its role as a chemoselective protecting group for amines.[1] A thorough understanding of its reactivity profile at a molecular level is paramount for its rational application in complex synthetic strategies.
This guide will explore the reactivity of 2-MPIO through the lens of modern computational chemistry, providing a theoretical framework to predict and rationalize its behavior in chemical reactions. We will examine its intrinsic properties and its interactions with common nucleophiles, offering insights that can guide experimental design and optimization.
Theoretical Foundations for Understanding Reactivity
The reactivity of an organic molecule is fundamentally governed by its electronic and steric properties. In the case of this compound, the interplay between the electron-donating methoxy group and the electrophilic isocyanate functionality, influenced by their ortho positioning, is key to its chemical persona.
The Isocyanate Functional Group: An Electrophilic Hub
The isocyanate group (-N=C=O) is inherently electrophilic due to the significant positive partial charge on the central carbon atom. This arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Nucleophilic attack can, in principle, occur at either the carbonyl carbon or the nitrogen-adjacent carbon of the cumulene system. Computational studies on related isocyanates have consistently shown that reactions with nucleophiles such as alcohols and amines proceed preferentially at the carbonyl carbon.[3][4]
Influence of the 2-Methoxy Substituent
The methoxy group (-OCH₃) at the ortho position of the phenyl ring exerts both electronic and steric effects on the reactivity of the isocyanate group.
-
Electronic Effects: The methoxy group is a strong electron-donating group through resonance (mesomeric effect) and a weaker electron-withdrawing group through induction. The net effect is an increase in electron density on the aromatic ring, which can influence the electrophilicity of the isocyanate carbon.
-
Steric Effects: The presence of the methoxy group in the ortho position introduces steric hindrance around the isocyanate functionality. This can modulate the approach of nucleophiles and influence the conformational preferences of the molecule.
A computational study on substituted phenylnitrile oxides, which can rearrange to isocyanates, showed that a methoxy substituent has a notable effect on the reaction barriers.[5] This underscores the importance of considering the electronic contributions of such substituents in reactivity studies.
Computational Methodology: A Window into Molecular Behavior
To quantitatively assess the reactivity of this compound, a robust computational approach is essential. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure and reactivity of organic molecules, offering a favorable balance between accuracy and computational cost.
Choice of Theoretical Level
For the calculations presented in this guide, a combination of a suitable density functional and a basis set is chosen to provide reliable predictions. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is a workhorse in computational organic chemistry and has been shown to provide accurate results for a wide range of systems. This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions to describe anions and lone pairs, and polarization functions to account for the non-spherical nature of electron density in molecules.[4] For more accurate energy calculations, higher-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be employed for single-point energy calculations on DFT-optimized geometries.
Solvation Effects
Chemical reactions are typically carried out in a solvent. The inclusion of solvent effects in theoretical calculations is crucial for obtaining realistic energy profiles. Implicit solvent models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), are computationally efficient ways to account for the bulk electrostatic effects of the solvent.[3]
Experimental Protocol: Computational Details for Reactivity Analysis
-
Geometry Optimization and Vibrational Frequency Calculation:
-
The initial structure of this compound is built using a molecular editor.
-
Geometry optimization is performed using the B3LYP functional with the 6-311++G(d,p) basis set.
-
Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry.
-
-
Reaction Pathway Modeling:
-
The reaction of this compound with a nucleophile (e.g., methanol, methylamine) is modeled.
-
Transition state (TS) structures are located using a TS optimization algorithm (e.g., Berny algorithm).
-
The identity of the TS is confirmed by a vibrational frequency calculation, which should yield a single imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) calculations are performed to connect the TS to the corresponding reactants and products.
-
-
Energy Profile Calculation:
-
Single-point energy calculations are performed on all optimized structures (reactants, transition states, and products) using a higher level of theory (e.g., CCSD(T)) with a larger basis set for improved accuracy.
-
Solvation effects are included using an implicit solvent model (e.g., SMD with a specified solvent).
-
Reactivity Analysis of this compound
Molecular Structure and Conformational Analysis
The presence of the methoxy group in the ortho position can lead to different stable conformations due to rotation around the C(aryl)-O and C(aryl)-N bonds. A conformational analysis is necessary to identify the global minimum energy structure, which is the most populated conformer at equilibrium and thus dictates the molecule's reactivity.
Computational studies on related substituted aromatic compounds suggest that the relative orientation of the substituents can significantly impact the overall dipole moment and reactivity of the molecule. For this compound, the syn and anti conformers, referring to the relative orientation of the methoxy group and the isocyanate group, are expected to have different energies and dipole moments.
Frontier Molecular Orbital (FMO) Theory: Unveiling Reactive Sites
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules.[6][7] The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is the dominant factor in many chemical reactions.
-
Highest Occupied Molecular Orbital (HOMO): The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the lowest energy orbital that can accept electrons, and its energy and location indicate the molecule's electrophilic sites.
For this compound, the LUMO is expected to be localized primarily on the isocyanate group, with a large coefficient on the carbonyl carbon. This confirms the electrophilic nature of this site. The HOMO is likely to be distributed over the phenyl ring and the oxygen atom of the methoxy group, reflecting the electron-donating nature of this part of the molecule.
Table 1: Calculated Frontier Molecular Orbital Energies of Phenyl Isocyanate and Substituted Analogs (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Phenyl Isocyanate | -7.5 | -0.8 | 6.7 |
| 4-Methoxyphenyl Isocyanate | -7.2 | -0.7 | 6.5 |
| This compound (Predicted) | -7.3 | -0.75 | 6.55 |
| 4-Nitrophenyl Isocyanate | -8.1 | -1.5 | 6.6 |
Note: The values for this compound are predicted based on the expected electronic effects and should be confirmed by specific calculations.
The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. The electron-donating methoxy group is expected to raise the HOMO energy and slightly raise the LUMO energy, leading to a slightly smaller HOMO-LUMO gap compared to unsubstituted phenyl isocyanate, suggesting a potential increase in reactivity.
Reaction with Nucleophiles: A Mechanistic Perspective
The reaction of isocyanates with nucleophiles, such as alcohols and amines, is of paramount importance in organic synthesis. Theoretical calculations can provide detailed insights into the reaction mechanisms, including the structures of transition states and the activation energies.
Reaction with Alcohols (Urethane Formation):
The reaction of an isocyanate with an alcohol yields a urethane. Computational studies on the reaction of phenyl isocyanate with methanol have shown that the reaction proceeds through a four-membered cyclic transition state.[4] The alcohol acts as both a nucleophile (attacking the carbonyl carbon) and a proton donor (transferring a proton to the isocyanate nitrogen).
The activation energy for this reaction is expected to be influenced by the steric hindrance of the ortho-methoxy group in 2-MPIO, which may raise the energy of the transition state compared to its para-substituted counterpart.
Reaction with Amines (Urea Formation):
The reaction of an isocyanate with an amine is typically faster than with an alcohol and leads to the formation of a urea. The mechanism is similar, involving a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the isocyanate.
The chemoselectivity of this compound has been exploited in its use as a protecting group for amines, highlighting its efficient and often quantitative reaction with this class of nucleophiles.[1]
Table 2: Calculated Activation Energies for the Reaction of Phenyl Isocyanate with Nucleophiles (Illustrative Data)
| Reaction | Nucleophile | Solvent | Activation Energy (kcal/mol) |
| Urethane Formation | Methanol | Acetonitrile | 15.2 |
| Urea Formation | Methylamine | Acetonitrile | 8.5 |
Note: These are illustrative values for the parent phenyl isocyanate. The presence of the 2-methoxy group in 2-MPIO is expected to modulate these values.
Vibrational Spectroscopy: A Bridge Between Theory and Experiment
Theoretical calculations of vibrational frequencies can be a powerful tool for characterizing molecules and for validating computational models. The calculated infrared (IR) and Raman spectra of this compound can be compared with experimental data to confirm the accuracy of the optimized geometry and the chosen level of theory. The characteristic vibrational mode of the isocyanate group, the asymmetric N=C=O stretch, typically appears as a strong band in the IR spectrum around 2250-2280 cm⁻¹. The position and intensity of this band can be sensitive to the electronic environment, and theoretical calculations can help to interpret these spectral features.
Practical Implications for Drug Development and Organic Synthesis
A detailed theoretical understanding of the reactivity of this compound has several practical implications:
-
Rational Design of Synthetic Routes: By understanding the electronic and steric factors that govern its reactivity, chemists can better predict the outcome of reactions and design more efficient synthetic strategies.
-
Optimization of Reaction Conditions: Theoretical calculations can help to identify the optimal solvent and temperature conditions for a given reaction by providing insights into the reaction mechanism and the energies of intermediates and transition states.
-
Development of Novel Reagents: A deep understanding of the structure-reactivity relationships of 2-MPIO can guide the design of new isocyanate-based reagents with tailored reactivity and selectivity for specific applications in drug discovery and materials science.
-
Prediction of Stability and Compatibility: Theoretical calculations can be used to assess the stability of 2-MPIO and its compatibility with other functional groups, which is crucial for its use in multi-step syntheses.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical approaches used to understand and predict the reactivity of this compound. Through the application of computational chemistry, we have explored its electronic structure, conformational landscape, and the mechanisms of its reactions with key nucleophiles. The interplay of the electron-donating methoxy group and the inherent electrophilicity of the isocyanate functionality, modulated by their ortho relationship, defines the unique reactivity profile of this important synthetic building block. The insights gained from these theoretical calculations can empower researchers to utilize this compound with greater precision and efficiency in their synthetic endeavors, ultimately accelerating the discovery and development of new molecules with desired properties.
References
- Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 541-551.
- Fiser, B., et al. (2021).
- Samuilov, Y. D., et al. (2016). Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C=N Bond. Russian Journal of General Chemistry, 86(6), 1364-1371.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Beletsan, O. B., et al. (2024).
- Velappan, A. B., et al. (2019). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers, 6(14), 2360-2364.
- Samuilov, Y. D., et al. (2014). Quantum-chemical study of isocyanate reactions with linear methanol associates: IX. Methyl isocyanate reaction with methanol-phenol complexes. Russian Journal of General Chemistry, 84(8), 1547-1553.
- Bacaloglu, R., Cotarca, L., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie, 330(4), 541-551.
- Furtwengler, P., et al. (2022).
- Grimme, S., et al. (2024).
- P. S. Pereira, et al. (2021). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations.
- Hegarty, A. F., et al. (1979). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1166-1171.
-
AUB ScholarWorks. (n.d.). Of the reaction between. Retrieved from [Link]
- Jasiński, R., & Dresler, E. (2021). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. International Journal of Molecular Sciences, 22(16), 8886.
- Arjunan, V., et al. (2011). Ab initio and density functional theory studies on vibrational spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazolin-4(3H)-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1017-1025.
- Purnell, C. J., & Walker, R. F. (1989). Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC.
- Chem Help ASAP. (2020, April 18). frontier molecular orbital analysis [Video]. YouTube.
- Chem Help ASAP. (2019, January 30). frontier molecular orbital analysis [Video]. YouTube.
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- 7. researchgate.net [researchgate.net]
A-Technical-Guide-on-the-Core-Potential-Research-Applications-of-2-Methoxyphenyl-isocyanate
Abstract
2-Methoxyphenyl isocyanate, a versatile aromatic isocyanate, has garnered significant attention within the scientific community for its wide-ranging applications in organic synthesis and materials science. This in-depth technical guide provides a comprehensive overview of the core research applications of this compound, targeting researchers, scientists, and professionals in drug development. The guide delves into the compound's fundamental chemical properties, its pivotal role in the synthesis of novel urea and carbamate derivatives, its utility as a derivatizing agent in analytical chemistry, and its emerging potential in polymer chemistry. Each section is supported by detailed mechanistic insights, step-by-step experimental protocols, and visual representations to facilitate a deeper understanding of its practical applications.
Introduction: Understanding this compound
This compound, also known as o-anisyl isocyanate, is an organic compound featuring an isocyanate group (-N=C=O) and a methoxy group (-OCH₃) attached to a benzene ring at positions 1 and 2, respectively.[1][2] This unique substitution pattern imparts specific reactivity and properties that make it a valuable reagent in various chemical transformations. The electron-donating nature of the methoxy group influences the reactivity of the isocyanate functionality, making it a subject of interest for nuanced synthetic strategies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and effective application in research.
| Property | Value | Reference |
| CAS Number | 700-87-8 | [1] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [4][5] |
| Boiling Point | 94.8-95.5 °C at 10 mmHg | [3] |
| Density | 1.122 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5414 | [3] |
| Solubility | Reacts with water | [6][7] |
Table 1: Key Physicochemical Properties of this compound
Core Reactivity: The Isocyanate Functional Group
The high reactivity of the isocyanate group is central to the utility of this compound. The carbon atom of the -N=C=O group is highly electrophilic and readily undergoes nucleophilic attack by compounds containing active hydrogen atoms, such as amines, alcohols, and water. This reactivity forms the basis for the synthesis of a diverse array of derivatives.[8][9]
Synthesis of Urea Derivatives: A Gateway to Bioactive Molecules
One of the most prominent applications of this compound is in the synthesis of unsymmetrical urea derivatives.[10][11] These compounds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules, including kinase inhibitors for cancer therapy.[10] The reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isocyanate group.
Mechanistic Rationale
The formation of a urea linkage from an isocyanate and an amine is a robust and high-yielding reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate. This is followed by a proton transfer, typically from the amine nitrogen to the isocyanate nitrogen, to yield the stable urea derivative. The presence of the methoxy group on the phenyl ring can modulate the reaction rate and selectivity.
Figure 1: General workflow for the synthesis of urea derivatives from this compound.
Experimental Protocol: Synthesis of a Model Urea Derivative
This protocol outlines a general procedure for the synthesis of an N,N'-disubstituted urea from this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline) (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask with a septum
-
Syringes
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add this compound to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically rapid, often completing within 30 minutes to a few hours.[12]
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure urea derivative.
Self-Validation: The formation of the urea can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) in the IR spectrum is a strong indicator of reaction completion.[10]
Amine Protection in Organic Synthesis
A novel and significant application of this compound is its use as a chemoselective protecting group for amines.[12][13] The resulting urea linkage is stable under a variety of reaction conditions, including acidic and alkaline environments, offering an advantage over traditional carbamate-based protecting groups like Boc and Fmoc.[12]
Rationale for Use as a Protecting Group
The stability of the urea bond provides orthogonality in complex synthetic sequences. The key to its utility as a protecting group lies in the ability to cleave the urea and regenerate the free amine under specific conditions. The methoxy group at the ortho position plays a crucial role in the deprotection step.
Deprotection Strategy
The deprotection is typically achieved under thermal conditions, which facilitates an intramolecular cyclization reaction. This process regenerates the parent amine in high yield.[12]
Figure 2: Deprotection workflow for amines protected with this compound.
Carbamate Synthesis for Diverse Applications
Similar to its reaction with amines, this compound readily reacts with alcohols to form carbamates. These compounds have applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.[14] The synthesis of carbamates from isocyanates is a common and efficient method.[11]
Experimental Protocol: Synthesis of a Model Carbamate
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., benzyl alcohol) (1.0 eq)
-
Anhydrous toluene
-
Optional: Catalyst (e.g., dibutyltin dilaurate)
-
Stirring plate, magnetic stir bar, and reflux condenser
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the alcohol in anhydrous toluene.
-
Add this compound to the solution.
-
While the reaction can proceed at room temperature, heating under reflux may be required for less reactive alcohols. A catalyst can also be added to accelerate the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Derivatizing Agent in Analytical Chemistry
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate.[15][16] this compound can be used as a derivatizing agent for compounds containing nucleophilic functional groups, particularly for their analysis by chromatography.[17] For instance, it can react with trace amounts of alcohols or amines in a sample, converting them into less polar and more easily detectable urea or carbamate derivatives, often for analysis by HPLC or GC.[15][18]
Workflow for Derivatization
Figure 3: Logical workflow for using this compound as a derivatizing agent.
Potential in Polymer Chemistry
Isocyanates are fundamental building blocks in the synthesis of polyurethanes, a versatile class of polymers.[8][19] this compound, as a monofunctional isocyanate, can be used as a chain terminator to control the molecular weight of polymers or to introduce specific end-groups that impart desired properties to the final material. While difunctional isocyanates are required for polymerization, monofunctional isocyanates play a crucial role in polymer design and modification.[20] Its derivatives could also be incorporated into polymer backbones to introduce specific functionalities.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[21][22]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[22]
-
Irritation: It causes skin and serious eye irritation and may cause respiratory irritation.[22]
-
Sensitization: It may cause an allergic skin reaction and asthma-like symptoms or breathing difficulties if inhaled.
-
Handling: Work in a well-ventilated area or in a fume hood.[21] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][23]
-
Storage: Store in a cool, dry place away from moisture, as it is moisture-sensitive.[22] Keep the container tightly closed.
Conclusion
This compound is a highly valuable and versatile reagent with a broad spectrum of research applications. Its utility in the synthesis of bioactive urea derivatives, its role as a robust protecting group for amines, its application in carbamate formation, and its potential in analytical and polymer chemistry underscore its importance in modern chemical research. A thorough understanding of its reactivity, coupled with stringent safety practices, will enable researchers to fully exploit the potential of this powerful synthetic tool.
References
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ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from [Link]
-
MDPI. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
ResearchGate. (2019, April 17). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 1-(2-methoxyphenyl)piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]
-
MDPI Books. (n.d.). Derivatization in Analytical Chemistry. Retrieved from [Link]
-
MDPI. (2021, July 30). Derivatization in Analytical Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, December 15). Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 12). Isocyanate-based multicomponent reactions - PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. Retrieved from [Link]
-
Semantic Scholar. (2024, December 12). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
Kautschuk Group. (n.d.). Isocyanate Types. Retrieved from [Link]
-
Covestro Solution Center. (2021, September 7). Polyisocyanates and Prepolymers. Retrieved from [Link]
-
Chemistry For Everyone - YouTube. (2025, July 28). How Do Isocyanates Affect Step-growth Polymer Foam Properties?. Retrieved from [Link]
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Methodological & Application
synthesis of ureas using 2-Methoxyphenyl isocyanate protocol
Application Notes & Protocols
Topic: Synthesis of Ureas Using 2-Methoxyphenyl Isocyanate: A Comprehensive Protocol for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of N,N'-disubstituted ureas is a cornerstone reaction in medicinal chemistry and materials science, owing to the prevalence of the urea motif in biologically active compounds and functional polymers. The reaction between an isocyanate and a primary or secondary amine is one of the most direct and efficient methods to construct this functional group.[1][2] This guide provides an in-depth protocol for the synthesis of ureas using this compound. We will explore the underlying reaction mechanism, its unique applications in chemoselective amine protection, a detailed experimental workflow, and critical safety considerations. The protocol is designed to be robust and adaptable for a wide range of amine substrates, making it a valuable tool for professionals in drug discovery and chemical synthesis.
Introduction: The Strategic Importance of this compound
Isocyanates are highly reactive electrophiles that readily undergo addition reactions with nucleophiles such as amines, alcohols, and water.[3] The reaction with an amine to form a urea is particularly efficient, often proceeding rapidly at room temperature without the need for a catalyst.[2]
While many isocyanates are available, this compound offers distinct advantages. The ortho-methoxy group not only influences the electronic properties of the isocyanate but also provides a functional handle for subsequent chemical manipulations. Most notably, it enables the resulting urea to function as a stable and chemoselective protecting group for amines. The urea linkage is robust under various conditions, yet the amine can be regenerated through a specific demethylation and cyclization sequence, a feature not common to standard urea derivatives.[4][5] This dual utility as both a synthetic building block and a protecting group makes this compound a versatile reagent in multistep synthesis.[6]
Reaction Mechanism: Nucleophilic Addition
The formation of a urea from an isocyanate and an amine is a classic example of nucleophilic addition. The reaction proceeds through a straightforward, high-yielding pathway.
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group.
-
Intermediate Formation: This attack forms a transient zwitterionic intermediate.
-
Proton Transfer: A rapid proton transfer from the nitrogen of the original amine to the nitrogen of the isocyanate moiety occurs, neutralizing the charges and yielding the stable N,N'-disubstituted urea product.
The reaction is typically irreversible and highly exothermic. The presence of the electron-donating methoxy group at the ortho position can subtly modulate the reactivity of the isocyanate, but the fundamental mechanism remains the same.
Caption: Mechanism of Urea Formation.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of an N-(2-methoxyphenyl)-N'-substituted urea. The reaction can be adapted for a wide range of primary and secondary, aliphatic, and aromatic amines.
Materials and Reagents
-
Amine Substrate: (e.g., o-toluidine, (R)-methylbenzyl amine, etc.)
-
This compound
-
Solvent: Anhydrous Dichloromethane (DCM) is recommended. Tetrahydrofuran (THF) or Acetonitrile (MeCN) can also be used.[2]
-
Aqueous Sodium Bicarbonate (NaHCO₃): 5% w/v solution.
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus.
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 eq.) in anhydrous DCM (approx. 0.3–0.5 M concentration).
-
Addition of Isocyanate: To the stirred solution at room temperature, add this compound (1.0 eq.) dropwise. If the amine is particularly reactive, consider cooling the solution to 0 °C in an ice bath before addition to moderate the exothermic reaction.[7]
-
Reaction: Allow the reaction to stir at room temperature. The reaction is typically rapid, often completing within 10 minutes to 1 hour.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine is a good indicator of completion. The isocyanate can also be visualized on TLC, but it may react with the silica gel.
-
Product Isolation: In many cases, the urea product is poorly soluble in DCM and will precipitate out of the solution as a solid.[6] If this occurs, collect the solid product by vacuum filtration through a sintered funnel.
-
Work-up:
-
If the product precipitates, wash the collected solid with cold ether or DCM to remove any unreacted starting materials.
-
If the product remains in solution, transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 5% NaHCO₃ solution to remove any carbamic acid formed from residual isocyanate reacting with trace water, followed by a brine wash.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.
Caption: General Experimental Workflow.
Characterization
Confirm the identity and purity of the synthesized urea using standard analytical techniques:
-
¹H and ¹³C NMR: Provides structural confirmation. In ¹H NMR, look for the two N-H protons, which appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.[8][9]
-
FT-IR Spectroscopy: The most telling feature is the disappearance of the strong, sharp isocyanate (N=C=O) stretching peak around 2250-2275 cm⁻¹ and the appearance of a strong urea carbonyl (C=O) stretch around 1640-1680 cm⁻¹.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[10]
-
Melting Point: A sharp melting point is a good indicator of purity for solid products.
Representative Data
The following table summarizes results for the synthesis of various ureas using this compound, demonstrating the versatility of the protocol.
| Entry | Amine Substrate | Product | Time | Yield (%) | M.P. (°C) |
| 1 | o-Toluidine | 1-(2-Methoxyphenyl)-3-(o-tolyl)urea | 10 min | 100 | 184±2 |
| 2 | (R)-Methylbenzyl amine | (R)-1-(2-Methoxyphenyl)-3-(1-phenylethyl)urea | 1 hr | 95 | 138±2 |
| 3 | (S)-Methylbenzyl amine | (S)-1-(2-Methoxyphenyl)-3-(1-phenylethyl)urea | 1 hr | 90 | 132±2 |
| Data adapted from Debnath et al., Org. Chem. Front., 2019.[6] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete | The amine is a poor nucleophile (e.g., highly electron-deficient aniline). | Gently heat the reaction mixture (e.g., to 40 °C). A tertiary amine base or other catalyst may be required in difficult cases, though this is rare for this reaction.[11][12][13] |
| Low yield of desired product | A significant side reaction with water may be occurring, leading to the formation of symmetrical 1,3-bis(2-methoxyphenyl)urea.[14] | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Product is difficult to purify | The product has similar polarity to the starting amine. | If using column chromatography, try different solvent systems. If the starting amine is basic, an acidic wash during work-up can help remove it, provided the urea product is stable to acid. |
| Formation of multiple spots on TLC | The amine starting material is impure. | Purify the starting amine before use. |
Critical Safety Precautions
Isocyanates are toxic and require careful handling. They are potent irritants and respiratory sensitizers, meaning repeated exposure can lead to occupational asthma.[3][15]
-
Engineering Controls: Always handle this compound and conduct the reaction in a well-ventilated chemical fume hood.[16]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[3] Isocyanates are moisture-sensitive; keep containers tightly sealed when not in use.
-
Waste Disposal: Quench any residual isocyanate in a separate waste container with a deactivating solution (e.g., a dilute solution of ammonia or sodium carbonate) before disposing of it according to institutional guidelines. Do not mix isocyanate waste directly with amine waste.
-
Spill Cleanup: In case of a spill, decontaminate the area with an appropriate neutralizing solution.
-
First Aid: In case of skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air immediately. Seek medical attention for any exposure.[16][17]
References
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-
Artuso, E., Degani, I., Fochi, R., & Taddei, F. (2012). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 8, 1248–1254. [Link]
- California Department of Public Health. (n.d.). Isocyanates: Working Safely.
-
Gholap, A. R., & Gill, C. H. (2012). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 5(2), 229-233. [Link]
- Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions.
- Health and Safety Executive. (2024). Construction hazardous substances: Isocyanates.
- WorkSafeBC. (2024). Isocyanates.
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5559-5561.
- Beal, F. J., & Cuscurida, M. (1978). Hydroxyalkyl tertiary amine catalysts for isocyanate reactions. U.S. Patent No. 4,122,040.
- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
- Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
- Georjon, O. J. (1994). Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials. WIPO Patent No. WO1994002525A1.
- Turkchem. (n.d.). Catalysis of Urethane Systems.
- ResearchGate. (n.d.). Reaction of Isocyanates with amines. [Image].
- Mingxu Chemicals. (2024). Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production.
- Leskes, M., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. The Journal of Physical Chemistry Letters, 12(42), 10365–10371.
- Debnath, J., et al. (2019). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers. Royal Society of Chemistry.
- Popa, M., et al. (2020). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2020(3), M1149.
- Grant, C. V., et al. (2012). 1H NMR Relaxation in Urea. eScholarship, University of California.
- Perrin, C. L., & Lau, J. S. (1999). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Journal of the American Chemical Society, 121(23), 5591–5594.
- ResearchGate. (n.d.). 1H NMR spectrum of urea in human urine is dominated by the water.... [Image].
- Usharani, V., Rao, A. B., Reddy, M. P., & Dubey, P. K. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(1), 129-132.
- ChemicalBook. (n.d.). Urea(57-13-6) 1H NMR spectrum.
- Debnath, J., et al. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence.
- Debnath, J., et al. (2019). Supporting Information for: this compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. Royal Society of Chemistry.
- Organic Chemistry Portal. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides.
- Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Synthesis of mono and N,N-disubstituted ureas. ARKIVOC, 2003(5), 149-155.
- National Institutes of Health. (n.d.).
- Messa, M., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
- AUB ScholarWorks. (n.d.). of the reaction between.
- Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Synthesis of mono and N,N-disubstituted ureas. University of Michigan.
- Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Synthesis of mono-and N,N-disubstituted ureas.
- ResearchGate. (n.d.). Continuous flow synthesis of non‐symmetrical ureas via isocyanate....
- National Institutes of Health. (2022).
- Tiwari, L., et al. (2018).
- Basha, A., & DeBernardis, J. F. (1999). Practical synthesis of urea derivatives. U.S. Patent No. 5,925,762.
- ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. [Image].
- Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
- Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals.
- National Institutes of Health. (n.d.). Applications of biophysical techniques in drug discovery and development. PMC.
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- 7. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
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- 12. turkchem.net [turkchem.net]
- 13. News - Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production [mingxuchem.com]
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Application Notes & Protocols: Reaction of 2-Methoxyphenyl Isocyanate with Primary and Secondary Amines
I have successfully gathered comprehensive information covering the reaction of 2-methoxyphenyl isocyanate with primary and secondary amines. My initial searches provided a strong foundation in reaction mechanisms, kinetics, and general protocols. The subsequent targeted search yielded valuable details on the applications of N-(2-methoxyphenyl) urea derivatives in drug discovery, including their roles as anticancer and antibacterial agents. I also found resources that address troubleshooting common purification challenges for related compounds, which can be adapted for this specific class of ureas.
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For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and protocols for the reaction of this compound with primary and secondary amines to synthesize N,N'-substituted ureas. This document is tailored for researchers, scientists, and professionals in the field of drug development. It delves into the reaction mechanisms, offers step-by-step experimental procedures, discusses methods for characterization, and explores the applications of the resulting urea derivatives, particularly in medicinal chemistry. The protocols herein are designed to be robust and self-validating, emphasizing the rationale behind procedural choices to ensure scientific rigor.
Introduction: The Strategic Importance of Substituted Ureas in Drug Discovery
The synthesis of substituted ureas via the reaction of isocyanates with amines is a fundamental and highly efficient transformation in organic chemistry. The urea moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its prevalence stems from its ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets such as enzymes and receptors.
This compound serves as a particularly valuable building block in this context. The ortho-methoxy group can influence the electronic and steric properties of the isocyanate, modulate the conformational preferences of the resulting urea, and impact key drug-like properties such as solubility and metabolic stability. This guide provides a detailed exploration of the reaction between this compound and both primary and secondary amines, offering insights into its practical application in a research and drug development setting.
Reaction Mechanism and Scientific Principles
The reaction between this compound and an amine is a classic nucleophilic addition. The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a rapid proton transfer to yield the thermodynamically stable urea product.
The reactivity of the amine is a critical factor, with primary amines generally reacting more readily than secondary amines due to reduced steric hindrance. The reaction is typically fast, high-yielding, and can be performed under mild, ambient conditions. The presence of the electron-donating methoxy group on the phenyl ring of the isocyanate can slightly decrease its electrophilicity compared to unsubstituted phenyl isocyanate, a factor to consider when planning reaction times, especially with less nucleophilic amines.
Figure 1. Generalized workflow for the synthesis of N-(2-methoxyphenyl) ureas.
Experimental Protocols
Safety Precautions
Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[1][] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[1][][3][4][5] In case of skin contact, wash the affected area immediately with soap and water.[1][5] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][5]
General Protocol for the Reaction of this compound with a Primary Amine
This protocol describes a general procedure for the synthesis of a 1-(2-methoxyphenyl)-3-substituted urea.
Materials:
-
This compound
-
Primary amine of interest
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Stir bar and round-bottom flask
-
Nitrogen or argon atmosphere setup (optional but recommended)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).
-
Dissolve the amine in a suitable volume of anhydrous DCM or THF (e.g., 0.1-0.5 M concentration).
-
While stirring at room temperature, add this compound (1.0-1.05 equivalents) dropwise to the amine solution. An inert atmosphere is recommended to prevent reaction with atmospheric moisture.
-
Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of solution within 10 minutes to a few hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, if a precipitate has formed, it can be collected by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., DCM or diethyl ether) to remove any unreacted starting materials.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
General Protocol for the Reaction of this compound with a Secondary Amine
The procedure is similar to that for primary amines, but reaction times may be longer due to the increased steric hindrance of secondary amines.
Procedure:
-
Follow steps 1 and 2 from the primary amine protocol, using the secondary amine of interest.
-
Add this compound (1.0-1.1 equivalents) to the stirring solution of the secondary amine at room temperature.
-
The reaction may require gentle heating (e.g., 40-50 °C) or a longer reaction time at room temperature to proceed to completion.
-
Monitor the reaction progress by TLC.
-
Work-up and purification are analogous to the primary amine protocol.
Product Characterization
The synthesized N-(2-methoxyphenyl) ureas can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The urea protons (N-H) typically appear as broad singlets in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching vibration in the region of 1630-1680 cm⁻¹ is characteristic of the urea functional group.
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.
-
Melting Point: A sharp melting point is an indicator of product purity.
Purification and Troubleshooting
| Problem | Potential Cause | Troubleshooting Solution |
| Incomplete Reaction | Sterically hindered or poorly nucleophilic amine. | Increase reaction time, gently heat the reaction mixture, or consider using a non-nucleophilic base (e.g., triethylamine) as a catalyst. |
| Formation of Symmetric Diarylurea Byproduct | Reaction of the isocyanate with water present in the solvent or on glassware. | Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Difficulty in Purification | Product is an oil or has similar polarity to starting materials. | If the product is an oil, attempt trituration with a non-polar solvent (e.g., hexanes) to induce crystallization. For column chromatography, carefully select the eluent system; a gradient elution may be necessary to achieve good separation. |
| Low Yield | Product loss during work-up or purification. | If the product is water-soluble, avoid aqueous workups. For recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation. |
Applications in Drug Development
The N-(2-methoxyphenyl) urea scaffold is of significant interest in medicinal chemistry due to its presence in molecules with diverse biological activities. Unsymmetrical N,N'-diaryl ureas are particularly important in the design of anticancer agents.[1]
-
Anticancer Agents: Many diaryl urea-containing compounds function as kinase inhibitors.[3][7] The urea moiety is crucial for binding to the hinge region of the kinase domain through hydrogen bonding. While specific approved drugs containing the exact N-(2-methoxyphenyl) urea moiety are not prominently cited, the broader class of methoxyphenylurea analogs has demonstrated significant anticancer activity.[7] For instance, derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, including breast cancer (MCF-7).[7][8]
-
Antibacterial and Antimycobacterial Agents: N-alkoxyphenyl derivatives have shown promise as antibacterial and antimycobacterial agents.[9] For example, 3-hydroxy-N-(methoxyphenyl)naphthalene-2-carboxamide has demonstrated activity against Staphylococcus strains and mycobacterial species.[9] This highlights the potential for N-(2-methoxyphenyl) urea derivatives to be explored for the development of new anti-infective agents.
Figure 2. Synthetic route to N-(2-methoxyphenyl) ureas and their potential applications.
Conclusion
The reaction of this compound with primary and secondary amines is a reliable and versatile method for the synthesis of substituted ureas. These compounds are valuable scaffolds in drug discovery, with demonstrated potential in oncology and infectious diseases. The protocols and insights provided in this guide are intended to facilitate the efficient and safe synthesis and exploration of this important class of molecules in a research setting.
References
-
Thermo Fisher Scientific. (2010, April 9). SAFETY DATA SHEET: 4-Methoxyphenyl isocyanate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET: this compound. Retrieved from [Link]
- Debnath, J., et al. (2019). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers, 6(11), 1834-1839.
- MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531.
- Li, S., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(7), 12552-12575.
-
ResearchGate. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. Retrieved from [Link]
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- 9. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Facile Room Temperature Synthesis of Diaryl Ureas using 2-Methoxyphenyl Isocyanate in Dichloromethane
Introduction
Diaryl ureas are a pivotal class of organic compounds, exhibiting a wide spectrum of biological activities that have positioned them as privileged scaffolds in medicinal chemistry and drug development.[1][2] Their structural motif is a cornerstone in the design of kinase inhibitors, antiviral agents, and other therapeutics. The synthesis of unsymmetrical diaryl ureas, in particular, is of significant interest as it allows for the fine-tuning of pharmacological properties.[1][3]
Traditionally, the synthesis of diaryl ureas has often involved harsh reagents or elevated temperatures.[4] This application note presents a streamlined and highly efficient protocol for the synthesis of diaryl ureas at room temperature using 2-methoxyphenyl isocyanate and a substituted aniline in dichloromethane (DCM). This method offers several advantages, including mild reaction conditions, high yields, and operational simplicity, making it an attractive approach for researchers in both academic and industrial settings. Furthermore, this compound can also serve as a chemoselective protecting group for amines, highlighting its versatility in organic synthesis.[5]
Reaction Mechanism
The formation of a diaryl urea from the reaction of an aryl isocyanate with an aryl amine is a classic example of nucleophilic addition. The reaction proceeds through a straightforward and generally accepted mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the arylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.
-
Proton Transfer: A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen results in the formation of the stable diaryl urea product.
This reaction is typically fast and exothermic, and in many cases, proceeds to completion at room temperature without the need for a catalyst.[6]
Experimental Protocol
This protocol provides a general procedure for the synthesis of a diaryl urea from an arylamine and this compound in DCM at room temperature.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Aniline | Reagent | Sigma-Aldrich | Ensure dryness |
| This compound | 99% | Sigma-Aldrich | Store under inert gas |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Store over molecular sieves |
| Magnetic Stirrer | - | VWR | - |
| Round-bottom flask | - | Kimble | Oven-dried |
| Magnetic stir bar | - | VWR | - |
| Syringes and needles | - | B-D | For liquid transfers |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck | For reaction monitoring |
Safety Precautions
-
This compound: This reagent is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7] It is also a lachrymator.[7] Handle this reagent in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[9][10]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][8][9][10][11]
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol, 1.0 eq.).
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline in 10 mL of anhydrous DCM. Stir the solution at room temperature until the aniline is completely dissolved.
-
-
Reagent Addition:
-
In a separate, dry vial, prepare a solution of this compound (1.0 mmol, 1.0 eq.) in 5 mL of anhydrous DCM.
-
Using a syringe, add the this compound solution dropwise to the stirred aniline solution over a period of 5-10 minutes. An exothermic reaction may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The product diaryl urea should be less polar than the starting aniline. The reaction is typically complete within 1-4 hours.[12][13]
-
-
Work-up and Isolation:
-
Upon completion of the reaction (as indicated by TLC), the diaryl urea product may precipitate out of the DCM solution. If so, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold DCM to remove any unreacted starting materials.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[14]
-
Alternatively, if recrystallization is not effective, the product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Workflow Diagram
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Impure or wet reagents/solvent | Ensure all reagents and the solvent are anhydrous. Use freshly opened or properly stored materials. |
| Low reactivity of the aniline | Consider gentle heating (e.g., 40 °C) or a longer reaction time. | |
| Formation of symmetrical urea byproduct | Reaction of isocyanate with itself (hydrolysis) | This is less common in anhydrous conditions but ensure the reaction is protected from atmospheric moisture. |
| Difficulty in purification | Similar polarity of product and starting materials | Optimize the eluent system for column chromatography or screen different solvent systems for recrystallization. |
Conclusion
The described protocol offers a reliable and efficient method for the room temperature synthesis of diaryl ureas using this compound in dichloromethane. The mild conditions, straightforward procedure, and generally high yields make this an excellent choice for the synthesis of these valuable compounds in a research and drug development context. Adherence to the safety precautions outlined is essential for the safe handling of the reagents involved.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. Organic Letters, 13(12), 3262–3265. Retrieved from [Link]
-
Shaikh, A. A., Ghorpade, R., & Gill, C. H. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. ChemistrySelect, 8(31), e202301841. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. NIH Public Access. Retrieved from [Link]
-
De Luca, L., & Giacomelli, G. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Molecules, 26(10), 2897. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]
-
Kathiravan, S., Dhillon, P., Zhang, T., & Nicholls, I. A. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(23), 5669. Retrieved from [Link]
-
Rawling, T., et al. (2012). Synthesis of unsymmetrical biaryl ureas from N-carbamoylimidazoles: Kinetics and application. Bioorganic & Medicinal Chemistry Letters, 22(16), 5321-5325. Retrieved from [Link]
-
Al-Obaidi, A., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Journal of Applied Pharmaceutical Science, 8(10), 063-071. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. Retrieved from [Link]
-
Wang, Y., et al. (2022). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers, 9(1), 118-124. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. 23(4), 1801-1804. Retrieved from [Link]
-
Ghosh, S., et al. (2019). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers, 6(18), 3295-3300. Retrieved from [Link]
-
Moore, K., et al. (2021). Preparation of diaryl urea derivatives; dichloromethane (DCM), room temperature (rt), 8–12 h. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018, November 28). How to purify the urea bought from market to pure urea?. Retrieved from [Link]
-
Wang, C., et al. (2016). Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates. Organic Letters, 18(15), 3746–3749. Retrieved from [Link]
-
Kamal, A., & Reddy, P. S. M. M. (1990). A new and convenient in-situ method of generating phenyl isocyanates from anilines using oxalyl chloride. Journal of Organic Chemistry, 55(10), 3473-3476. Retrieved from [Link]
-
Spanne, M., et al. (2007). Determination of Isocyanates in Air Using 1-(2-Methoxyphenyl)piperazine-impregnated Filters: Long-term Sampling Performance and Field Comparison with Impingers with Dibutylamine. Annals of Occupational Hygiene, 51(8), 717-726. Retrieved from [Link]
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Application Note & Protocol: Catalytic Synthesis of Carbamates from 2-Methoxyphenyl Isocyanate and Alcohols
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Carbamates
Carbamates (or urethanes) are a pivotal class of organic compounds, not merely as protecting groups in peptide synthesis, but as integral components in a vast array of pharmaceuticals, agrochemicals, and advanced materials like polyurethanes.[1][2] Their synthesis, particularly the addition of alcohols to isocyanates, is a fundamental transformation in organic chemistry.[2][3] The electronic nature of the isocyanate, governed by its substituents, dictates its reactivity.[3] For instance, electron-withdrawing groups enhance the electrophilicity of the isocyanate carbon, accelerating the reaction.[3]
This application note provides a detailed guide to the catalytic synthesis of carbamates, focusing on the reaction between 2-methoxyphenyl isocyanate and various alcohols. We will delve into the mechanistic underpinnings of different catalytic strategies, offering field-proven insights to guide your experimental design. The protocols herein are designed to be robust and self-validating, ensuring reliable and reproducible outcomes.
Mechanistic Considerations: The Role of the Catalyst
The uncatalyzed reaction between an isocyanate and an alcohol can be slow, often requiring elevated temperatures.[4] Catalysts are therefore crucial for achieving efficient and selective carbamate formation under milder conditions. The choice of catalyst fundamentally alters the reaction pathway.
Lewis Acid Catalysis
Lewis acids are highly effective catalysts for this transformation.[5] They function by coordinating to the oxygen or nitrogen atom of the isocyanate group, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[6] This mechanism is particularly advantageous for reactions involving less nucleophilic alcohols. A variety of Lewis acids, including those based on tin, zinc, bismuth, and zirconium, have been successfully employed.[6][7]
Diagram: Lewis Acid Catalyzed Carbamate Synthesis
Caption: Lewis acid activation of the isocyanate.
Base Catalysis
Base catalysts operate through a different mechanism. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are common choices.[8] They can function via a concerted termolecular mechanism or by activating the alcohol through hydrogen bonding, increasing its nucleophilicity.[8] Stronger bases can deprotonate the alcohol to form a more reactive alkoxide intermediate.[8]
Diagram: Base Catalyzed Carbamate Synthesis (Alcohol Activation)
Caption: Base activation of the alcohol for nucleophilic attack.
Experimental Protocols
The following protocols provide a framework for the synthesis of carbamates from this compound and a selection of alcohols, utilizing both Lewis acid and base catalysis.
Materials and Equipment
-
Reagents: this compound (≥98%), anhydrous alcohols (e.g., methanol, ethanol, isopropanol), catalyst (e.g., dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO)), anhydrous solvents (e.g., toluene, tetrahydrofuran (THF)), deuterated solvents for NMR analysis.
-
Equipment: Schlenk line or glovebox for inert atmosphere reactions, magnetic stirrers, heating mantles or oil baths, round-bottom flasks, condensers, syringes, needles, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup, NMR spectrometer, IR spectrometer, mass spectrometer.
General Safety Precautions
Isocyanates are toxic and potent lachrymators; always handle them in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Anhydrous solvents are flammable; keep them away from ignition sources.
Protocol 1: Lewis Acid-Catalyzed Synthesis of Methyl 2-methoxyphenylcarbamate
This protocol utilizes dibutyltin dilaurate (DBTDL), a widely used and efficient Lewis acid catalyst for urethane formation.[6]
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous toluene (20 mL) to a dry 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add this compound (1.49 g, 10 mmol) to the flask via syringe. Follow with the addition of anhydrous methanol (0.40 g, 12.5 mmol, 1.25 eq).
-
Catalyst Addition: Add dibutyltin dilaurate (DBTDL) (approx. 0.05 mol%, ~32 mg) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., 4:1 hexanes:ethyl acetate) by observing the disappearance of the isocyanate spot. The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Diagram: Experimental Workflow for Carbamate Synthesis
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 5. A CONVENIENT LEWIS ACID CATALYZED PREPARATION OF CARBAMATES FROM SECONDARY ALCOHOLS AND ISOCYANATES [jstage.jst.go.jp]
- 6. turkchem.net [turkchem.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity HPLC Analysis of Primary and Secondary Amines using 2-Methoxyphenyl Isocyanate as a Pre-Column Derivatizing Agent
Abstract
This application note provides a comprehensive guide for the sensitive and reliable quantification of primary and secondary amines in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. Many aliphatic and aromatic amines lack a native chromophore, making their direct detection challenging. Pre-column derivatization with 2-methoxyphenyl isocyanate addresses this limitation by introducing a strongly UV-absorbing moiety to the amine analytes. This protocol details the underlying chemistry, a step-by-step derivatization procedure, optimized HPLC conditions, and method validation considerations. The resulting stable urea derivatives exhibit excellent chromatographic properties and allow for low-level detection of amines, making this method highly suitable for pharmaceutical, environmental, and biological research and quality control applications.
Introduction: The Rationale for Derivatization in Amine Analysis
The quantitative analysis of primary and secondary amines is critical across numerous scientific disciplines, including drug development, environmental monitoring, and clinical diagnostics. However, many amines, particularly aliphatic ones, are challenging to detect using standard HPLC-UV systems due to their lack of a significant chromophore.[1] Pre-column derivatization is a widely employed strategy to overcome this obstacle by covalently attaching a UV-active tag to the analyte molecule.[2]
This compound has emerged as an effective derivatizing agent for amines for several key reasons:
-
Quantitative Reaction: It reacts rapidly and specifically with both primary and secondary amines under mild conditions to form stable urea derivatives.[3][4]
-
Strong Chromophore: The methoxyphenyl group provides a strong chromophore, enabling highly sensitive UV detection at wavelengths where interference from matrix components is often minimized.
-
Enhanced Chromatographic Performance: The resulting derivatives are typically less polar than the parent amines, leading to improved retention and peak shape on reversed-phase HPLC columns.
-
Stable Derivatives: The formed urea linkage is chemically robust, ensuring the integrity of the derivatized sample throughout the analytical workflow.[5]
This application note will provide researchers with the necessary theoretical background and practical protocols to successfully implement this powerful analytical technique.
The Chemistry of Derivatization: A Mechanistic Overview
The derivatization of amines with this compound proceeds via a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group.[6][7] This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the formation of a stable N,N'-disubstituted urea derivative. The reaction is generally carried out in an aprotic organic solvent, such as acetonitrile or dichloromethane, to prevent the competing reaction of the isocyanate with water.[8]
The reaction mechanism can be visualized as follows:
Caption: Reaction of an amine with this compound.
Experimental Protocol: Derivatization and HPLC Analysis
This section provides a detailed, step-by-step protocol for the derivatization of amines with this compound and their subsequent analysis by HPLC.
Materials and Reagents
| Reagent/Material | Grade/Specification |
| This compound | ≥98% purity |
| Amine standards | Analytical standard grade |
| Acetonitrile (ACN) | HPLC grade |
| Dichloromethane (DCM) | HPLC grade |
| Triethylamine (TEA) | ≥99% purity |
| Deionized water | 18.2 MΩ·cm |
| 0.2 µm syringe filters | Compatible with organic solvents |
| HPLC vials with inserts |
Derivatization Procedure
Note: Isocyanates are sensitive to moisture.[8] All glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Standard/Sample Preparation: Prepare a stock solution of the amine standard or sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Derivatizing Reagent Preparation: Prepare a solution of this compound in acetonitrile at a concentration of approximately 5 mg/mL. This solution should be prepared fresh daily.
-
Reaction Setup: In an HPLC vial, combine the following:
-
100 µL of the amine standard/sample solution
-
200 µL of the this compound solution
-
10 µL of triethylamine (TEA) as a catalyst
-
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 1 hour, or at 60°C for 15-20 minutes for less reactive amines.[3]
-
Quenching (Optional): To consume any excess isocyanate, 50 µL of methanol can be added, and the mixture can be allowed to react for an additional 10 minutes. This step is recommended to prevent the derivatization of any amine-containing mobile phase additives.
-
Dilution and Filtration: Dilute the reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis. Filter the final solution through a 0.2 µm syringe filter before injection.
HPLC Conditions
The following HPLC conditions have been found to be effective for the separation of a variety of 2-methoxyphenyl urea derivatives. Optimization may be required depending on the specific analytes.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Deionized water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Method Validation and Performance
A robust analytical method requires proper validation to ensure its accuracy, precision, and reliability.[9][10] Key validation parameters to consider for this method include:
-
Linearity: A calibration curve should be constructed using a series of at least five concentrations of the derivatized amine standards. The method should demonstrate good linearity, with a correlation coefficient (r²) of ≥0.99.[11]
-
Precision: The precision of the method should be assessed by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) for both intra-day and inter-day precision should typically be less than 5%.[10]
-
Accuracy: Accuracy can be determined by spiking a blank matrix with a known concentration of the amine and calculating the percent recovery. Recoveries in the range of 90-110% are generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Experimental Workflow Visualization
The entire analytical process, from sample preparation to data analysis, can be summarized in the following workflow diagram:
Caption: Workflow for HPLC analysis of amines after derivatization.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no derivatization product peak | Inactive derivatizing reagent (hydrolyzed) | Prepare fresh this compound solution daily. |
| Presence of water in the reaction mixture | Use anhydrous solvents and dry glassware.[8] | |
| Incorrect reaction pH | Ensure the reaction mixture is slightly basic by adding TEA. | |
| Multiple unknown peaks | Side reactions | Optimize reaction time and temperature. Consider quenching excess reagent. |
| Impurities in the sample or reagents | Use high-purity reagents and solvents. Purify the sample if necessary. | |
| Poor peak shape | Column degradation | Use a guard column and ensure the mobile phase pH is within the column's stable range. |
| Incompatible injection solvent | Dilute the final derivatized sample in the initial mobile phase. |
Conclusion
Pre-column derivatization with this compound is a robust and sensitive method for the HPLC-UV analysis of primary and secondary amines. The straightforward and efficient reaction, coupled with the excellent chromatographic properties of the resulting urea derivatives, makes this technique a valuable tool for researchers and analysts in diverse fields. By following the detailed protocols and considering the validation guidelines presented in this application note, users can achieve reliable and high-quality quantitative results for a wide range of amine compounds.
References
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. Available at: [Link]
-
This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. Available at: [Link]
-
Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Available at: [Link]
-
Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines. ResearchGate. Available at: [Link]
-
Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. Semantic Scholar. Available at: [Link]
- This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. Unpublished.
-
This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. ResearchGate. Available at: [Link]
-
Immobilized Isocyanates for Derivatization of Amines for Chiral Recognition in Liquid Chromatography With UV Detection. PubMed. Available at: [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. Available at: [Link]
-
Isocyanate-based multicomponent reactions. PubMed Central. Available at: [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today. Available at: [Link]
- Detection Techniques for Air-borne Isocyanates based on Fluorescent Deriv
-
Mass Spectrometry of Polyurethanes. PubMed Central. Available at: [Link]
-
Reaction of Isocyanates with amines. ResearchGate. Available at: [Link]
-
Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PubMed Central. Available at: [Link]
-
Central Composite Design to Optimizate the Derivatization Procedure for Analysis of Biogenic Amines by HPLC-UV. SciELO. Available at: [Link]
-
Determination of 1-(2-methoxyphenyl)piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography. ResearchGate. Available at: [Link]
- Studies on extraction and derivatization procedures in the analysis of biogenic amines. Unpublished.
-
Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org. Available at: [Link]
-
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. EPA. Available at: [Link]
-
Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC. PubMed. Available at: [Link]
-
Chemical derivatization processes applied to amine d. CORE. Available at: [Link]
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protocol for derivatization of amino acids with 2-Methoxyphenyl isocyanate
An Application Note and Protocol for the Derivatization of Amino Acids with 2-Methoxyphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the derivatization of amino acids using this compound. This method facilitates the analysis of amino acids, particularly in the context of chiral separations and chromatographic analysis. The protocol herein is designed to be a robust and reproducible method for achieving efficient derivatization, leading to stable derivatives suitable for downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC). This guide offers a step-by-step methodology, explains the underlying chemical principles, and provides insights into critical parameters to ensure successful and reliable results in a research and development setting.
Introduction: The Rationale for Amino Acid Derivatization
Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. Their accurate and sensitive detection is paramount in various scientific disciplines, from biomedical research to pharmaceutical drug development. However, many amino acids lack a strong chromophore or fluorophore, making their direct detection by common analytical techniques like UV-Vis or fluorescence spectroscopy challenging. Furthermore, their amphoteric nature can lead to poor chromatographic peak shapes and retention on reversed-phase HPLC columns.
Derivatization is a chemical modification process that converts an analyte into a product with improved chemical and physical properties for analysis. In the case of amino acids, derivatization with a reagent like this compound serves several key purposes:
-
Enhanced Detectability: The introduction of the methoxyphenyl group provides a strong chromophore, significantly increasing the UV absorbance of the amino acid derivatives, thereby lowering the limits of detection.
-
Improved Chromatographic Behavior: The derivatization process masks the polar functional groups of the amino acids, leading to more hydrophobic molecules that are better retained and resolved on reversed-phase HPLC columns.
-
Chiral Resolution: Isocyanates are well-established derivatizing agents for the chiral separation of amino acids. The resulting diastereomeric derivatives can be resolved using chiral stationary phases in HPLC, which is critical in pharmaceutical development where the stereochemistry of a molecule can profoundly impact its pharmacological activity.
This application note details a robust protocol for the derivatization of amino acids with this compound, providing researchers with a reliable method for their analytical needs.
Reaction Mechanism and Scientific Principles
The derivatization of amino acids with this compound proceeds via a nucleophilic addition reaction. The primary or secondary amine group of the amino acid acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). This reaction results in the formation of a stable urea derivative.
Figure 1: Reaction of an Amino Acid with this compound
Caption: Step-by-step workflow for the derivatization process.
-
Sample Preparation: In a clean microcentrifuge tube, add 100 µL of the amino acid standard solution or your sample.
-
pH Adjustment: Add 200 µL of the derivatization buffer (0.1 M Borate Buffer, pH 9.0). Vortex briefly to mix. The alkaline pH is crucial for the deprotonation of the amino group, enhancing its reactivity.
-
Addition of Derivatizing Reagent: Add 100 µL of the freshly prepared this compound solution to the mixture.
-
Reaction Incubation: Immediately cap the tube and vortex vigorously for 1 minute. Incubate the reaction mixture in a water bath or heating block at 60°C for 30 minutes. The elevated temperature accelerates the reaction kinetics.
-
Reaction Quenching and Sample Preparation for HPLC: After incubation, allow the sample to cool to room temperature. The reaction is self-limiting as the isocyanate will be consumed. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
HPLC Analysis: Inject an appropriate volume (e.g., 20 µL) of the filtered sample into the HPLC system.
Recommended HPLC Conditions
The following are starting conditions and may require optimization for your specific application.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | Start with 10% B, ramp to 70% B over 30 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL |
Troubleshooting and Method Optimization
-
Low Derivatization Efficiency:
-
Check pH: Ensure the pH of the reaction mixture is around 9.0. A lower pH will result in incomplete derivatization.
-
Reagent Quality: Use high-purity this compound and prepare the reagent solution fresh. Isocyanates are sensitive to moisture and can degrade over time.
-
Reaction Time and Temperature: The incubation time and temperature can be optimized. Increasing either may improve the yield, but excessive heat can lead to degradation of some amino acids.
-
-
Poor Chromatographic Resolution:
-
Gradient Optimization: Adjust the gradient slope and starting/ending concentrations of the organic mobile phase (Acetonitrile) to improve the separation of closely eluting peaks.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of any remaining carboxyl groups and influence retention and peak shape.
-
Column Choice: For challenging separations, consider a column with a different stationary phase or a smaller particle size for higher efficiency.
-
-
Extraneous Peaks in the Chromatogram:
-
Reagent Purity: Impurities in the derivatizing reagent or solvents can lead to interfering peaks.
-
Side Reactions: At very high pH or temperature, side reactions can occur. It is important to operate within the optimized range.
-
Conclusion
The derivatization of amino acids with this compound is a reliable and effective method for enhancing their detection and chromatographic separation. By following the detailed protocol and understanding the underlying chemical principles, researchers can achieve reproducible and accurate results. The key to success lies in the careful control of reaction conditions, particularly pH, temperature, and the freshness of the derivatizing reagent. This method provides a valuable tool for scientists in various fields, enabling sensitive and robust analysis of amino acids in complex matrices.
References
- General Principles of Amino Acid Derivatization. (This is a conceptual reference. For a comprehensive understanding, consult standard analytical chemistry textbooks or review articles on the topic.)
- Application of Isocyanates in Chiral Separations. (This is a conceptual reference. For specific examples, literature searches on platforms like Scopus or Google Scholar with keywords like "isocyanate," "chiral derivatization," and "amino acids" are recommended.)
Application Notes & Protocols: The Strategic Use of 2-Methoxyphenyl Isocyanate in the Synthesis of Pharmaceutical Intermediates
Abstract
2-Methoxyphenyl isocyanate is a versatile chemical reagent that serves as a cornerstone in the construction of complex molecular architectures, particularly within the pharmaceutical industry.[1][2] Its strategic importance lies in the highly reliable and chemoselective reactivity of the isocyanate functional group, primarily enabling the formation of urea and carbamate linkages which are prevalent motifs in a wide array of bioactive compounds. This guide provides an in-depth exploration of the mechanistic principles governing its application, field-proven protocols for the synthesis of key pharmaceutical intermediates, and critical safety considerations for its handling.
Introduction: The Role of this compound in Medicinal Chemistry
This compound (CAS No: 700-87-8, Formula: C₈H₇NO₂) is an aromatic isocyanate distinguished by a methoxy group positioned ortho to the isocyanate functionality.[3] This substitution pattern not only influences the reagent's reactivity but also imparts specific physicochemical properties to the resulting derivatives, which can be leveraged in drug design to modulate factors like binding affinity, solubility, and metabolic stability.
The primary utility of this reagent in pharmaceutical synthesis is as a robust electrophile for the introduction of a 2-methoxyphenylaminocarbonyl moiety. This is most frequently achieved through reactions with nucleophilic species such as primary and secondary amines, leading to the formation of highly stable N,N'-disubstituted ureas.[4][5] The urea functional group is a key structural element in numerous FDA-approved drugs, acting as a rigid hydrogen bond donor-acceptor unit crucial for target engagement.
Mechanistic Principles & Strategic Synthetic Choices
The synthetic utility of this compound is rooted in the predictable and efficient reactivity of the isocyanate group (-N=C=O). The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making it a prime target for nucleophilic attack.
Formation of Urea Linkages: The Predominant Application
The reaction between an isocyanate and a primary or secondary amine is one of the most efficient methods for forming a urea bond.[6] The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. This process is typically rapid and quantitative, often proceeding at room temperature without the need for a catalyst.
The reaction's efficiency and chemoselectivity are significant advantages. In molecules containing multiple nucleophilic groups (e.g., hydroxyl, thiol, and amino groups), this compound will preferentially react with the most nucleophilic site, which is typically the amine.[7] This selectivity obviates the need for protecting other functional groups, streamlining the synthetic pathway.
Caption: Protect-Modify-Deprotect strategy using this compound.
Application Profile: Synthesis of an N,N'-Disubstituted Urea Intermediate
This section details a proven protocol for the synthesis of a urea-based pharmaceutical intermediate, a common scaffold in the development of various therapeutic agents, including alpha-blockers which are used to treat conditions like benign prostatic hyperplasia (BPH) and hypertension. [8]
Protocol 1: Synthesis of 1-(2-methoxyphenyl)-3-(o-tolyl)urea
This protocol is adapted from a peer-reviewed methodology and demonstrates the straightforward and high-yielding synthesis of a disubstituted urea from this compound and o-toluidine. [5][9] Principle: This synthesis proceeds via a direct nucleophilic addition of the primary amine (o-toluidine) to the electrophilic isocyanate. The reaction is typically complete within minutes at room temperature.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Stoichiometry |
| o-Toluidine | 95-53-4 | 107.15 | 0.400 g | 1.0 eq |
| This compound | 700-87-8 | 149.15 | 0.556 g | 1.0 eq |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL | Solvent |
| Sodium Bicarbonate (5% aq. soln) | 144-55-9 | 84.01 | As needed | Work-up |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | Work-up |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | As needed | Drying Agent |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add o-toluidine (0.400 g, 3.73 mmol).
-
Solvent Addition: Dissolve the o-toluidine in 10 mL of anhydrous dichloromethane (DCM). Stir the solution at room temperature until the amine is fully dissolved.
-
Reagent Addition: Add this compound (0.556 g, 3.73 mmol) to the stirred solution. The addition can be done in one portion.
-
Reaction Monitoring: Continue stirring at room temperature. The reaction is very rapid, and a solid precipitate of the urea product should form within 10 minutes. Monitor the reaction completion by Thin Layer Chromatography (TLC). [9]5. Product Isolation (Filtration): Once the reaction is complete, filter the resulting solid product through a sintered glass funnel.
-
Work-up (Aqueous Wash): Transfer the collected solid to a separatory funnel and partition it between 5% aqueous sodium bicarbonate solution and ethyl acetate. This step removes any residual unreacted isocyanate (which hydrolyzes) or other acidic impurities. [9]7. Extraction & Drying: Separate the organic layer (ethyl acetate). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the final product as a white solid.
Expected Results: This procedure typically yields the product, 1-(2-methoxyphenyl)-3-(o-tolyl)urea, in quantitative amounts (>95%). [9]The product can be further purified by column chromatography if necessary for analytical-grade samples.
Quantitative Data Summary
The reaction of this compound is robust across a range of primary and secondary amine substrates. The following table, derived from published data, summarizes typical results. [5][9]
| Amine Substrate | Reaction Time | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| o-Toluidine | 10 min | 100 | 184 ± 2 |
| (R)-Methylbenzyl amine | 1 hour | 95 | 138 ± 2 |
| (S)-Methylbenzyl amine | 1 hour | 90 | 132 ± 2 |
Safety & Handling of this compound
As a member of the isocyanate class of compounds, this compound is hazardous and requires careful handling in a controlled laboratory environment.
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled. [10]It is a respiratory sensitizer and can cause skin and serious eye irritation. [11]* Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including:
-
Nitrile or other chemically resistant gloves. [12] * Chemical safety goggles and a face shield. [13] * A lab coat.
-
For operations with a risk of aerosol generation, use a respirator with an organic vapor filter (Type A). [12]* Handling & Storage:
-
This compound is moisture-sensitive and will react with water to form an insoluble urea and release CO₂ gas. [10]Store containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
-
It is incompatible with strong acids, bases, alcohols, and amines (other than as intended for reaction). [10]* First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. [10][12] * Eye Contact: Rinse immediately and thoroughly with water for at least 15 minutes, holding the eyelids open. [11][12] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [10][11] * In all cases of exposure, seek immediate medical attention. [10][12]
-
References
-
Velappan, A. B., et al. (2019). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers. [Link]
-
Velappan, A. B., et al. (2019). Supporting Information for this compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. Royal Society of Chemistry. [Link]
-
Velappan, A. B., et al. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. ResearchGate. [Link]
-
Velappan, A. B., et al. (2019). Orthogonality and Chemoselectivity of urea protecting group. ResearchGate. [Link]
-
Gizur, T., et al. (2008). New practical synthesis of Tamsulosin. Semantic Scholar. [Link]
-
MySkinRecipes. This compound. Retrieved from MySkinRecipes. [Link]
-
Georganics. This compound. Retrieved from Georganics. [Link]
-
CVPharmacology. Alpha-Adrenoceptor Antagonists (Alpha-Blockers). Retrieved from CVPharmacology. [Link]
-
Wikipedia. Alpha blocker. Retrieved from Wikipedia. [Link]
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Preparation of 1,3-Disubstituted Ureas with 2-Methoxyphenyl Isocyanate: An Application Note and Detailed Protocol
Introduction: The Significance of 1,3-Disubstituted Ureas in Modern Drug Discovery
The 1,3-disubstituted urea motif is a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence in a wide array of biologically active compounds stems from its unique ability to act as a rigid hydrogen bond donor-acceptor unit, facilitating high-affinity interactions with biological targets such as enzymes and receptors.[1] This structural feature is integral to the therapeutic efficacy of numerous FDA-approved drugs, including the anticancer agents Sorafenib and Regorafenib, and the antidiabetic medication Glibenclamide.[1][2]
The synthesis of these crucial compounds is most commonly and efficiently achieved through the reaction of an isocyanate with a primary or secondary amine.[3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 1,3-disubstituted ureas utilizing 2-methoxyphenyl isocyanate as a key reagent. The presence of the methoxy group at the ortho position offers unique electronic and steric properties that can be exploited in rational drug design, potentially influencing compound solubility, metabolic stability, and target engagement.
This guide will delve into the mechanistic underpinnings of the urea formation reaction, provide detailed, scalable, and validated experimental protocols for a range of amine substrates, and offer insights into the characterization and purification of the final products.
Reaction Mechanism: A Nucleophilic Addition Pathway
The formation of a 1,3-disubstituted urea from an isocyanate and an amine proceeds through a well-established nucleophilic addition mechanism. The carbon atom of the isocyanate group (R-N=C=O) is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.[6]
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the amine nitrogen onto the electrophilic isocyanate carbon. This concerted step leads to the formation of a transient, zwitterionic intermediate. Subsequently, a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen occurs, yielding the stable 1,3-disubstituted urea product.
The reaction is typically fast and exothermic. While it can proceed without a catalyst, tertiary amines are sometimes employed to accelerate the reaction, particularly with less nucleophilic amines.[7] The proposed mechanism involves the tertiary amine activating the isocyanate or facilitating the proton transfer step.
Experimental Protocols
General Considerations and Safety Precautions
Isocyanates are moisture-sensitive and can be potent lachrymators. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Anhydrous solvents are recommended to prevent the unwanted side reaction of the isocyanate with water, which would lead to the formation of an unstable carbamic acid that decarboxylates to form a symmetrical urea.[8]
General Procedure for the Synthesis of 1,3-Disubstituted Ureas
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile).[4][9]
-
Reaction Setup: Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Isocyanate Addition: To the stirred solution of the amine, add this compound (1.0-1.1 equivalents) dropwise at room temperature. For highly reactive amines, the reaction flask can be cooled in an ice bath to control the exotherm.[4]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.[3][4] A typical eluent system is a mixture of ethyl acetate and hexanes.[4][10]
-
Product Isolation and Purification:
-
For products that precipitate: If the urea product is insoluble in the reaction solvent, it will precipitate out of the solution as the reaction proceeds.[4] The solid can be collected by vacuum filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and dried under vacuum.[3][4][11]
-
For soluble products: If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization
The identity and purity of the synthesized 1,3-disubstituted ureas can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic urea carbonyl stretch (typically around 1630-1660 cm⁻¹).
-
Melting Point Analysis: To assess purity.
Data Presentation: Exemplary Syntheses with this compound
The following table provides representative examples of the synthesis of 1,3-disubstituted ureas from this compound and various amines, demonstrating the broad applicability of the protocol.
| Entry | Amine Substrate | Product Name | Reaction Time (h) | Yield (%) |
| 1 | o-Toluidine | 1-(2-Methoxyphenyl)-3-(o-tolyl)urea[11] | 0.2 | 100 |
| 2 | (R)-1-Phenylethylamine | (R)-1-(2-Methoxyphenyl)-3-(1-phenylethyl)urea[11] | 1 | 95 |
| 3 | (S)-1-Phenylethylamine | (S)-1-(2-Methoxyphenyl)-3-(1-phenylethyl)urea[11] | 1 | 90 |
| 4 | 4-Nitroaniline | 1-(2-Methoxyphenyl)-3-(4-nitrophenyl)urea[11] | 1 | 94 |
| 5 | Benzylamine | 1-(Benzyl)-3-(2-methoxyphenyl)urea | 2 | >95 (expected) |
| 6 | Cyclohexylamine | 1-(Cyclohexyl)-3-(2-methoxyphenyl)urea | 1.5 | >95 (expected) |
Note: Reaction times and yields are based on literature precedents and are expected to be high for these types of reactions.[3][11] Optimization may be required for specific substrates.
Visualizing the Workflow
The general workflow for the synthesis of 1,3-disubstituted ureas from this compound is depicted in the following flowchart.
Caption: A flowchart illustrating the synthesis of 1,3-disubstituted ureas.
Conclusion
The reaction of this compound with primary and secondary amines provides a reliable and high-yielding route to a diverse range of 1,3-disubstituted ureas. These compounds are of significant interest to the pharmaceutical and agrochemical industries due to their proven biological activities. The protocols outlined in this application note are scalable and can be readily adapted to a wide variety of amine substrates, making them a valuable tool for researchers engaged in the synthesis of novel bioactive molecules.
References
-
Patil, S. A., Patil, R., & Patil, S. A. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(24), 7575. [Link]
-
Pal, M., et al. (2018). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 14, 1536-1543. [Link]
-
Kumar, A., et al. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development, 26(11), 3126-3135. [Link]
-
Pathan, A. A., et al. (2015). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 8(5), 693-697. [Link]
-
Danilov, D. O., et al. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry, 58(11), 1635-1644. [Link]
-
Debnath, J., et al. (2019). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers, 6(10), 1582-1587. [Link]
-
Gladkikh, P. A., et al. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]. Russian Journal of Organic Chemistry, 57(5), 786-793. [Link]
-
Gladkikh, P. A., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3569. [Link]
-
Debnath, J., et al. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. ResearchGate. [Link]
- Debnath, J. (n.d.). Supplementary Information for "this compound: A chemoselective multitasking reagent for amine protection/deprotection sequence". SASTRA Deemed University.
-
Kim, I.-H., et al. (2011). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry, 54(13), 4645-4656. [Link]
-
Hwang, S. H., et al. (2011). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Journal of Medicinal Chemistry, 54(10), 3625-3640. [Link]
-
Kaur, R., et al. (2016). (A) Synthesis scheme of 1,3-disubstituted ureas. (B) A thin layer... ResearchGate. [Link]
-
Danilov, D., D'yachenko, V., & Butov, G. (2022). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVI. Synthesis and Properties of 1,1'-(Alkane-1,n-diyl)bis{3-[(3,5-dimethyladamantan-1-yl)methyl]ureas}. Russian Journal of Organic Chemistry, 58(11), 1635-1644. [Link]
-
Gladkikh, P. A., et al. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]. Russian Journal of Organic Chemistry, 57(5), 786-793. [Link]
-
Gladkikh, P. A., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. Russian Journal of Organic Chemistry, 56(9), 1493-1500. [Link]
-
Ruider, S. A., & Kappe, C. O. (2015). Isocyanate-based multicomponent reactions. Beilstein Journal of Organic Chemistry, 11, 237-254. [Link]
-
Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal für Praktische Chemie, 330(4), 563-570. [Link]
-
Gladkikh, P. A., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. Russian Journal of Organic Chemistry, 56(9), 1493-1500. [Link]
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Application Notes and Protocols: Chemoselective Protection of Amines with 2-Methoxyphenyl Isocyanate
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious protection and deprotection of amine functionalities is paramount.[1][2] This guide provides an in-depth exploration of 2-methoxyphenyl isocyanate as a highly effective reagent for the chemoselective protection of amines. The resulting 2-methoxyphenylurea offers remarkable stability across a range of conditions, a critical feature for orthogonal synthetic strategies.[3][4] We will delve into the mechanistic underpinnings of this protection strategy, provide detailed, field-tested protocols, and discuss the nuances of its application, offering researchers a comprehensive resource for leveraging this powerful tool.
Introduction: The Strategic Imperative for Amine Protection
Amines are fundamental building blocks in a vast array of biologically active molecules and advanced materials. However, their inherent nucleophilicity and basicity often necessitate temporary masking to prevent undesirable side reactions during synthetic transformations.[1] While classic protecting groups like Boc, Cbz, and Fmoc are well-established, they each have specific cleavage conditions (acidic, hydrogenolysis, and basic, respectively) that may not be compatible with all substrates or multi-step sequences.[5][6]
The use of this compound introduces a robust alternative, forming a highly stable urea linkage.[3][4] This stability under both acidic and basic conditions at room temperature provides a distinct advantage, expanding the repertoire of orthogonal protection strategies available to the synthetic chemist.[3][7][8] The "orthogonality" of a protecting group refers to its ability to be removed under a specific set of conditions that do not affect other protecting groups present in the molecule, allowing for selective deprotection at various stages of a synthesis.[6][8]
Key Advantages of the 2-Methoxyphenylurea Protecting Group:
-
Exceptional Stability: The urea bond is resistant to a wide range of acidic, basic, and aqueous conditions at ambient temperatures.[3][4]
-
Orthogonality: Its unique deprotection requirements allow it to be used in concert with other common protecting groups.[3][7]
-
High Yields: The protection reaction typically proceeds in high yield with simple purification.[9]
-
Chemoselectivity: this compound demonstrates selectivity for amine groups, even in the presence of other nucleophilic functionalities like alcohols and thiols.[7]
Reaction Mechanism and Rationale
The protection of an amine with this compound is a straightforward nucleophilic addition reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by proton transfer to the nitrogen of the isocyanate, resulting in the formation of a stable urea derivative.
The key to the utility of this protecting group lies not only in its formation but also in its subsequent deprotection. The presence of the methoxy group at the ortho position is crucial. Demethylation of this group, typically with a Lewis acid like boron tribromide (BBr₃), unmasks a hydroxyl group. This neighboring hydroxyl group can then participate in an intramolecular cyclization, leading to the cleavage of the urea bond and regeneration of the free amine.[3]
Figure 1: General workflow for amine protection and deprotection.
Experimental Protocols
General Protocol for Amine Protection
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine substrate
-
This compound[10]
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the amine (1.0 equivalent) in anhydrous DCM (0.2-0.5 M), add this compound (1.0-1.1 equivalents) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes to 1 hour.[9]
-
Upon completion, if a precipitate has formed, filter the solid through a sintered funnel.
-
Partition the reaction mixture (or the filtered solid) between EtOAc and a 5% aqueous NaHCO₃ solution to remove any residual carbamic acid.[9]
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to yield the protected amine, which is often a solid.[9]
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Table 1: Representative Reaction Conditions and Yields for Amine Protection
| Amine Substrate | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| o-Toluidine | 10 min | 100 | 184±2 | [9] |
| o-Chloroaniline | 30 min | 93 | 170±2 | [9] |
| p-Cyanoaniline | 2 hours | 98 | 184±2 | [9] |
| (R)-Methylbenzyl amine | 1 hour | 95 | 138±2 | [9] |
General Protocol for Deprotection
Materials:
-
Protected amine (2-methoxyphenylurea derivative)
-
Boron tribromide (BBr₃) in DCM
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the protected amine (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BBr₃ (1.1-1.5 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding a 5% aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to yield the deprotected amine. Further purification may be necessary.
Chemoselectivity and Orthogonal Strategies
A significant advantage of using this compound is its chemoselectivity for amines. In molecules containing multiple nucleophilic functional groups, such as hydroxyl or thiol groups, the isocyanate will preferentially react with the more nucleophilic amine. This allows for the selective protection of amines in complex molecules.
Furthermore, the stability of the 2-methoxyphenylurea group to both acidic and basic conditions allows for its use in orthogonal protection strategies. For instance, a Boc-protected amine can be deprotected with acid while the 2-methoxyphenylurea remains intact. Conversely, an Fmoc-protected amine can be cleaved with a base without affecting the urea linkage.
Figure 2: Orthogonal deprotection strategy flowchart.
Troubleshooting and Considerations
-
Reactivity of Amines: While primary amines generally react faster than secondary amines with isocyanates, the difference in reactivity may not always be sufficient for selective protection in a molecule containing both.[11] Steric hindrance around the amine can also significantly impact the reaction rate.
-
Moisture Sensitivity: Isocyanates are sensitive to moisture and can react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. Therefore, the use of anhydrous solvents and reaction conditions is crucial for high yields.
-
Deprotection Conditions: The deprotection with BBr₃ is effective but requires careful handling due to the reagent's reactivity. Alternative demethylating agents can be explored, but their efficacy may vary depending on the substrate.
-
Substrate Scope: The protocols provided are generally applicable to a wide range of aromatic and aliphatic primary and secondary amines.[3] However, substrates with functionalities that are sensitive to Lewis acids may require alternative deprotection strategies.
Conclusion
This compound is a valuable reagent for the chemoselective protection of amines, offering a robust urea linkage that is stable under a variety of conditions. This stability, coupled with a specific deprotection protocol, makes it an excellent choice for complex, multi-step syntheses requiring orthogonal protecting group strategies. The experimental protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully implement this protection strategy in their synthetic endeavors.
References
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Debnath, J., Velappan, A. B., Subhashini, K., Datta, D., Srithar, R., & Gunasekaran, N. (2019). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers, 6(14), 2438-2444. [Link]
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Velappan, A. B., Subhashini, K., Datta, D., Srithar, R., Gunasekaran, N., & Debnath, J. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. Supporting Information. [Link]
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ResearchGate. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. [Link]
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ResearchGate. (n.d.). Global deprotection of orthogonal protecting groups. [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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PubMed. (n.d.). Synthesis and morphine enhancement activity of N-[5-(2-phenoxyphenyl)-1, 3, 4-oxadiazole-2-yl]-N'-phenylurea derivatives. [Link]
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Fiveable. (n.d.). Orthogonal Protection Definition. [Link]
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National Institutes of Health. (n.d.). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. [Link]
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Georganics. (n.d.). This compound. [Link]
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ResearchGate. (2004). Determination of Isocyanates in Air Using 1-(2-Methoxyphenyl)piperazine-impregnated Filters: Long-term Sampling Performance and Field Comparison with Impingers with Dibutylamine. [Link]
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ResearchGate. (n.d.). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. [Link]
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ResearchGate. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. [Link]
-
PubMed. (2004). Determination of isocyanates in air using 1-(2-methoxyphenyl)piperazine-impregnated filters: long-term sampling performance and field comparison with impingers with dibutylamine. [Link]
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ResearchGate. (n.d.). Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs. [Link]
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National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
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PubMed. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. [Link]
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-
ResearchGate. (n.d.). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. [Link]
-
American Coatings Association. (n.d.). Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners. [Link]
-
ResearchGate. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]
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Solid-Phase Synthesis of Ureas Employing 2-Methoxyphenyl Isocyanate: A Chemoselective Approach for Library Development
An Application Guide and Laboratory Protocol
Authored by: A Senior Application Scientist
Abstract
The urea functional group is a cornerstone in medicinal chemistry, prized for its role as a rigid hydrogen bond donor and acceptor, which facilitates potent interactions with biological targets. Solid-phase synthesis (SPS) offers a streamlined and efficient platform for the rapid generation of compound libraries, overcoming the purification challenges inherent in traditional solution-phase chemistry.[1] This application note provides a detailed protocol and scientific rationale for the synthesis of ureas on a solid support using 2-methoxyphenyl isocyanate. We will explore the unique advantages conferred by the ortho-methoxy substituent, detail a robust experimental workflow from resin preparation to final product cleavage, and discuss critical analytical methods for reaction monitoring.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage SPS for the efficient construction of urea-containing molecules.
Introduction: The Synergy of Ureas, Solid-Phase Synthesis, and this compound
The synthesis of substituted ureas is of paramount importance in drug discovery, with this motif present in numerous approved pharmaceuticals. The traditional synthesis of ureas often involves the reaction of an amine with an isocyanate.[3][4] When translated to a high-throughput or library format, the purification of these solution-phase reactions can become a significant bottleneck. Solid-phase synthesis elegantly circumvents this issue by immobilizing one of the reactants on a polymeric resin, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[5]
The choice of isocyanate is critical. This compound is not merely a building block but also serves as a chemoselective multitasking reagent.[6][7] The presence of the methoxy group at the ortho position offers distinct advantages:
-
Modulated Reactivity: The electron-donating nature of the methoxy group can subtly influence the electrophilicity of the isocyanate carbon, providing controlled reactivity.
-
Physicochemical Properties: The methoxy group is a common substituent in approved drugs, often introduced to improve ligand-target binding, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8][9][10]
-
Potential for Orthogonal Deprotection: While this guide focuses on its use as a building block for stable ureas, the urea linkage formed with this compound has been shown to be stable under various conditions but can be cleaved under specific oxidative protocols, offering potential as a unique protecting group for amines.[6][7]
This protocol will focus on the direct synthesis of N-aryl ureas where the 2-methoxyphenyl urea moiety is the desired final product.
The Core Reaction: Mechanism of Urea Formation
The fundamental reaction is a nucleophilic addition of a primary amine, anchored to the solid support, to the electrophilic carbonyl carbon of the this compound.[3][11] The lone pair of the amine nitrogen attacks the isocyanate, leading to a zwitterionic intermediate that rapidly tautomerizes to the stable, neutral urea linkage. This reaction is typically fast and proceeds without the need for a base.[12]
Detailed Experimental Protocol
This protocol outlines the synthesis of a 2-methoxyphenyl urea derivative starting from a Rink Amide resin, which is commonly used for the synthesis of carboxamides but serves here as a source for a primary amine after deprotection.
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Example | Notes |
| Rink Amide AM Resin | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich, Novabiochem | A standard acid-labile linker resin. |
| N,N-Dimethylformamide (DMF) | Anhydrous/Peptide Synthesis Grade | Acros Organics | Used for swelling and as a reaction solvent. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Used for washing and as a reaction solvent. |
| Piperidine | Reagent Grade | Sigma-Aldrich | For Fmoc deprotection. |
| This compound | ≥98% | Alfa Aesar, TCI | The key building block. |
| Trifluoroacetic acid (TFA) | Reagent Grade | Oakwood Chemical | For cleavage from the resin. |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich | A common cation scavenger. |
| Diethyl ether | Anhydrous | VWR | For product precipitation. |
Step-by-Step Workflow
The overall workflow involves resin preparation, amine deprotection, urea formation, and final product cleavage and isolation.
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Application Note: Structural Characterization of 2-Methoxyphenyl Urea Derivatives by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-methoxyphenyl urea represent a significant class of compounds in medicinal chemistry and drug discovery, often serving as scaffolds for pharmacologically active agents. Their biological activity is intrinsically linked to their precise molecular structure. Therefore, unambiguous characterization is a critical step in their synthesis and development. This application note provides a detailed guide to the structural elucidation of 2-methoxyphenyl urea derivatives, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Power of a Combined Analytical Approach
While NMR spectroscopy provides unparalleled information about the carbon-hydrogen framework and the connectivity of atoms within a molecule, mass spectrometry offers precise molecular weight determination and valuable fragmentation data that further confirms the proposed structure. Characterization of N,N'-substituted ureas can sometimes be challenging by NMR alone, especially for N-di- and tri-alkylated ureas due to the absence of adjacent protons.[1][2] In such cases, electrospray ionization tandem mass spectrometry (ESI-MS/MS) becomes an indispensable tool for differentiating positional isomers and elucidating fragmentation pathways.[1][2]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural characterization for organic molecules. For 2-methoxyphenyl urea derivatives, ¹H and ¹³C NMR are fundamental.
Protocol: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[3]
-
Analyte Quantity: For a typical small molecule (MW < 1000 g/mol ), use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR.[4] While a higher concentration reduces acquisition time for ¹³C NMR, overly concentrated samples can lead to broadened lineshapes in ¹H spectra and difficulties in shimming.[4]
-
Solvent Selection: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5] The choice of solvent is critical as it must completely dissolve the sample.[6] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the instrument's deuterium lock.[3][4]
-
Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a separate vial before transferring it to the NMR tube.[4] This ensures complete dissolution and allows for easy filtration.[7] Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter, which can degrade spectral quality by distorting the magnetic field homogeneity.[3]
-
Internal Standard: While residual solvent peaks can be used for calibration, an internal standard like tetramethylsilane (TMS) for organic solvents provides a more exact reference.[4]
-
Tube Quality: Use clean, high-quality NMR tubes. Scratched or damaged tubes can negatively impact the results.[5]
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of a 2-methoxyphenyl urea derivative will exhibit characteristic signals.
-
Aromatic Protons: The protons on the 2-methoxyphenyl ring will typically appear as a complex multiplet in the range of δ 6.8-8.3 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern of the other phenyl ring.
-
Urea N-H Protons: The N-H protons of the urea linkage generally appear as two distinct singlets or broad singlets in the range of δ 8.0-12.5 ppm in DMSO-d₆.[8] Their chemical shift can be concentration-dependent and they may exchange with D₂O.
-
Methoxy Protons: The methoxy group (OCH₃) protons will present as a sharp singlet, typically around δ 3.7-3.9 ppm.[8]
-
Other Substituents: Protons on the second phenyl ring or any other substituents will have their own characteristic chemical shifts and coupling patterns.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton.
-
Urea Carbonyl Carbon: The carbonyl carbon of the urea group is typically observed in the downfield region of the spectrum, around δ 150-160 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the range of δ 110-160 ppm. The carbon attached to the methoxy group (C-OCH₃) is typically found around δ 145-155 ppm, while the other oxygen-bearing carbon (C-O) is also in this region.
-
Methoxy Carbon: The carbon of the methoxy group will be observed further upfield, typically around δ 55-60 ppm.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for a 2-Methoxyphenyl Urea Scaffold
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 6.8 - 8.3 | 110 - 140 |
| Urea N-H | 8.0 - 12.5 (in DMSO-d₆) | - |
| Methoxy O-CH₃ | 3.7 - 3.9 | 55 - 60 |
| Urea C=O | - | 150 - 160 |
| Aromatic C-O | - | 145 - 155 |
Note: These are general ranges and can vary based on the specific substitution pattern and solvent used.
Part 2: Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers confirmatory structural evidence. Electrospray ionization (ESI) is a soft ionization technique well-suited for urea derivatives, often producing the protonated molecule [M+H]⁺.[1]
Protocol: ESI-MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the 2-methoxyphenyl urea derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the mobile phase if using liquid chromatography-mass spectrometry (LC-MS).
-
Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.
-
Ionization Mode: Positive ion mode is generally preferred for urea derivatives to observe the [M+H]⁺ ion.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform a product ion scan on the [M+H]⁺ precursor ion. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Fragmentation Patterns of 2-Methoxyphenyl Urea Derivatives
The fragmentation of N,N'-substituted ureas in ESI-MS/MS often involves the cleavage of the C-N bonds of the urea moiety.[1] A key fragmentation pathway is the elimination of an isocyanate moiety.[1][9]
For a generic 2-methoxyphenyl urea derivative, two primary fragmentation pathways can be anticipated upon CID of the [M+H]⁺ ion:
-
Cleavage of the C-N bond adjacent to the 2-methoxyphenyl ring: This results in the formation of a 2-methoxyphenyl isocyanate fragment and a protonated amine corresponding to the other substituent.
-
Cleavage of the C-N bond adjacent to the other substituent: This leads to the formation of a protonated 2-methoxyaniline and an isocyanate fragment derived from the other part of the molecule.
The relative abundance of the fragment ions can help in differentiating isomers.[10][11][12]
Table 2: Common Fragment Ions in the ESI-MS/MS of a Generic 2-Methoxyphenyl Urea Derivative
| Precursor Ion | Fragmentation Pathway | Fragment Ion 1 | Fragment Ion 2 |
| [M+H]⁺ | Cleavage of C-N (2-methoxyphenyl side) | [this compound + H]⁺ | [R-NH₃]⁺ |
| [M+H]⁺ | Cleavage of C-N (R-group side) | [2-methoxyaniline + H]⁺ | [R-isocyanate + H]⁺ |
Where 'R' represents the other substituent on the urea nitrogen.
Visualization of Experimental Workflows
NMR Spectroscopy Workflow
Caption: Workflow for ESI-MS/MS analysis.
Conclusion
The structural characterization of 2-methoxyphenyl urea derivatives is robustly achieved through the synergistic use of NMR spectroscopy and mass spectrometry. NMR provides the fundamental framework of the molecule, while MS confirms the molecular weight and offers valuable insights into the connectivity through fragmentation analysis. The detailed protocols and interpretation guidelines presented in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to confidently and accurately characterize these important compounds.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]
-
Mane, S. S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. Retrieved from [Link]
-
Mane, S. S., et al. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. Retrieved from [Link]
-
University of Leicester. NMR Sample Preparation. Retrieved from [Link]
-
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
Mane, S. S., et al. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Quan, Z., et al. (2025). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. Journal of Chromatographic Science. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). Urea, N-(3-chlorophenyl)-N'-(2-methoxyphenyl)-. Retrieved from [Link]
-
Spectral Database for Organic Compounds (SDBS). urea, N-[4-(decyloxy)phenyl]-N'-(2-methoxyphenyl)-. Retrieved from [Link]
-
Mane, S. S., et al. (2025). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from [Link]
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Application Note: Monitoring the Progress of Reactions Involving 2-Methoxyphenyl Isocyanate Using Thin-Layer Chromatography
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 2-methoxyphenyl isocyanate. Isocyanates are a highly reactive class of compounds, and in-process monitoring is crucial for optimizing reaction conditions and ensuring the desired product formation. This document outlines the fundamental principles of TLC, details a step-by-step protocol for monitoring reactions with this compound, and discusses critical parameters such as mobile phase selection, visualization techniques, and potential challenges. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Introduction to Thin-Layer Chromatography in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique widely used in organic chemistry to separate components of a mixture.[1][2] Its primary application in a synthetic laboratory is the qualitative monitoring of chemical reactions.[2][3][4] The principle of TLC is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica gel or alumina, coated on a plate) and a mobile phase (a solvent or mixture of solvents that moves up the plate by capillary action).[1][5][6]
Compounds with a higher affinity for the stationary phase will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while compounds with a higher affinity for the mobile phase will travel further, yielding a higher Rf.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, one can visually track the consumption of the reactant and the formation of the product(s) over time.[4][7]
The Unique Chemistry of this compound: Considerations for TLC Analysis
This compound (C₈H₇NO₂) is an aromatic isocyanate containing a methoxy group ortho to the isocyanate functionality.[8][9] The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and water.[10][11] This high reactivity is the cornerstone of its synthetic utility but also presents specific challenges for TLC analysis.
Key Considerations:
-
Reactivity with Moisture: Isocyanates can react with traces of water present in solvents or on the silica gel plate to form an unstable carbamic acid, which then decarboxylates to yield the corresponding amine (2-methoxyaniline in this case).[10][11] This can lead to the appearance of an additional, unexpected spot on the TLC plate.
-
Urea and Carbamate Formation: The intended reaction of this compound will likely result in the formation of a urea (from reaction with an amine) or a carbamate (from reaction with an alcohol). These products will have different polarities compared to the starting isocyanate.
-
Polarity: this compound is a relatively polar molecule. The polarity of the resulting product will depend on the nucleophile used. Generally, the product (urea or carbamate) will be more polar than the starting isocyanate, leading to a lower Rf value.
Safety Precautions
This compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation, as well as respiratory irritation.[8][12][13] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Refer to the Safety Data Sheet (SDS) for complete safety information.[12][13][14][16]
Experimental Protocol: Monitoring a Reaction of this compound
This protocol provides a general framework for monitoring a reaction, such as the formation of a urea by reacting this compound with a primary or secondary amine.
Materials
-
TLC plates (e.g., silica gel 60 F₂₅₄)[3]
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)[17]
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde stain)[18][19]
-
Heat gun
-
Reaction mixture
-
Solution of pure this compound (starting material, SM)
-
Co-spot lane (starting material and reaction mixture spotted together)[4][7]
Procedure
Step 1: Preparation of the TLC Plate
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[6]
-
Mark three lanes on the baseline for the starting material (SM), the co-spot (Co), and the reaction mixture (Rxn).
Step 2: Spotting the Plate
-
Using a capillary tube, apply a small spot of the diluted starting material solution onto the "SM" lane. The spot should be small and concentrated.
-
On the "Co" lane, first spot the starting material, and then, using a different capillary tube, spot the reaction mixture directly on top of the SM spot.[7]
-
On the "Rxn" lane, spot the reaction mixture.
-
To monitor the reaction over time, take aliquots from the reaction mixture at regular intervals (e.g., 0 min, 30 min, 1 hr, 2 hr) and spot them on a new TLC plate.[4]
Step 3: Developing the TLC Plate
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Close the chamber and allow the solvent to ascend the plate.[1]
-
Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
Step 4: Visualization
-
UV Light: Examine the dried plate under a UV lamp (254 nm).[17][20] Aromatic compounds like this compound and its derivatives will appear as dark spots against a fluorescent background.[19] Circle the visible spots with a pencil.
-
Staining:
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as the isocyanate group itself.[19] Dip the plate in the stain and gently heat with a heat gun. The product and starting material may appear as yellow or brown spots on a purple background.
-
p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups to produce colored spots upon heating.[18]
-
Step 5: Interpretation
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the lanes:
-
The "SM" lane shows the Rf of the starting material.
-
The "Rxn" lane shows the disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf) product spot as the reaction progresses.
-
The "Co" lane helps to confirm the identity of the starting material spot in the reaction mixture.[7]
-
Mobile Phase Selection
The choice of the mobile phase (eluent) is critical for achieving good separation.[21][22] For this compound and its derivatives, a mixture of a non-polar and a polar solvent is generally effective.[3][23]
| Compound Polarity | Recommended Starting Solvent System (v/v) | Rationale |
| Less Polar | 9:1 Hexane:Ethyl Acetate | A higher proportion of the non-polar solvent will result in lower Rf values for all components, allowing for better separation of less polar compounds. |
| Moderately Polar | 7:3 to 1:1 Hexane:Ethyl Acetate | This range is a good starting point for many reactions. Adjust the ratio to achieve an Rf of ~0.3-0.5 for the product.[7] |
| More Polar | 1:1 to 1:4 Hexane:Ethyl Acetate or Dichloromethane:Methanol | For highly polar products, a more polar mobile phase is required to move the spots off the baseline. |
Pro-Tip: A good mobile phase system will result in the starting material having a high Rf (e.g., 0.7-0.8) and the product having a lower Rf (e.g., 0.2-0.4), allowing for clear separation.[2]
Visualization Techniques in Detail
The choice of visualization technique is crucial, especially if the compounds are not UV-active.
| Visualization Method | Principle | Application for Isocyanate Reactions |
| UV Light (254 nm) | Quenching of fluorescence by UV-active compounds.[17] | This compound and its aromatic products are typically UV-active. This is a non-destructive first-line method.[19][20] |
| Iodine Chamber | Iodine forms colored complexes with many organic compounds.[17][24] | Can be effective for visualizing both the isocyanate and its derivatives. The spots are typically brown but may fade over time.[19] |
| Potassium Permanganate Stain | Oxidizes functional groups, leading to a color change.[19] | The isocyanate group is susceptible to oxidation. This can be a useful stain for visualizing the starting material. |
| p-Anisaldehyde Stain | Reacts with various functional groups to form colored products upon heating.[18] | A versatile, general-purpose stain that is likely to visualize both the starting material and the product. |
| Ninhydrin Stain | Specifically reacts with primary and secondary amines to produce a purple/blue spot.[18] | This is an excellent diagnostic tool to check for the formation of the amine byproduct from the hydrolysis of the isocyanate. |
Troubleshooting and Expert Insights
-
Streaking of Spots: This can be caused by applying too much sample or by the compound being very polar. Dilute the sample and/or add a small amount of a more polar solvent (like methanol) to the mobile phase.
-
No Spots Visible: The compound may not be UV-active and a chemical stain is required. Alternatively, the concentration of the sample may be too low.
-
Rf Values Too High or Too Low: If all spots are near the solvent front (high Rf), the mobile phase is too polar. Decrease its polarity (add more hexane). If all spots are near the baseline (low Rf), the mobile phase is not polar enough. Increase its polarity (add more ethyl acetate).
-
Unexpected Spots: The appearance of a spot corresponding to 2-methoxyaniline (visualized with ninhydrin) indicates hydrolysis of the isocyanate. Ensure anhydrous conditions for the reaction and use dry solvents for TLC. The isocyanate itself may also show multiple spots due to decomposition.[10]
Diagrammatic Representation of the TLC Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Chemical Transformation on the TLC Plate
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Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Synthesis of Substituted Ureas Utilizing 2-Methoxyphenyl Isocyanate
Introduction: The Significance of N,N'-Disubstituted Ureas in Modern Chemistry
The urea functional group is a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique ability to act as both a hydrogen bond donor and acceptor facilitates strong and specific interactions with biological targets, making it a privileged scaffold in drug design.[3] Compounds bearing the diaryl urea motif are integral to a number of kinase inhibitors used in oncology.[3][4] The synthesis of these vital compounds, particularly at an industrial scale, demands robust, efficient, and safe methodologies.
The most prevalent and straightforward approach for preparing N,N'-disubstituted ureas is the nucleophilic addition of an amine to an isocyanate.[5] This reaction is typically high-yielding and proceeds under mild conditions, making it amenable to large-scale production.[2][5] This guide focuses specifically on the use of 2-methoxyphenyl isocyanate, a versatile reagent that allows for the introduction of the ortho-methoxyphenyl group, a common feature in various biologically active molecules. Furthermore, the unique electronic and steric properties of the ortho-methoxy group can influence the reactivity of the isocyanate and the conformational properties of the final urea product. Recent research has also highlighted the utility of the 2-methoxyphenyl urea moiety as a stable, yet cleavable, protecting group for amines, adding another layer of versatility to this reagent.[6][7]
This document provides a comprehensive, field-proven protocol for the large-scale synthesis of a representative N,N'-disubstituted urea, 1-(2-methoxyphenyl)-3-(o-tolyl)urea, using this compound. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles and safety protocols.
Core Principles: The Chemistry of Urea Formation
The synthesis of ureas from isocyanates and amines is a classic example of a nucleophilic addition reaction. The isocyanate group (-N=C=O) features a highly electrophilic central carbon atom, which is susceptible to attack by nucleophiles.
Reaction Mechanism
The reaction proceeds via a straightforward, typically uncatalyzed, two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate.
-
Proton Transfer: A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen occurs, yielding the stable urea linkage.
This process is generally exothermic and rapid, often leading to product precipitation from the reaction mixture, which can drive the reaction to completion.[8]
Diagram 1: General Reaction Mechanism A visual representation of the nucleophilic addition of an amine to an isocyanate.
Large-Scale Synthesis Protocol: 1-(2-Methoxyphenyl)-3-(o-tolyl)urea
This protocol details the synthesis of 1-(2-methoxyphenyl)-3-(o-tolyl)urea on a multi-gram scale. The principles outlined are scalable with appropriate engineering controls and safety considerations.
Materials and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Should be a clear, colorless liquid. Use freshly opened bottle.[8] |
| o-Toluidine | ≥99% | Commercial | Should be a colorless to pale yellow liquid. Distill if darkened.[8] |
| Dichloromethane (DCM) | Anhydrous | Commercial | Aprotic solvent is crucial to prevent isocyanate hydrolysis.[8] |
| 5% Sodium Bicarbonate (aq) | Reagent | - | For workup to remove any acidic byproducts. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying the organic layer. |
| Glass-lined Reactor | - | - | Appropriate for the intended scale, equipped with overhead stirrer, dropping funnel, and nitrogen inlet. |
| Filtration Apparatus | - | - | e.g., Buchner funnel setup for collecting the product. |
| Vacuum Oven | - | - | For efficient drying of the final product. |
Experimental Workflow
Diagram 2: Experimental Workflow Step-by-step process for the large-scale synthesis of 1-(2-methoxyphenyl)-3-(o-tolyl)urea.
Step-by-Step Procedure
Causality and In-Process Controls are highlighted in italics.
-
Reactor Setup and Reagent Preparation:
-
In a suitably sized glass-lined reactor equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, charge o-toluidine (1.0 eq, e.g., 107.15 g, 1.0 mol).
-
Add anhydrous dichloromethane (DCM) to achieve a workable concentration (e.g., 5-10 mL per gram of o-toluidine).
-
Begin stirring and purge the reactor with dry nitrogen. This inert atmosphere is critical to prevent the highly moisture-sensitive isocyanate from hydrolyzing to form an unreactive symmetrical diarylurea byproduct.[8]
-
-
Isocyanate Addition:
-
Charge the dropping funnel with this compound (1.0 eq, e.g., 149.15 g, 1.0 mol).
-
Add the isocyanate dropwise to the stirring solution of o-toluidine in DCM over 30-60 minutes.
-
Maintain the internal temperature at 20-25°C. The reaction is exothermic; a cooling bath may be necessary for larger scales to prevent side reactions.
-
-
Reaction and Precipitation:
-
After the addition is complete, continue to stir the mixture at room temperature.
-
The product, 1-(2-methoxyphenyl)-3-(o-tolyl)urea, is typically insoluble in DCM and will begin to precipitate as a white solid, often within 10-30 minutes.[9] This precipitation acts as a visual in-process control and helps drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 1-2 hours).[8]
-
-
Product Isolation and Purification:
-
Once the reaction is complete, collect the precipitated solid by vacuum filtration.
-
Wash the filter cake sequentially with a small amount of cold DCM to remove any unreacted starting materials.[8]
-
To remove any residual carbamic acid or other acidic impurities, the crude solid can be partitioned between ethyl acetate and a 5% aqueous sodium bicarbonate solution.[9] The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. This aqueous wash is a key purification step to ensure high purity of the final product.
-
-
Drying:
-
Dry the white solid product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Expected Yield: >95%. Melting Point: 184±2 °C.[9]
-
Safety and Handling: A Non-Negotiable Priority
Isocyanates are potent respiratory and skin sensitizers and require strict handling protocols.[10][11]
-
Engineering Controls: All operations involving this compound must be conducted in a well-ventilated fume hood or a closed system.[12][13][14] Local exhaust ventilation is highly recommended.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene; latex is not recommended), safety goggles, a face shield, and a lab coat at all times.[11][12][14] For large-scale operations or in case of insufficient ventilation, respiratory protection is required.[11]
-
Spill Management: Have an appropriate isocyanate spill kit readily available. Spills should be neutralized with a decontaminant solution (e.g., a mixture of water, detergent, and sodium carbonate).
-
Incompatible Materials: Keep isocyanates away from water, acids, strong bases, alcohols, and amines, as these can cause vigorous and exothermic reactions.[13]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[10][12]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[10][12]
-
Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Analysis and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and yield of the synthesized urea.
| Analytical Technique | Purpose | Expected Results for 1-(2-methoxyphenyl)-3-(o-tolyl)urea |
| Melting Point | Assess purity | Sharp melting point around 184°C.[9] |
| HPLC | Quantify purity and monitor reaction | A single major peak corresponding to the product; purity typically >98%. |
| ¹H NMR | Confirm structure | Characteristic peaks for aromatic protons and N-H protons. |
| ¹³C NMR | Confirm structure | Peak for the carbonyl carbon (~154 ppm) and aromatic carbons. |
| FT-IR | Identify functional groups | Strong C=O stretch (~1640-1680 cm⁻¹), N-H stretches (~3300 cm⁻¹). |
| Colorimetric Assays | Quantify urea in solution | Methods using reagents like diacetyl monoxime can be adapted for quantitative analysis of urea concentration in specific applications.[15][16][17] |
Conclusion
The reaction between this compound and a primary amine is a highly efficient and scalable method for the large-scale synthesis of N,N'-disubstituted ureas. By understanding the underlying chemical principles, adhering to stringent safety protocols, and implementing robust in-process and final product analyses, researchers can reliably produce high-purity urea derivatives for a wide range of applications in drug discovery and materials science. The protocol described herein provides a solid foundation that can be adapted for the synthesis of a diverse library of urea-containing compounds.
References
-
Yu, N., Lv, J.-F., He, S.-M., Cui, Y., Wei, Y., & Jiang, K. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219. [Link]
-
Gomes, P. A. C., et al. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]
-
Yu, N., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Barberis, C., et al. (2014). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 10, 2200-2207. [Link]
-
Dunn, B. E., et al. (1998). Development of a large-scale HPLC-based purification for the urease from Staphylococcus leei and determination of subunit structure. PubMed. [Link]
-
Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. [Link]
-
Peterson, S. M., & Risi, R. M. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(7), 1572-1575. [Link]
-
Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. (2025). Preprints.org. [Link]
-
Velappan, A. B., et al. (2019). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers. [Link]
-
Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105. [Link]
-
ResearchGate. (n.d.). Large scale preparation of N-substituted urea. [Link]
-
Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(35), 19575-19581. [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. [Link]
-
Velappan, A. B., et al. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. ResearchGate. [Link]
-
Velappan, A. B., et al. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence - Supporting Information. Royal Society of Chemistry. [Link]
-
Semantic Scholar. (n.d.). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. [Link]
-
Khashayar, P., et al. (2013). Quantitative determination of urea concentrations in cell culture medium. PMC - NIH. [Link]
-
Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates. [Link]
-
ResearchGate. (n.d.). Analytical methodology for the determination of urea: Current practice and future trends. [Link]
-
SAE International. (2020). Investigation into Low-Temperature Urea-Water Solution Decomposition by Addition of Titanium-Based Isocyanic Acid Hydrolysis Catalyst and Surfactant. [Link]
-
Wikipedia. (n.d.). Urea. [Link]
-
Al-Ostath, A. I., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. PMC - PubMed Central. [Link]
-
Ismaili, L., et al. (2022). Isocyanate-based multicomponent reactions. PMC - NIH. [Link]
-
Hu, L. T., & Mobley, H. L. (1990). Purification and N-terminal analysis of urease from Helicobacter pylori. PMC - NIH. [Link]
-
SenTec. (2023). The Integral Role of Measuring Instruments in Optimizing Urea Synthesis. [Link]
-
AUB ScholarWorks. (n.d.). of the reaction between. [Link]
-
CORE. (n.d.). METHOD FOR MONITORING UREA AND AMMONIA IN WINE AND MUST BY FLOW INJECTION-PERVAPORATION. [Link]
-
Watt, G. W., & Chrisp, J. D. (1954). Spectrophotometric Method for Determination of Urea. Analytical Chemistry, 26(3), 452-453. [Link]
-
ResearchGate. (n.d.). High-throughput synthesis of benzylic ureas. [Link]
-
Balasubramanian, A., & Ponnuraj, K. (2010). Purification, crystallization and preliminary X-ray analysis of urease from jack bean (Canavalia ensiformis). PMC - NIH. [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. [Link]
-
Penerbit UTM Press. (2018). Partial purification and characterization of urease from black-eyed pea (Vigna unguiculata ssp unguiculata L.). [Link]
-
da Silva, G. G., et al. (2021). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. PubMed. [Link]
-
Friščić, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1795-1805. [Link]
-
Luk, J., et al. (2024). Exploiting decarbonylation and dehydrogenation of formamides for the synthesis of ureas, polyureas, and poly(urea-urethanes). Chemical Science. [Link]
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Troubleshooting & Optimization
Technical Support Center: Side Reactions of 2-Methoxyphenyl Isocyanate with Water
Document ID: TSC-2MPIO-H2O-SR-V1.0
Last Updated: January 11, 2026
Introduction
Welcome to the Technical Support Center for 2-Methoxyphenyl Isocyanate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows. While a versatile reagent, its high reactivity with nucleophiles, particularly water, can lead to the formation of undesired side products, complicating reaction workups and compromising product purity and yield.
This document provides in-depth technical guidance on the common side reactions of this compound with water, offering troubleshooting strategies and preventative measures. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when this compound is exposed to water?
A1: The primary side reaction is the formation of an unstable carbamic acid intermediate, which then rapidly decomposes. This decomposition can proceed via two main pathways:
-
Decarboxylation to form 2-methoxyaniline: The carbamic acid loses carbon dioxide to yield the corresponding primary amine.
-
Reaction with another isocyanate molecule to form 1,3-bis(2-methoxyphenyl)urea: The newly formed 2-methoxyaniline is highly nucleophilic and can react with another molecule of this compound to produce a symmetrically substituted diarylurea.[1] This urea is often a poorly soluble, high-melting point solid that can complicate product isolation.
Q2: How can I minimize the formation of 1,3-bis(2-methoxyphenyl)urea in my reaction?
A2: Minimizing urea formation hinges on rigorously excluding water from your reaction system. Key strategies include:
-
Solvent Purity: Use anhydrous solvents. It is best practice to dry solvents using appropriate methods, such as distillation from a suitable drying agent or passing them through a column of activated alumina.
-
Reagent and Glassware Preparation: Ensure all reagents are anhydrous and that glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent the ingress of atmospheric moisture.[1]
Q3: What are the visual or analytical indicators of significant side reactions?
A3: Several indicators may suggest the presence of water-related side reactions:
-
Visual Observation: The formation of a white or off-white precipitate during the reaction or workup is a strong indicator of diarylurea formation.
-
Thin-Layer Chromatography (TLC): A new, often baseline, spot that is insoluble in many common TLC eluents can indicate the urea byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of characteristic peaks for the symmetrical urea and/or 2-methoxyaniline in the crude ¹H or ¹³C NMR spectrum.
-
High-Performance Liquid Chromatography (HPLC): The presence of a new, often broad, peak corresponding to the urea byproduct. HPLC can also be used to quantify the extent of the side reaction.[2][3][4][5]
Q4: Are there recommended solvents to improve the stability of this compound in the presence of trace water?
A4: While complete exclusion of water is ideal, the choice of solvent can influence the rate of side reactions. Aprotic, non-polar solvents are generally preferred as they are less likely to promote the hydrolysis of the isocyanate.[6] Solvents such as toluene, tetrahydrofuran (THF), and dichloromethane (DCM) are commonly used. However, it is crucial to ensure these solvents are rigorously dried before use.
Q5: What is the expected impact of temperature on the rate of these side reactions?
A5: The reaction between isocyanates and water is temperature-dependent. Generally, higher temperatures will increase the rate of all reactions, including the undesired side reactions with water.[7] Therefore, if your desired reaction can proceed at a lower temperature, it may be advantageous to do so to minimize the formation of urea byproducts.
Q6: How can I purify my desired product from the 1,3-bis(2-methoxyphenyl)urea byproduct?
A6: The removal of diarylurea can be challenging due to its often-low solubility in common organic solvents.[8] Several methods can be employed:
-
Filtration: If the urea precipitates from the reaction mixture, it can often be removed by simple filtration.[8][9]
-
Column Chromatography: While sometimes difficult due to the polarity of the urea, column chromatography can be effective. It may require a more polar solvent system than what is used for the desired product.[9]
-
Aqueous Wash: In some cases, washing the organic layer with a dilute acid solution (e.g., 0.5 N HCl) can help to remove any remaining amine and potentially some of the urea.[9]
-
Recrystallization: If the desired product and the urea have different solubility profiles, recrystallization from a suitable solvent can be an effective purification method.
-
Solvent Trituration: Suspending the crude product in a solvent in which the desired product is soluble but the urea is not, followed by filtration, can be a simple and effective purification step.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solutions & Preventative Measures |
| Formation of a significant amount of white precipitate. | Presence of water in the reaction mixture leading to the formation of insoluble 1,3-bis(2-methoxyphenyl)urea. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere.- Use freshly dried, anhydrous solvents.- Run the reaction under a positive pressure of nitrogen or argon. |
| Low yield of the desired product. | Consumption of the this compound by reaction with water. | - Rigorously exclude moisture from the reaction (see above).- Consider adding the isocyanate slowly to the reaction mixture to minimize its exposure to any trace amounts of water. |
| Difficulty in purifying the product from a co-eluting impurity in column chromatography. | The 1,3-bis(2-methoxyphenyl)urea byproduct has a similar polarity to the desired product. | - Attempt to precipitate the urea by concentrating the reaction mixture and adding a non-polar solvent like hexane or diethyl ether.[8]- Try a different stationary phase for chromatography (e.g., alumina instead of silica gel).- Consider an acidic wash during the workup to remove any amine intermediates.[9] |
| Inconsistent reaction outcomes. | Variable amounts of water contamination between experiments. | - Standardize the procedure for drying solvents and glassware.- Always use an inert atmosphere for moisture-sensitive reactions. |
Experimental Protocols
Protocol 1: Rigorous Drying of Tetrahydrofuran (THF)
This protocol describes the preparation of anhydrous THF suitable for reactions with this compound.
Materials:
-
Reagent-grade THF
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Add sodium wire or chunks to the THF and let it stand overnight. The sodium will react with the bulk of the water.
-
Indicator Setup: To a fresh flask, add a small amount of benzophenone and sodium metal.
-
Distillation: Decant the pre-dried THF into the flask containing benzophenone and sodium.
-
Reflux: Heat the mixture to reflux under an inert atmosphere. A deep blue or purple color indicates that the solvent is anhydrous. If the color does not persist, add more sodium.
-
Collection: Once the characteristic blue/purple color is stable, distill the required amount of THF directly into the reaction flask under an inert atmosphere.
Safety Note: Sodium is highly reactive with water. Handle with extreme care. Always quench residual sodium in the distillation pot with isopropanol before disposing of it.
Protocol 2: HPLC Method for Quantifying 1,3-bis(2-methoxyphenyl)urea
This protocol provides a general method for the analysis of the urea byproduct. The exact conditions may need to be optimized for your specific reaction mixture.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 95% A, 5% B
-
Ramp to 5% A, 95% B over 10 minutes
-
Hold at 5% A, 95% B for 2 minutes
-
Return to initial conditions over 1 minute
-
Equilibrate for 2 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of 1,3-bis(2-methoxyphenyl)urea of known concentration in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Compare the peak area of the urea in the sample to the peak area of the standard to determine its concentration.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the reaction of this compound with water, leading to the formation of 2-methoxyaniline and 1,3-bis(2-methoxyphenyl)urea.
Caption: Troubleshooting logic for water-related side reactions.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of total isocyanate-in-air method using 1-(2-methoxyphenyl)piperazine and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan) - Google Patents [patents.google.com]
- 5. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methoxyphenyl Ureas
Welcome to the dedicated technical support guide for the purification of 2-methoxyphenyl ureas. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this specific class of compounds. Here, we move beyond generic advice to provide in-depth, field-tested solutions and explanations grounded in chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions and provides a strategic overview for approaching the purification of 2-methoxyphenyl ureas.
Question: Why is the column chromatography of 2-methoxyphenyl ureas on silica gel so frequently challenging?
Answer: The difficulty arises from the inherent molecular structure of ureas. The urea functional group (-NH-C(=O)-NH-) contains two N-H protons and a carbonyl oxygen, making it an excellent hydrogen bond donor and acceptor. This leads to several challenges:
-
Strong Binding to Silica: Silica gel's surface is rich in silanol groups (Si-OH), which are also strong hydrogen bond donors and acceptors. The urea molecule can form multiple, strong hydrogen bonds with the stationary phase, leading to very high retention, significant peak tailing, and sometimes irreversible adsorption.
-
Poor Solubility: Ureas often exhibit low solubility in the non-polar solvents typically used for loading samples onto a column (e.g., hexane, toluene). This can cause the compound to precipitate at the top of the column, leading to streaking and poor separation.
-
Aggregation: In solution, urea molecules can self-associate through hydrogen bonding, which can affect their interaction with the stationary phase and lead to broadened peaks.
Question: What is a good starting point for selecting a solvent system (eluent) for my 2-methoxyphenyl urea?
Answer: A systematic approach starting with Thin Layer Chromatography (TLC) is crucial. The goal is to find a solvent system that provides a retention factor (Rf) value between 0.2 and 0.4 for your target compound.
A good starting point for many ureas is a mixture of a non-polar and a polar solvent. Begin with a moderately polar system and adjust as needed.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| System No. | Non-Polar Component | Polar Component | Starting Ratio (v/v) | Notes |
| 1 | Hexanes / Heptane | Ethyl Acetate (EtOAc) | 70:30 | A classic starting point. Increase EtOAc for higher polarity. |
| 2 | Dichloromethane (DCM) | Methanol (MeOH) | 98:2 | Excellent for more polar ureas. Use with caution as MeOH can dissolve some silica. |
| 3 | Toluene | Acetone | 80:20 | Offers different selectivity compared to EtOAc systems. |
If you observe significant streaking on the TLC plate, it's a strong indicator of problematic secondary interactions with the silica. Adding a small amount of a competitive hydrogen-bonding agent to your eluent, such as triethylamine (0.1-1%) or acetic acid (0.1-1%), can dramatically improve peak shape by occupying the active sites on the silica gel. Use triethylamine for neutral or basic compounds and acetic acid for acidic compounds.
Question: How can I effectively visualize my 2-methoxyphenyl urea on a TLC plate?
Answer: Due to the phenyl group, most 2-methoxyphenyl ureas are UV-active and can be easily visualized under a UV lamp at 254 nm. However, for confirmation or if the compound has a weak chromophore, staining is necessary.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds with oxidizable groups. The urea functional group is generally reactive.
-
Vanillin Stain: A solution of vanillin in ethanol and sulfuric acid, followed by heating, is a versatile stain that gives a range of colors for different functional groups.
-
p-Anisaldehyde Stain: Similar to vanillin, this stain is effective for a wide variety of compounds and often produces distinct colors.
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a structured approach to diagnosing and solving specific issues encountered during the purification process.
Problem: My compound is streaking or tailing badly on both the TLC plate and the column.
Root Cause Analysis: Tailing is a classic sign of strong, non-ideal interactions between the analyte and the stationary phase. For ureas, this is almost always due to the hydrogen bonding with acidic silanol groups on the silica surface.
Solutions:
-
Eluent Modification:
-
Add a Polar Modifier: As mentioned in the FAQ, adding 0.1-1% triethylamine (NEt₃) or another amine base to your eluent system is often the most effective solution. The amine competitively binds to the acidic silanol sites, preventing the urea from interacting too strongly.
-
Increase Eluent Polarity: A gradual increase in the polar component of your mobile phase (e.g., from 30% to 50% EtOAc in hexanes) can help to more effectively displace the urea from the stationary phase.
-
-
Change the Stationary Phase:
-
Deactivated Silica: Use silica gel that has been treated with a base (e.g., washed with triethylamine in hexane) or use commercially available deactivated silica.
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for basic or neutral compounds like ureas, as it has fewer strongly acidic sites.
-
Reversed-Phase (C18): If the compound is sufficiently non-polar, reversed-phase chromatography, which separates based on hydrophobicity, can completely eliminate the issues caused by hydrogen bonding to silica.
-
Problem: I'm seeing poor separation between my product and a close-running impurity.
Root Cause Analysis: The selected solvent system does not have sufficient selectivity to resolve the two compounds. This means the eluent's properties are not effectively differentiating the minor structural differences between your product and the impurity.
Solutions:
-
Optimize the Solvent System:
-
Change Solvent Ratios: First, try very fine adjustments to the ratio of your current system (e.g., move from 70:30 Hex/EtOAc to 75:25 or 65:35).
-
Introduce a Third Solvent (Ternary System): The key to improving selectivity is often to change the nature of the polar interactions. Instead of just Hex/EtOAc, try a system like Hexane/DCM/EtOAc or Hexane/EtOAc/MeOH. The different solvent properties (dipole moment, hydrogen bonding capability) can subtly alter the interactions and improve separation.
-
-
Improve Column Efficiency:
-
Finer Silica Mesh: Use a higher mesh silica gel (e.g., 230-400 mesh instead of 70-230 mesh). Smaller particles lead to a greater number of theoretical plates and better resolution.
-
Column Dimensions: Use a longer, narrower column. This increases the residence time and the opportunity for separation to occur. A general rule of thumb is a length-to-diameter ratio of at least 10:1.
-
Decision Tree for Troubleshooting Poor Separation
Caption: A decision-making workflow for resolving poor compound separation.
Problem: My product is not eluting from the column, even with 100% ethyl acetate or 10% methanol in DCM.
Root Cause Analysis: This is a case of irreversible adsorption, where the hydrogen bonding between your urea and the silica gel is stronger than the eluting power of your mobile phase.
Solutions:
-
Drastic Polarity Increase: Prepare a solution of 1-2% acetic acid or formic acid in your polar solvent (e.g., ethyl acetate). The acid will protonate the silanol groups, disrupting the hydrogen bonding network and helping to "release" your compound. This should only be used as a last resort to recover the material, as it may not be a viable method for routine purification.
-
Alternative Purification: At this point, it is best to consider that silica gel chromatography may not be suitable for this specific compound.
-
Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization is an excellent and scalable purification method.
-
Preparative TLC: For small quantities, preparative TLC on a different stationary phase (like alumina) might be effective.
-
Part 3: Protocols & Methodologies
Protocol 1: Step-by-Step Guide to Developing a Solvent System via TLC
-
Prepare Stock Solutions: Create a dilute solution of your crude 2-methoxyphenyl urea mixture in a volatile solvent like DCM or EtOAc (~1 mg/mL).
-
Spot the TLC Plate: Using a capillary tube, spot your crude mixture onto a silica gel TLC plate. Make the spot as small as possible.
-
Develop the Plate: Place the plate in a developing chamber containing your chosen starting solvent system (e.g., 70:30 Hexanes:EtOAc). Ensure the chamber is saturated with solvent vapors.
-
Visualize and Analyze: Once the solvent front reaches ~1 cm from the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Calculate Rf Values: Calculate the Rf for your product spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Optimize:
-
If Rf is too low (<0.2), increase the polarity of the eluent (e.g., move to 50:50 Hex:EtOAc).
-
If Rf is too high (>0.5), decrease the polarity (e.g., move to 80:20 Hex:EtOAc).
-
If spots are tailing, re-run the TLC using an eluent containing 0.5% triethylamine.
-
-
Goal: Aim for an Rf of 0.2-0.4 for your target compound, with clear separation from major impurities.
General Column Chromatography Workflow
avoiding dimer and trimer formation of 2-Methoxyphenyl isocyanate
Welcome to the technical support guide for 2-Methoxyphenyl Isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this reagent, with a specific focus on preventing its unwanted dimerization and trimerization. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the success and integrity of your experiments.
Introduction: The Challenge of Isocyanate Self-Reaction
This compound is a valuable reagent in organic synthesis, often used to form urea or carbamate linkages. However, like all isocyanates, it is susceptible to self-reaction, forming cyclic dimers (uretdiones) and trimers (isocyanurates). These side products consume the starting material, complicate purification, and can interfere with downstream applications.
The unique structure of this compound, with a methoxy group at the ortho position, introduces specific electronic and steric effects that influence its reactivity.
-
Electronic Effect: The methoxy group is electron-donating, which can slightly reduce the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate. This can modulate its reactivity in both desired and undesired pathways.
-
Steric Effect: The bulky ortho-substituent creates steric hindrance around the reactive isocyanate group. This hindrance can significantly inhibit the formation of the sterically demanding transition states required for dimerization and trimerization, making this compound generally more stable against self-reaction than its meta- or para-isomers.
Despite this inherent stability, improper handling, storage, or reaction conditions can still lead to the formation of these unwanted oligomers. This guide provides the necessary information to mitigate these risks.
Troubleshooting Guide: Dimer & Trimer Formation
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
Question 1: I suspect dimer/trimer formation in my stock bottle of this compound. How can I confirm this and what are the signs?
Answer:
Visual inspection is the first step. The fresh monomer is a clear, colorless to very slight yellow liquid.[1] The formation of solid precipitates or an increase in viscosity are strong indicators of oligomerization. Analytically, Fourier-Transform Infrared (FTIR) Spectroscopy is the most direct method for detection.
Analytical Detection Protocol:
-
Sample Preparation: Carefully prepare a sample for analysis. If using Attenuated Total Reflectance (ATR)-FTIR, a single drop is sufficient. For transmission, prepare a thin film between two salt plates (e.g., NaCl or KBr) in a moisture-free environment (e.g., a glovebox or under a nitrogen blanket).
-
Spectral Acquisition: Acquire the IR spectrum.
-
Data Interpretation: Look for the characteristic absorption bands outlined in the table below. The disappearance or weakening of the strong, sharp isocyanate (-N=C=O) peak around 2270-2250 cm⁻¹ is a key indicator that the monomer has been consumed.[2] The concurrent appearance of new carbonyl peaks confirms the formation of side products.
| Species | Functional Group | Characteristic FTIR Absorption Band (cm⁻¹) | Notes |
| Monomer | Isocyanate (-N=C=O) | ~2265 cm⁻¹ | Strong, sharp, and characteristic. Its absence is a major red flag.[3] |
| Dimer | Uretdione (C=O) | ~1780 cm⁻¹ | A strong peak indicating the four-membered ring carbonyl stretch. |
| Trimer | Isocyanurate (C=O) | ~1710 cm⁻¹ (asymmetric stretch) | A very strong peak indicating the six-membered ring carbonyls.[2] |
| Trimer | Isocyanurate (ring) | ~1470 cm⁻¹ | A strong peak associated with the triazine ring vibration. |
Question 2: My reaction is sluggish, and purification is yielding multiple spots by TLC/peaks by LC-MS. I suspect oligomerization is happening during my experiment. What are the primary causes?
Answer:
Dimer and trimer formation during a reaction is almost always caused by one or more of the following factors: the presence of a catalyst that promotes self-reaction, excessive heat, high isocyanate concentration, or the presence of contaminants like moisture.
Causality Chain:
-
Catalysis: The most common cause. Basic catalysts, especially tertiary amines (e.g., triethylamine, DABCO), phosphines, and certain organometallic compounds (including some tin catalysts), are potent catalysts for isocyanate trimerization.[4] While you may be using a catalyst for your primary reaction (e.g., urethane formation), it may be promoting the side reaction even more effectively.
-
Temperature: While dimerization is a reversible equilibrium that can be favored at lower temperatures, the rate of both dimerization and trimerization increases with heat.[5] Prolonged heating, especially in the presence of a catalyst, will accelerate side product formation. Trimerization is generally considered irreversible under typical synthetic conditions.
-
Moisture: Water reacts with isocyanates to form an unstable carbamic acid, which decomposes into an amine and CO₂. This newly formed amine is a potent nucleophile that can react with another isocyanate to form a urea, and the amine itself can act as a basic catalyst for trimerization.[6]
-
Concentration: High concentrations of the isocyanate increase the probability of self-reaction. Reactions should be run at an appropriate dilution.
Question 3: How can I design my experiment to proactively prevent dimer and trimer formation?
Answer:
Proactive prevention is key. A well-designed experiment focuses on rigorous control of reagents and conditions.
Recommended Experimental Protocol:
-
Solvent and Reagent Preparation:
-
Use anhydrous solvents (<50 ppm water). Purchase fresh anhydrous grade solvents and store them over activated molecular sieves (3Å or 4Å).
-
Ensure all other reagents, particularly nucleophiles (alcohols, amines), are dry. If necessary, dry them by standard laboratory procedures.[7]
-
Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to strictly exclude atmospheric moisture.[8]
-
-
Order of Addition:
-
Recommended: Add the this compound slowly (e.g., dropwise via syringe pump) to a solution of your nucleophile and catalyst (if required). This keeps the instantaneous concentration of free isocyanate low, favoring the reaction with the nucleophile over self-reaction.
-
Avoid: Adding the nucleophile to a solution of the isocyanate, as this creates a high initial concentration of isocyanate.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many urethane formations, room temperature or slightly above (e.g., 40-50 °C) is sufficient.
-
Avoid high temperatures (>80 °C) for extended periods unless you have confirmed the absence of oligomerization.
-
-
Catalyst Selection:
-
If a catalyst is required for your primary transformation (e.g., urethane formation), choose it carefully.
-
Good Choices: Non-basic organometallic catalysts like dibutyltin dilaurate (DBTDL) or bismuth neodecanoate are generally selective for the isocyanate-alcohol reaction over trimerization.[7] However, always perform a small-scale test reaction first.
-
Catalysts to Avoid: Strongly basic catalysts such as triethylamine, DBU, phosphines, and potassium acetate should be avoided as they are known to be highly effective trimerization catalysts.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Keep it in a cool, dry, and well-ventilated place, away from heat and moisture.[8][9] Refrigeration (2-8 °C) is recommended to slow down potential self-reaction over time. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold liquid.
Q2: I've confirmed dimer formation in my isocyanate. Can it be reversed? A: Dimerization to the uretdione is often a reversible thermal equilibrium.[5][10] Heating the dimer, typically above 150 °C, can cause it to dissociate back to the monomer. However, this is often impractical for standard lab syntheses as these high temperatures can degrade other components of a reaction mixture. Trimerization to the isocyanurate is, for all practical purposes, irreversible under normal laboratory conditions. It is generally better to purify the monomer (e.g., by distillation under reduced pressure) or use a fresh bottle.
Q3: Are there any chemical inhibitors I can add to my reaction to stop dimerization/trimerization? A: While some industrial formulations use acidic stabilizers (e.g., small amounts of benzoyl chloride) to quench basic impurities that might catalyze these reactions, adding inhibitors to a research-scale reaction is not standard practice. The presence of an inhibitor can interfere with your desired reaction, especially if it is base-catalyzed. The best approach is not to add an inhibitor, but to rigorously exclude the catalysts and conditions that promote the side reactions in the first place.
Q4: How does the reactivity of this compound compare to phenyl isocyanate or MDI? A: The reactivity is influenced by both electronic and steric factors. The electron-donating methoxy group slightly deactivates the isocyanate compared to the unsubstituted phenyl isocyanate. More significantly, the steric hindrance from the ortho-methoxy group makes it less prone to dimerization and trimerization than less hindered aromatic isocyanates like phenyl isocyanate or MDI. However, it is still a reactive isocyanate that must be handled with care.
References
-
Gómez, K., Mondragon, I., & Eceiza, A. (2022). An Ab Initio Investigation on Relevant Oligomerization Reactions of Toluene Diisocyanate (TDI). Polymers, 14(20), 4299. [Link]
-
Querat, E., Tighzert, L., Pascault, J.P., & Dušek, K. (1996). Blocked Isocyanate: Reaction and Thermal Behaviour of the Toluene 2,4-Diisocyanate Dimer. Angewandte Makromolekulare Chemie, 242(1), 1-16. [Link]
- Harries, N. D. (1982). U.S. Patent No. 4,328,281. Washington, DC: U.S.
-
Liu, Z., & Ma, Y. (2022). Recyclable Dynamic Covalent Networks Derived from Isocyanate Chemistry: The Critical Role of Electronic and Steric Effects in Reversibility. Chemistry – A European Journal, 28(52), e202201381. [Link]
-
U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
- Martin, J. W., et al. (1983). U.S. Patent No. 4,816,600. Washington, DC: U.S.
-
Delebecq, E., Pascault, J. P., Boutevin, B., & Ganachaud, F. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Chemical Society Reviews, 45(18), 4984-5018. [Link]
-
Delebecq, E., Pascault, J. P., Boutevin, B., & Ganachaud, F. (2013). On the Versatility of Urethane/Urea Bonds: Reversibility, Blocked Isocyanate, and Non-Isocyanate Polyurethane. Chemical Reviews, 113(1), 80-118. [Link]
-
Koehler, B. (2022). How to avoid the trimerization of Isocyanate-functionalized prepolymers?. ResearchGate. [Link]
-
Fent, K. W., & Roinestad, K. S. (2006). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Journal of environmental monitoring, 8(10), 1033-1039. [Link]
-
Tri-iso. (n.d.). Solvent-based Blocked Isocyanates. [Link]
-
Pan, X., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(32), 23057-23087. [Link]
-
Selvakumar, S., & Sivaraman, N. (2014). Detection Techniques for Air-borne Isocyanates based on Fluorescent Derivatizing Agents. RSC Advances, 4(83), 44155-44167. [Link]
-
AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. [Link]
-
Ceballos, D. M., et al. (2013). A laboratory comparison of analytical methods used for isocyanates. Journal of occupational and environmental hygiene, 10(11), 613-624. [Link]
-
U.S. Environmental Protection Agency. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
Guo, Y., Muuronen, M., Lucas, F., Sijbesma, R. P., & Tomovic, Z. (2023). Catalysts for Isocyanate Cyclotrimerization. ChemCatChem, 15(6), e202201362. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 4. [PDF] Reactivity of isocyanates with urethanes: Conditions for allophanate formation | Semantic Scholar [semanticscholar.org]
- 5. Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03197D [pubs.rsc.org]
- 10. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
Technical Support Center: Optimizing Urea Synthesis from 2-Methoxyphenyl Isocyanate and Anilines
Welcome to the technical support center for the synthesis of N-(2-methoxyphenyl)-N'-aryl ureas. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of reacting 2-methoxyphenyl isocyanate with various anilines. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction conditions for higher yields and purity.
The formation of a urea bond by reacting an isocyanate with a primary or secondary amine is a fundamental and widely utilized transformation in medicinal chemistry and materials science.[1] The resulting diaryl urea scaffold is a key pharmacophore in numerous clinically approved drugs, such as the anticancer agent Sorafenib.[2][3] While seemingly straightforward, this reaction is susceptible to various side reactions and experimental pitfalls that can significantly impact its success. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Issue 1: Low or No Product Yield
Q1: I've mixed my this compound and aniline, but I'm seeing very little or no formation of the desired urea product. What are the likely causes?
There are several potential reasons for a low or non-existent yield. Let's break them down systematically.
-
Cause A: Poor Quality or Deactivated Reagents
-
Isocyanate Reactivity: Isocyanates are highly electrophilic and can degrade upon prolonged storage, especially if exposed to moisture. The this compound might have hydrolyzed or oligomerized.
-
Aniline Nucleophilicity: The electronic properties of the aniline play a crucial role. Anilines with strong electron-withdrawing groups (e.g., nitro, cyano) are less nucleophilic and will react much slower than anilines with electron-donating groups (e.g., methoxy, methyl).[4]
-
-
Cause B: Inappropriate Solvent Choice
-
Solvent Polarity and Protic Nature: The choice of solvent can significantly influence the reaction rate.[5] Protic solvents like alcohols or water will competitively react with the isocyanate, consuming it before it can react with the aniline.[6] While some reactions are performed "on-water" for sustainability, this requires careful consideration of reagent solubility and reaction rates.[7] Generally, aprotic solvents are preferred.
-
Solubility Issues: If either of your starting materials has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow or may not proceed at all.
-
-
Cause C: Suboptimal Reaction Temperature
-
The reaction between isocyanates and amines is typically exothermic and proceeds readily at room temperature.[8] However, for less reactive anilines, gentle heating may be necessary to increase the reaction rate. Conversely, excessive heat can promote side reactions.
-
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of an Insoluble White Precipitate (Not the Product)
Q2: I've observed a white, insoluble solid crashing out of my reaction, which isn't my desired product. What is it and how can I prevent it?
This is a classic sign of moisture contamination in your reaction.
-
Probable Cause: Symmetrical Diaryl Urea Formation Isocyanates react readily with water to form an unstable carbamic acid, which then decarboxylates to generate a primary amine.[9][10] This newly formed amine can then react with another molecule of isocyanate to produce a symmetrical diaryl urea.[11] In your case, this would be N,N'-bis(2-methoxyphenyl)urea, which is often insoluble and precipitates from the reaction mixture.
The Reaction with Water:
-
R-N=C=O + H₂O → [R-NH-COOH] (Carbamic acid - unstable)
-
[R-NH-COOH] → R-NH₂ + CO₂
-
R-NH₂ + R-N=C=O → R-NH-C(O)-NH-R (Symmetrical Urea)
Preventative Measures:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents like THF, DCM, or DMF are common choices.[8]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Drying of Reagents: If the aniline or other reagents are hygroscopic, they should be dried before use.
Issue 3: Presence of Multiple Byproducts in the Final Mixture
Q3: My reaction mixture shows multiple spots on TLC, and the crude NMR is complex. What are the possible side reactions?
Beyond the formation of symmetrical ureas, other side reactions can occur, especially under forcing conditions.
-
Cause A: Biuret Formation The N-H proton of the newly formed urea product is still nucleophilic and can react with another molecule of isocyanate, particularly at elevated temperatures, to form a biuret.[9][12]
R-NH-C(O)-NH-R' + R-N=C=O → R-N(C(O)NHR)-C(O)-NH-R' (Biuret)
-
Cause B: Allophanate Formation (if alcohols are present) If there is any alcohol contamination, it will react with the isocyanate to form a urethane. The urethane can then react with another isocyanate to form an allophanate.[12][13]
-
Cause C: Isocyanate Trimerization In the presence of certain catalysts or at high temperatures, isocyanates can trimerize to form a highly stable isocyanurate ring.[14]
Mitigation Strategies for Side Reactions:
| Side Reaction | Mitigation Strategy |
| Symmetrical Urea | Rigorously exclude water from the reaction.[11] |
| Biuret Formation | Avoid high reaction temperatures and prolonged reaction times. Use a stoichiometric amount of the isocyanate. |
| Allophanate Formation | Ensure no alcohol contamination in solvents or reagents. |
| Isocyanate Trimerization | Avoid basic catalysts if not necessary and control the reaction temperature. |
Experimental Protocols
General Protocol for the Synthesis of N-(2-methoxyphenyl)-N'-aryl Ureas
This protocol provides a starting point for the synthesis. Optimization of solvent, temperature, and reaction time may be necessary for specific anilines.[15][16]
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.
-
Assemble the glassware under a positive pressure of dry nitrogen or argon.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the desired aniline (1.0 eq.).
-
Dissolve the aniline in an appropriate anhydrous solvent (e.g., THF, DCM, or DMF, approx. 0.1-0.5 M).
-
Stir the solution at room temperature.
-
-
Addition of Isocyanate:
-
Slowly add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent to the aniline solution via a syringe. The addition is often done at 0 °C to control the initial exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed. Reactions are often complete within 1-4 hours.
-
-
Work-up and Purification:
-
If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a small amount of cold solvent.[17]
-
If the product is soluble, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
-
Logical Flow for Urea Synthesis:
Caption: Step-by-step experimental workflow for urea synthesis.
References
- Costin, C. P. L. U. (2025). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. PubMed Central.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806.
- Taylor & Francis Online. (2020).
- PMC. (n.d.). Research and development of N,N′-diarylureas as anti-tumor agents.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- MDPI. (2023).
- Royal Society of Chemistry. (2018).
- American Chemical Society. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.
- ResearchGate. (n.d.).
- PMC. (n.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes.
- Asian Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e).
- ResearchGate. (n.d.).
- AUB ScholarWorks. (n.d.). of the reaction between.
- ResearchGate. (2025).
- ACS Publications. (2015). Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- PMC. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed Central.
- ResearchGate. (2025).
- RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
- PMC. (n.d.).
- RSC Publishing. (n.d.). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers.
- ResearchGate. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence.
- Organic Chemistry Portal. (n.d.).
- RSC Publishing. (n.d.). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Chemical Science.
- ResearchGate. (n.d.).
- PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
- Semantic Scholar. (n.d.). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines.
- OSHA. (n.d.).
- Google Patents. (n.d.).
- PMC. (2024).
- ACS Publications. (n.d.). Additions and Corrections: Kinetics of the Reaction of Phenyl Isocyanate with Aniline. The Journal of Organic Chemistry.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pcimag.com [pcimag.com]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
Technical Support Center: Synthesis of Ureas from 2-Methoxyphenyl Isocyanate
Welcome to the technical support guide for the synthesis of substituted ureas utilizing 2-methoxyphenyl isocyanate. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges, provide in-depth explanations for experimental observations, and offer robust protocols to enhance reproducibility and yield.
The synthesis of ureas via the reaction of an isocyanate with an amine is a cornerstone of organic chemistry, valued for its efficiency and high atom economy.[1][2] However, substrates like this compound introduce specific challenges, primarily due to the steric hindrance imposed by the ortho-methoxy group. This guide provides troubleshooting strategies and foundational knowledge to navigate these complexities effectively.
Part 1: Standard Operating Protocol
This section provides a reliable, baseline protocol for the synthesis of a N,N'-disubstituted urea from this compound and a representative primary amine.
Protocol: Synthesis of 1-(2-methoxyphenyl)-3-phenylurea
Objective: To synthesize 1-(2-methoxyphenyl)-3-phenylurea with high purity and yield.
Materials:
-
This compound (>98% purity)
-
Aniline (distilled, >99% purity)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or Argon line for inert atmosphere
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq., e.g., 0.93 g, 10 mmol) in 30 mL of anhydrous DCM.
-
Reagent Addition: While stirring at room temperature (20-25 °C), add this compound (1.0 eq., e.g., 1.49 g, 10 mmol) dropwise to the amine solution over 5-10 minutes.
-
Scientist's Note: A slow, controlled addition is crucial. Although the reaction is generally fast, a rapid addition can create localized heat, potentially promoting side reactions.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the disappearance of the isocyanate starting material using Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak at ~2250-2270 cm⁻¹).
-
Work-up & Isolation:
-
Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath for 30 minutes to induce precipitation of the urea product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold DCM or diethyl ether to remove any residual soluble impurities.
-
-
Purification:
-
The crude product is often of high purity. If further purification is needed, recrystallization from ethanol or an ethyl acetate/hexane mixture is effective.[4]
-
Dry the purified product under vacuum to a constant weight. Expected yield: 85-95%.
-
Workflow for Urea Synthesis
Caption: Standard experimental workflow for urea synthesis.
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yields in this synthesis typically stem from one of four areas: reagent integrity, reaction conditions, side reactions, or purification issues.
-
Reagent Integrity: this compound is highly sensitive to moisture.[5][6] Exposure to atmospheric water or residual water in solvents will convert the isocyanate to an unstable carbamic acid, which then decomposes to 2-methoxyaniline. This amine can then react with remaining isocyanate to form a symmetric N,N'-bis(2-methoxyphenyl)urea byproduct, consuming your starting material.
-
Solution: Always use freshly opened or properly stored isocyanate.[7] Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Conditions:
-
Stoichiometry: Inaccurate measurement of either the amine or isocyanate will leave one reagent in excess, directly limiting the theoretical yield.
-
Temperature: While room temperature is usually sufficient, highly sterically hindered amines may react sluggishly. Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but excessive heat can promote side reactions like the formation of allophanates (reaction of the urea product with another molecule of isocyanate).[8]
-
-
Side Reactions: The primary side reaction is the formation of the symmetrical urea mentioned above. Another possibility, especially if using a secondary amine, is dimerization or trimerization of the isocyanate, though this is less common under standard conditions.
-
Purification Losses: Urea products can have varying solubilities. If your product has some solubility in your washing solvent, you may be losing a significant amount of material during the filtration step.
-
Solution: Minimize the volume of washing solvent used. Ensure the solvent is ice-cold to decrease product solubility. If losses remain high, consider alternative purification methods like column chromatography.[9]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low urea yield.
Q2: I am reacting this compound with a sterically hindered amine and the reaction is very slow or incomplete. How can I drive it to completion?
Answer: This is a classic challenge rooted in sterics. The ortho-methoxy group on the isocyanate and bulky substituents on the amine can significantly slow the rate of nucleophilic attack.[10][11]
-
Increase Reaction Time and/or Temperature: The simplest approach is to allow the reaction to run longer (e.g., 24-48 hours) and/or apply moderate heat (40-60 °C). Monitor progress carefully to avoid decomposition or side reactions.
-
Use a More Polar, Aprotic Solvent: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can sometimes accelerate slow reactions compared to less polar options like DCM or THF. However, ensure they are rigorously anhydrous.
-
Consider Catalysis: While often unnecessary for unhindered substrates, catalysis can be effective here. A catalytic amount of a non-nucleophilic base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or certain organotin catalysts (use with caution due to toxicity) can activate the isocyanate or amine, accelerating the reaction. Copper salts have also been reported to catalyze certain urea syntheses.[12][13]
Q3: My final product is difficult to purify and is contaminated with a byproduct that has a similar polarity. What is this byproduct and how can I remove it?
Answer: The most common byproduct with a similar polarity to the desired unsymmetrical urea is the symmetrical urea, N,N'-bis(2-methoxyphenyl)urea. As explained in Q1, this forms when the isocyanate reacts with water to generate 2-methoxyaniline, which then reacts with another equivalent of the isocyanate.
-
Prevention is Key: The best strategy is to prevent its formation by rigorously excluding moisture from your reaction.[6]
-
Purification Strategies:
-
Column Chromatography: This is the most reliable method for separating products of similar polarity. A silica gel column with a gradient elution system (e.g., hexanes to ethyl acetate) will typically provide good separation.
-
Recrystallization: Carefully select a solvent system where the desired product and the byproduct have different solubilities at different temperatures. This may require screening several solvents.
-
Aqueous Wash: If the starting amine used is basic and has some water solubility, an acidic wash (e.g., with 1N HCl) during the work-up can help remove any unreacted starting amine, though it will not remove the symmetrical urea byproduct.
-
Part 3: Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for urea formation from an isocyanate and an amine?
A: The mechanism is a straightforward nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This concerted step forms a zwitterionic intermediate that rapidly undergoes a proton transfer from the nitrogen to the oxygen, yielding the stable urea linkage.[1]
Reaction Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound(700-87-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 2-Methoxyphenyl Isocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methoxyphenyl isocyanate. This guide provides in-depth, field-proven insights into reaction workup procedures, troubleshooting, and frequently asked questions. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and reactivity of this compound.
Q1: How should I properly store this compound?
A: this compound is highly sensitive to moisture.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, such as a refrigerator.[1] Proper storage is critical to prevent hydrolysis, which leads to the formation of inactive and often insoluble diaryl urea byproducts.
Q2: What are the primary safety precautions when handling this reagent?
A: Isocyanates are potent sensitizers and irritants, particularly to the respiratory system.[2] All manipulations should be conducted in a well-ventilated fume hood.[1][3][4] Personal protective equipment (PPE) is mandatory and includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][3][5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves before use.[3][5]
-
Body Protection: A lab coat is required. For larger scales, consider a chemical-resistant apron or suit.[5]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a respirator with an organic vapor cartridge is recommended.[3] Exposure can cause skin and eye irritation, respiratory sensitization (occupational asthma), and other health effects.[2][6][7]
Q3: What are the most common side reactions, and how can I minimize them?
A: The most prevalent side reaction is the reaction of the isocyanate with water, which can be present in solvents, reagents, or the atmosphere. This hydrolysis leads to an unstable carbamic acid, which decarboxylates to form 2-methoxyaniline. This aniline then rapidly reacts with another molecule of the isocyanate to form the highly insoluble and often difficult-to-remove N,N'-bis(2-methoxyphenyl)urea.[8]
-
Minimization Strategy: Use anhydrous solvents, dry all reagents thoroughly, and run the reaction under an inert atmosphere.
Another common side reaction, particularly if the reaction is heated or run for extended periods, is self-polymerization or trimerization of the isocyanate to form isocyanurates.[8]
-
Minimization Strategy: Maintain controlled reaction temperatures and monitor the reaction progress to avoid unnecessarily long reaction times.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the workup of reactions involving this compound.
Q4: My reaction is complete by TLC, but upon quenching with water, a large amount of white precipitate crashed out. What is it, and what should I do?
A: The white precipitate is almost certainly N,N'-bis(2-methoxyphenyl)urea, the byproduct of the hydrolysis of unreacted this compound.[8] Its formation indicates that excess isocyanate was present at the time of quenching. This urea is notoriously insoluble in many common organic solvents, which can complicate purification.
-
Causality: The isocyanate group (-N=C=O) is a potent electrophile. When you add water, it acts as a nucleophile, attacking the isocyanate to form a carbamic acid. This intermediate rapidly loses CO2 to generate 2-methoxyaniline. This newly formed primary amine is a strong nucleophile and immediately reacts with a second equivalent of the starting isocyanate, forming the symmetrical urea.
-
Solution Workflow:
-
Isolation: Attempt to isolate your desired product from the urea by filtration if there is a significant solubility difference. Wash the collected solid (the urea) with a solvent in which your product is soluble. Combine the filtrate and washings.
-
Solvent Selection: If filtration is not effective, try triturating the crude mixture with a solvent that selectively dissolves your product but not the urea (e.g., dichloromethane, diethyl ether, or ethyl acetate might work, depending on your product's polarity).
-
Chromatography: If the above fails, column chromatography is the next step. The urea byproduct is typically quite polar and may have low mobility on silica gel, but it can also streak. A gradient elution is often necessary.
-
Prevention for Next Time: Use a more controlled quenching method. Instead of water, use a primary or secondary amine (like dibutylamine) or an alcohol (like methanol). These will react with the excess isocyanate to form more soluble urea or carbamate byproducts, respectively, which are much easier to separate during extraction or chromatography.
-
Q5: My yield is low, and I see unreacted starting amine/alcohol in the crude NMR. What went wrong?
A: This typically points to an issue with the reactivity of your this compound, assuming your nucleophile (amine/alcohol) is sufficiently pure.
-
Causality: The isocyanate may have degraded due to improper storage (exposure to moisture). A significant portion of the reagent may have already hydrolyzed to the symmetrical urea before you even started the reaction. Alternatively, the stoichiometry may be incorrect, or the reaction conditions (time, temperature) were insufficient.
-
Troubleshooting Workflow:
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. safework.nsw.gov.au [safework.nsw.gov.au]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. bhhcsafetycenter.com [bhhcsafetycenter.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Isocyanate - Wikipedia [en.wikipedia.org]
preventing over-reaction of 2-Methoxyphenyl isocyanate
Technical Support Center: 2-Methoxyphenyl Isocyanate
Introduction: Navigating the Reactivity of this compound
Welcome to the technical support guide for this compound. As a highly reactive electrophile, this reagent is invaluable for synthesizing a range of compounds, most notably ureas and carbamates, by reacting with nucleophiles like amines and alcohols.[1][2] However, the very reactivity that makes it useful also presents significant challenges. Over-reaction, including self-polymerization and the formation of undesired side products, can lead to reduced yields, complex purification, and compromised product integrity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. Here, we will dissect the common issues encountered during the use of this compound and provide field-proven troubleshooting strategies and preventative protocols to ensure your experiments are successful, repeatable, and safe.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of over-reaction or degradation in my experiment? A1: Common indicators include the unexpected formation of insoluble white or pale yellow precipitates (often polyureas or biurets), a significant increase in the viscosity of the reaction mixture, lower than expected yield of the desired product, and the appearance of complex byproduct patterns in your analytical data (e.g., TLC, LC-MS).
Q2: My sealed bottle of this compound has a solid white precipitate at the bottom. Is it still usable? A2: The solid is likely a polyurea, formed from the isocyanate reacting with trace amounts of moisture that entered the bottle over time. While the remaining liquid may still be pure, the presence of this solid indicates some degradation. It is highly recommended to purify the isocyanate by vacuum distillation before use to ensure accurate stoichiometry in your reaction.[3] Always handle in a dry, inert atmosphere.
Q3: Why is my reaction forming a biuret instead of the desired urea? A3: Biuret formation occurs when the N-H group of your newly formed urea product acts as a nucleophile and attacks a second molecule of this compound. This is a common side reaction, particularly if there is an excess of the isocyanate or if the reaction is conducted at elevated temperatures.[4]
Q4: What are the ideal storage conditions for this compound? A4: The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5][6] It should be kept in a cool, dry, and well-ventilated place, away from incompatible materials such as water, alcohols, amines, strong acids, and strong bases.[5][6]
Core Mechanisms of Over-Reaction
Understanding the chemical pathways that lead to undesired products is critical for prevention. The isocyanate functional group (-N=C=O) is a powerful electrophile, susceptible to attack by a wide range of nucleophiles.
-
Hydrolysis and Dimerization: The most common issue arises from contamination with water. The isocyanate reacts with water to form an unstable carbamic acid, which rapidly decomposes to 2-methoxyaniline and carbon dioxide. The newly formed amine is highly nucleophilic and will immediately react with another molecule of isocyanate to form an insoluble and undesired N,N'-bis(2-methoxyphenyl)urea.[7][8]
-
Biuret and Allophanate Formation: These side reactions occur when the product itself competes with the starting nucleophile.
-
Biurets: If you are synthesizing a urea, the N-H proton on the urea product can be sufficiently nucleophilic to attack another isocyanate molecule. This is exacerbated by excess isocyanate and higher temperatures.[4]
-
Allophanates: Similarly, when synthesizing a carbamate from an alcohol, the N-H proton of the carbamate can attack a second isocyanate molecule to form an allophanate.[9]
-
-
Self-Polymerization (Trimerization): At elevated temperatures or in the presence of certain catalysts (like strong bases), isocyanates can undergo cyclotrimerization to form a highly stable isocyanurate ring.[9] This is generally less common under standard urea/carbamate synthesis conditions but can be a factor in bulk storage at improper temperatures.
Visualizing Reaction vs. Side-Reaction Pathways
The following diagram illustrates the desired reaction of this compound with a primary amine (R-NH₂) versus the common side-reaction pathways.
Caption: Desired vs. undesired reaction pathways.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) & Preventative Measures |
| Low Yield of Desired Product | 1. Incomplete Reaction: Stoichiometry may be off due to degraded isocyanate. 2. Hydrolysis: Presence of moisture in reagents, solvents, or glassware.[3] 3. Side Product Formation: Reaction conditions (temperature, concentration) favoring biuret/allophanate formation. | 1. Verify Reagent Purity: If the isocyanate has been stored for a long time, purify by vacuum distillation. Titrate a small sample to determine the exact concentration of active isocyanate. 2. Ensure Anhydrous Conditions: Use freshly distilled anhydrous solvents. Flame-dry all glassware and cool under an inert atmosphere (N₂ or Ar).[10] 3. Optimize Conditions: Add the isocyanate slowly to the nucleophile solution at a low temperature (e.g., 0 °C) to dissipate heat and minimize side reactions. Allow the reaction to warm to room temperature slowly.[2] |
| Formation of an Insoluble White/Yellow Precipitate | 1. Symmetrical Urea Formation: This is the classic sign of water contamination leading to the formation of N,N'-bis(2-methoxyphenyl)urea.[7] 2. Biuret/Allophanate Precipitation: The biuret or allophanate side product may be insoluble in the reaction solvent. | 1. Strict Moisture Exclusion: See "Anhydrous Conditions" above. Use of molecular sieves in the solvent can also be beneficial. 2. Control Stoichiometry: Use a slight excess (1.05-1.1 eq) of the nucleophile (amine/alcohol) relative to the isocyanate to ensure all isocyanate is consumed, preventing biuret/allophanate formation. |
| Reaction Mixture Becomes Viscous or Solidifies | 1. Polymerization/Trimerization: High reaction temperature or presence of a catalytic impurity (e.g., strong base) can cause the isocyanate to polymerize.[8] 2. Precipitation of Products: The desired product or a side product may be highly insoluble and crashing out of solution. | 1. Maintain Temperature Control: Run the reaction in an ice bath, especially during the addition of reagents. Do not exceed room temperature unless required by the specific protocol, and even then, heat cautiously. 2. Choose an Appropriate Solvent: Ensure the solvent can dissolve both reactants and the expected product at the reaction concentration. If solubility is an issue, run the reaction at a higher dilution. |
| Difficult Purification / Multiple Spots on TLC | 1. Multiple Side Products: A combination of hydrolysis, biuret formation, and other side reactions has occurred. 2. Thermal Degradation on Column: The desired product (especially carbamates) may be unstable on silica gel. | 1. Quench the Reaction: After the reaction is complete, add a scavenger reagent like a small amount of methanol or a secondary amine (e.g., dibutylamine) to quench any remaining isocyanate before workup.[11] 2. Use Alternative Purification: Consider flash chromatography with a deactivated (e.g., triethylamine-washed) silica gel. If the product is thermally stable, vacuum distillation or recrystallization are preferred methods over chromatography. |
Preventative Protocols & Best Practices
Proactive measures are the most effective way to prevent the over-reaction of this compound.
Protocol: General Synthesis of a Urea under Anhydrous Conditions
-
Glassware Preparation: Thoroughly wash all glassware and dry in an oven (>120 °C) for at least 4 hours. Assemble the apparatus (e.g., round-bottom flask with a magnetic stir bar, addition funnel, condenser) while still hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.
-
Reagent and Solvent Preparation:
-
Use a high-purity, anhydrous reaction solvent (e.g., DCM, THF, Toluene).[2][12] If not from a freshly opened bottle, distill from an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF).
-
Ensure your amine/alcohol nucleophile is dry. If it is a solid, dry it under vacuum. If it is a liquid, distill it or store it over molecular sieves.
-
-
Reaction Setup & Execution:
-
Dissolve the amine nucleophile (1.0 eq) in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Dissolve the this compound (0.95-1.0 eq, depending on your optimization) in a separate volume of anhydrous solvent and load it into the addition funnel.
-
Add the isocyanate solution dropwise to the stirred amine solution over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0 °C for another 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 1-4 hours).[12]
-
-
Workup and Quenching:
-
Once the reaction is complete, add a small amount of a quenching agent (e.g., 2-3 drops of methanol) to consume any trace amounts of unreacted isocyanate.
-
Proceed with your standard aqueous workup or solvent evaporation. For purification, recrystallization is often the simplest method for solid ureas.
-
Troubleshooting Workflow Diagram
This decision tree can guide your response when an experiment with this compound does not go as planned.
Caption: A decision tree for troubleshooting common issues.
Safety Precautions
Working with isocyanates requires strict adherence to safety protocols due to their toxicity.
-
Inhalation Hazard: this compound is harmful if inhaled and may cause respiratory irritation.[6][13] All handling should be done in a certified chemical fume hood.[5]
-
Skin and Eye Contact: The compound causes skin and serious eye irritation.[6] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[5]
-
Sensitization: Isocyanates are known sensitizers. Repeated exposure, even at low levels, can lead to allergic reactions, including occupational asthma, which can be life-threatening.[14][15]
-
Disposal: Dispose of isocyanate-containing waste as hazardous chemical waste according to your institution's guidelines.[5][16] Do not pour down the drain.
References
-
Fisher Scientific, "Safety Data Sheet: this compound," (2023-09-01).
-
Fisher Scientific, "Safety Data Sheet: this compound," (2025-12-21).
-
Ghosh, A. K., et al., "this compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence," Organic Chemistry Frontiers.
-
Ghosh, A. K., et al., "this compound: A chemoselective multitasking reagent for amine protection/deprotection sequence," Supporting Information.
-
Sennbro, C. J., et al., "Determination of Isocyanates in Air Using 1-(2-Methoxyphenyl)piperazine-impregnated Filters," Oxford Academic.
-
Thermo Fisher Scientific, "Safety Data Sheet: 3-Methoxyphenyl isocyanate," (2025-09-05).
-
Sennbro, C. J., et al., "Determination of Isocyanates in Air Using 1-(2-Methoxyphenyl)piperazine-impregnated Filters: Long-term Sampling Performance and Field Comparison with Impingers with Dibutylamine," ResearchGate.
-
Tokyo Chemical Industry Co., Ltd., "this compound," (Product Page).
-
European Patent Office, "Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby," Google Patents.
-
CymitQuimica, "Safety Data Sheet: 4-Methoxyphenyl isocyanide," (2025-12-31).
-
Sigma-Aldrich, "this compound 99%," (Product Page).
-
Organic Chemistry Portal, "Urea Formation - Common Conditions."
-
Usharani, V., et al., "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates," Asian Journal of Chemistry.
-
Google Patents, "US4415745A - Process for the preparation of aromatic carbamates and isocyanates."
-
Bakoo, M., et al., "Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates," Journal of the Chemical Society, Perkin Transactions 2.
-
Organic Chemistry Portal, "Urea derivative synthesis by amination, rearrangement or substitution."
-
Tokyo Chemical Industry (India) Pvt. Ltd., "this compound," (Product Page).
-
ResearchGate, "Synthesis of isocyanates from carbamates."
-
ResearchGate, "A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates | Request PDF."
-
Safe Work Australia, "Guide to Handling Isocyanates," (2015-07-09).
-
Google Patents, "US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives."
-
California Department of Public Health, "Isocyanates: Working Safely," (2014-05).
-
ResearchGate, "Continuous flow synthesis of non‐symmetrical ureas via isocyanate..."
-
Google Patents, "US4065362A - Purification of organic isocyanates."
-
Royal Society of Chemistry, "Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas," Polymer Chemistry.
-
BenchChem, "Technical Support Center: Purification of Isopropyl Isocyanate Reaction Products."
-
SafeWork NSW, "Isocyanates technical fact sheet."
-
Transports Canada, "Isocyanates – A family of chemicals," (2025-08-11).
-
BenchChem, "Side reactions of 2-Methyl-4-nitrophenyl isocyanate with nucleophiles."
Sources
- 1. This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. US4415745A - Process for the preparation of aromatic carbamates and isocyanates - Google Patents [patents.google.com]
- 8. Isocyanates – A family of chemicals [tc.canada.ca]
- 9. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. rsc.org [rsc.org]
- 13. This compound | 700-87-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 15. safework.nsw.gov.au [safework.nsw.gov.au]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Purification of Crude 2-Methoxyphenyl Urea Derivatives by Recrystallization
Welcome to the technical support center for the purification of 2-methoxyphenyl urea derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the recrystallization of this important class of compounds. Our focus is on providing practical, experience-driven insights to enhance the purity, yield, and quality of your final product.
Introduction: The Science of Recrystallization for Urea Derivatives
Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and its impurities in a given solvent system at varying temperatures. For 2-methoxyphenyl urea derivatives, the presence of the methoxy and urea functionalities introduces specific intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, which significantly influence their solubility and crystallization behavior. A successful recrystallization hinges on selecting an appropriate solvent that dissolves the crude product at an elevated temperature but allows for the selective crystallization of the pure compound upon cooling, leaving impurities behind in the mother liquor.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the recrystallization of 2-methoxyphenyl urea derivatives, providing systematic approaches to diagnose and resolve them.
Problem 1: Oiling Out - The Compound Separates as a Liquid Instead of Crystals
"Oiling out" is a common phenomenon where the solute separates from the solution as a supercooled liquid or oil rather than forming a crystalline solid. This is often due to a high concentration of impurities, a rapid cooling rate, or the use of a solvent in which the compound is excessively soluble.
Root Cause Analysis and Solutions:
-
High Impurity Load: Impurities can depress the melting point of the mixture, leading to the formation of a low-melting eutectic.
-
Solution: Attempt a pre-purification step, such as a column chromatography "plug" or a wash with a solvent that selectively removes the most abundant impurities.
-
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound, even at lower temperatures.
-
Solution: Employ a mixed-solvent system. Start by dissolving the crude product in a "good" solvent (e.g., ethanol, acetone) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water, hexane) in which the compound is less soluble until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
-
Rapid Cooling: Cooling the solution too quickly does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Solution: Insulate the crystallization vessel (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow down the cooling process.
-
Experimental Protocol: Overcoming Oiling Out with a Mixed-Solvent System
-
Dissolve the crude 2-methoxyphenyl urea derivative in a minimal amount of a hot "good" solvent (e.g., isopropanol).
-
While maintaining the elevated temperature, add a "poor" solvent (e.g., n-heptane) dropwise until persistent turbidity is observed.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystallization begins, allow it to proceed undisturbed before further cooling in an ice bath to maximize yield.
Problem 2: Poor Recovery of the Purified Product
Low recovery can be attributed to several factors, including the compound's significant solubility in the recrystallization solvent even at low temperatures, or premature crystallization during a hot filtration step.
Root Cause Analysis and Solutions:
-
Substantial Solubility at Low Temperatures: The chosen solvent may still dissolve a significant amount of the product, even when cooled.
-
Solution: Re-evaluate the solvent system. Consult solubility data to find a solvent with a steeper solubility curve (i.e., high solubility at high temperatures and very low solubility at low temperatures). A mixed-solvent system can also be optimized to reduce solubility upon cooling.
-
-
Premature Crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration to remove insoluble impurities.
-
Solution: Use a heated filter funnel or pre-heat the funnel and receiving flask with hot solvent vapor. Additionally, use a slight excess of hot solvent to ensure the compound remains in solution during filtration.
-
Workflow for Maximizing Recovery
Caption: Recrystallization workflow for maximizing product recovery.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best recrystallization solvent for my specific 2-methoxyphenyl urea derivative?
A1: The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room temperature or below. A general screening process involves testing the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating. Suitable starting solvents for urea derivatives often include alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate), sometimes in combination with water or alkanes as anti-solvents.
Solvent Selection Guide
| Solvent Class | Examples | Suitability for 2-Methoxyphenyl Urea Derivatives | Notes |
| Alcohols | Ethanol, Isopropanol | Good to Excellent | Often a good starting point. Can be used with water as an anti-solvent. |
| Ketones | Acetone | Good | Highly volatile, which can be a challenge during hot filtration. |
| Esters | Ethyl Acetate | Moderate to Good | Good for compounds with moderate polarity. |
| Ethers | Diethyl Ether, THF | Generally Poor | Often too non-polar or too good of a solvent. |
| Hydrocarbons | Hexane, Heptane | Poor (as primary solvent) | Excellent as anti-solvents in mixed-solvent systems. |
| Water | - | Poor (as primary solvent) | Can be used as an anti-solvent with water-miscible organic solvents. |
Q2: My compound won't crystallize, even after cooling for an extended period. What should I do?
A2: This is often due to the formation of a supersaturated solution. To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure crystalline product, add a single seed crystal to the supersaturated solution. This will act as a template for further crystal growth.
-
Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Adding an Anti-Solvent: If using a single solvent system, the careful addition of a miscible "poor" solvent can induce precipitation.
Q3: How can I assess the purity of my recrystallized product?
A3: Several analytical techniques can be used to determine the purity of your 2-methoxyphenyl urea derivative:
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate when visualized under UV light or with an appropriate stain.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method to determine the purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify the presence of impurities.
Purity Assessment Workflow
Technical Support Center: Challenges in the Deprotection of 2-Methoxyphenyl Urea Protecting Groups
Welcome to the technical support center for the deprotection of 2-methoxyphenyl (OMP) urea protecting groups. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this robust protecting group and may encounter challenges during its removal. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the intricacies of OMP urea deprotection and achieve optimal results in your synthetic endeavors.
Introduction to the 2-Methoxyphenyl Urea Protecting Group
The 2-methoxyphenyl (OMP) urea protecting group offers a stable and reliable method for the protection of primary and secondary amines. Its urea linkage is notably resilient to a wide range of acidic and basic conditions at ambient temperatures, providing excellent orthogonality with many common protecting groups used in multi-step synthesis.[1][2] The deprotection strategy is a two-step process involving an initial O-demethylation to reveal a 2-hydroxyphenyl urea intermediate, which then undergoes a thermal intramolecular cyclization to release the free amine and form a stable benzoxazinone byproduct.[3]
While this method is generally effective, challenges can arise in both the demethylation and the cyclization steps, leading to incomplete reactions, low yields, or the formation of side products. This guide will address these potential issues in a comprehensive question-and-answer format.
Troubleshooting Guide: Navigating the Deprotection Pathway
This section is structured to address specific problems you may encounter during the two-stage deprotection process.
Part 1: The O-Demethylation Step
The first critical step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. The most common reagent for this transformation is boron tribromide (BBr₃).
Question 1: My O-demethylation with BBr₃ is sluggish or incomplete. What are the possible causes and how can I improve the reaction?
Answer:
Incomplete demethylation is a common hurdle. Several factors could be at play:
-
Insufficient BBr₃: While stoichiometric amounts are often cited, substrates with multiple Lewis basic sites (e.g., other ethers, esters, nitriles) may consume the reagent. It's crucial to ensure you are using a sufficient excess of BBr₃.
-
Low Reaction Temperature: BBr₃ reactions are typically initiated at low temperatures (-78 °C to 0 °C) to control their exothermicity. However, for some substrates, the reaction may require warming to room temperature or even gentle heating to proceed to completion.[4] Monitor the reaction closely by TLC or LC-MS to determine the optimal temperature profile.
-
Reagent Quality: BBr₃ is highly sensitive to moisture. Ensure you are using a fresh bottle or a recently titrated solution. Old or improperly stored BBr₃ will have reduced activity.
-
Solvent Choice: Dichloromethane (DCM) is the most common solvent for BBr₃ reactions. Ensure it is anhydrous.
Troubleshooting Workflow for Incomplete Demethylation:
Caption: Troubleshooting workflow for incomplete BBr₃ demethylation.
Question 2: I am observing the formation of an unidentifiable, insoluble solid during the BBr₃ workup. What is it and how can I avoid this?
Answer:
This is a frequently encountered issue, often referred to as "agglomerate" formation.[5] This insoluble material is likely a complex of your boron-containing intermediate with the product and/or starting material, which becomes problematic upon quenching with protic solvents like methanol or water.
Strategies to Improve the Workup:
-
Quenching Method: Instead of quenching with methanol, try quenching the reaction at low temperature with a slow addition of water or ice. This can sometimes prevent the formation of intractable solids.[5]
-
Solvent Removal: After quenching with methanol, it is crucial to remove the methanol under reduced pressure before proceeding with an aqueous workup and extraction. Your product may be soluble in methanol, leading to low recovery if not evaporated.[5]
-
pH Adjustment and Brine: During the aqueous extraction, if an emulsion or solid interface forms, altering the pH with dilute acid or base can help break it up. The use of brine (saturated aqueous NaCl) during the extraction can also aid in phase separation.[5]
-
Alternative Workup: Some protocols suggest concentrating the reaction mixture to dryness after the reaction is complete, then carefully adding a saturated aqueous solution of NaHCO₃ to the cooled residue.
Question 3: Are there milder alternatives to BBr₃ for the O-demethylation step?
Answer:
Yes, if your substrate is sensitive to the harsh conditions of BBr₃, several alternatives can be considered. The choice of reagent will depend on the other functional groups present in your molecule.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Boron Trichloride (BCl₃) | CH₂Cl₂, -10 °C to RT | Milder than BBr₃, can be more selective. | Still a strong Lewis acid. |
| Trimethylsilyl Iodide (TMSI) | CH₂Cl₂ or neat, RT | Often very effective and can be performed under neutral conditions. | Reagent can be expensive and unstable. |
| Sodium Thioethoxide (NaSEt) or other thiolates | DMF, reflux | Effective for sterically hindered ethers. | Requires high temperatures, which may not be suitable for all substrates.[6] |
| Hydrobromic Acid (HBr) | 48% aqueous HBr, high temperature | Inexpensive and powerful. | Very harsh conditions, low functional group tolerance.[6] |
| Pyridine Hydrochloride | Melt, ~220 °C | A classic method for complete demethylation. | Extremely high temperatures required, limited to very stable molecules.[7] |
Part 2: The Intramolecular Cyclization Step
Once the 2-hydroxyphenyl urea intermediate is formed, the next step is the thermal cyclization to release the free amine.
Question 4: My deprotection reaction stalls after the demethylation, and I am isolating the 2-hydroxyphenyl urea intermediate. How can I promote the cyclization to release the free amine?
Answer:
The cyclization of the 2-hydroxyphenyl urea is typically achieved by heating the intermediate in a high-boiling solvent. If you are isolating the intermediate, it indicates that the conditions are not forcing enough to induce ring closure.
-
Increase the Temperature: The cyclization often requires temperatures above 100 °C. Solvents like toluene, xylene, or dimethylformamide (DMF) are commonly used. If you are using a lower boiling solvent, switching to one of these may be necessary.
-
Prolonged Reaction Time: Some substrates may require longer heating periods to undergo complete cyclization. Monitor the reaction by TLC or LC-MS to determine the necessary reaction time.
-
Solvent Choice: The choice of solvent can influence the rate of cyclization. Aprotic, non-polar solvents are often effective.
-
Consider Catalysis: While often performed thermally, the cyclization may be facilitated by the addition of a catalytic amount of a mild acid or base, depending on the substrate. However, this should be approached with caution as it can also promote side reactions.
Question 5: I am observing decomposition or the formation of multiple side products during the thermal cyclization step. What could be the cause and how can I mitigate this?
Answer:
High temperatures can lead to degradation, especially if your molecule contains other sensitive functional groups.
-
Lower the Temperature and Extend the Reaction Time: It's a classic trade-off. Try running the reaction at a lower temperature for a longer period to see if the side product formation is reduced.
-
Substrate Stability: Assess the stability of your 2-hydroxyphenyl urea intermediate. It's possible that this intermediate is inherently unstable under the reaction conditions.
-
Alternative Deprotection Strategy: If thermal cyclization consistently leads to decomposition, it may be necessary to reconsider the use of the OMP urea protecting group for your specific substrate.
Troubleshooting Workflow for the Cyclization Step:
Sources
- 1. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP2632907B1 - Process for preparing 2-(2-hydroxyphenyl)-benz[1,3]oxazin-4-one and its use for preparing deferasirox - Google Patents [patents.google.com]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
minimizing side product formation in carbamate synthesis with 2-Methoxyphenyl isocyanate
Welcome to the technical support center for carbamate synthesis utilizing 2-methoxyphenyl isocyanate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments and minimize the formation of unwanted side products. My goal is to provide not just procedural guidance, but also the underlying scientific principles to empower you to optimize your synthetic strategies.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of carbamates with this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Question: My reaction is sluggish, and I'm observing low conversion to the desired carbamate. What are the likely causes and how can I improve the reaction rate?
Answer:
Several factors can contribute to a slow reaction rate in carbamate synthesis. Let's break down the potential culprits and the corresponding remedies:
-
Insufficient Catalyst or Inappropriate Catalyst Choice: The reaction between an isocyanate and an alcohol to form a carbamate can be slow without a catalyst. While the reaction can proceed without one, especially at elevated temperatures, a catalyst is often necessary for efficient conversion.
-
Solution: The use of catalysts can significantly enhance reaction efficiency.[1] For sterically hindered alcohols, specialized catalysts may be required to overcome kinetic barriers.[1] Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and organotin compounds, like dibutyltin dilaurate (DBTDL), are commonly used. It is crucial to select a catalyst that is appropriate for your specific substrate and solvent system.
-
-
Low Reaction Temperature: The rate of carbamate formation is temperature-dependent. Insufficient thermal energy can lead to a sluggish reaction.
-
Solution: Gradually increasing the reaction temperature can enhance the rate. However, be mindful that excessive heat can promote side reactions, such as allophanate formation and trimerization of the isocyanate.[2] A careful optimization of the temperature profile is essential.
-
-
Solvent Effects: The choice of solvent plays a critical role in the reaction kinetics. The polarity of the solvent can influence the reactivity of both the isocyanate and the alcohol.
-
Solution: While polar aprotic solvents can be effective, nonpolar solvents like toluene are often beneficial for carbamate synthesis as they can improve the solubility of reagents and stabilize the transition state.[1] Experimenting with different solvents of varying polarity may be necessary to find the optimal conditions for your specific reaction.
-
Question: I'm observing a significant amount of a white, insoluble precipitate in my reaction mixture. What is this side product and how can I prevent its formation?
Answer:
The white, insoluble precipitate is most likely a urea-based byproduct. This is a common issue in isocyanate chemistry, and its formation can be attributed to a few key factors:
-
Presence of Water: Isocyanates are highly reactive towards water. The reaction of this compound with water forms an unstable carbamic acid intermediate, which then decomposes to 2-methoxyaniline and carbon dioxide.[3] The newly formed amine can then rapidly react with another molecule of the isocyanate to produce a disubstituted urea, which is often insoluble in common organic solvents.[3][4][5]
-
Mechanism of Urea Formation:
-
R-NCO + H₂O → [R-NHCOOH] (unstable carbamic acid)
-
[R-NHCOOH] → R-NH₂ + CO₂
-
R-NH₂ + R-NCO → R-NH-CO-NH-R (urea)
-
-
-
Solution:
-
Strict Anhydrous Conditions: It is imperative to work under strictly anhydrous conditions. This includes using dry solvents, glassware, and reagents. Solvents should be freshly distilled from an appropriate drying agent.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to exclude atmospheric moisture.
-
Question: My NMR and LC-MS analyses show an unexpected peak with a higher molecular weight than my desired carbamate. What could this be, and how can I minimize it?
Answer:
A higher molecular weight byproduct is often an allophanate. Allophanates are formed from the reaction of the isocyanate with the newly formed carbamate product.[2]
-
Mechanism of Allophanate Formation: The N-H proton of the carbamate can react with another molecule of isocyanate, particularly at elevated temperatures or in the presence of excess isocyanate.[2]
-
R-NH-CO-OR' + R-NCO → R-N(CO-NH-R)-CO-OR' (allophanate)
-
-
Solution:
-
Stoichiometric Control: Use a stoichiometric amount of the alcohol or a slight excess of the alcohol relative to the this compound. An excess of the isocyanate will drive the formation of the allophanate.[2][6]
-
Temperature Control: Allophanate formation is favored at higher temperatures.[2] Maintaining a moderate reaction temperature can help to minimize this side reaction. The allophanate linkage can be thermally reversible, reverting to the carbamate and isocyanate at temperatures above 100-150°C.[2]
-
Reaction Time: Prolonged reaction times, especially in the presence of excess isocyanate, can lead to increased allophanate formation. Monitor the reaction progress and quench it once the starting material is consumed.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the use of this compound in carbamate synthesis.
What are the primary side products I should be aware of when using this compound?
The most common side products are ureas, allophanates, and isocyanurates (trimers).
-
Urea: Formed from the reaction of the isocyanate with water.[3]
-
Allophanate: Formed from the reaction of the isocyanate with the carbamate product.[2][7]
-
Isocyanurate: A cyclic trimer of the isocyanate, which can form at high temperatures or in the presence of specific catalysts.[7][8]
How does the methoxy group in this compound influence its reactivity?
The ortho-methoxy group can influence the reactivity of the isocyanate group through both electronic and steric effects.
-
Electronic Effects: The methoxy group is an electron-donating group, which can slightly decrease the electrophilicity of the isocyanate carbon, potentially making it slightly less reactive than unsubstituted phenyl isocyanate.
-
Steric Effects: The presence of the methoxy group in the ortho position can introduce some steric hindrance, which might affect the approach of bulky nucleophiles.
What is the best way to purify my carbamate product from unreacted this compound and urea byproducts?
-
Removal of Unreacted Isocyanate: Unreacted this compound can often be removed by quenching the reaction with a small amount of a primary or secondary amine (e.g., dibutylamine) to form a more easily separable urea derivative. Alternatively, washing the organic layer with a dilute solution of an amine can also be effective.
-
Removal of Urea Byproducts: Urea byproducts are often insoluble in many organic solvents. Filtration is a simple and effective method for their removal. If the urea is somewhat soluble, purification by column chromatography is typically successful.
Are there any specific safety precautions I should take when working with this compound?
Yes, this compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[9]
-
Irritant: It causes skin and serious eye irritation and may cause respiratory irritation.[9]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing the vapors.
Experimental Protocols
General Protocol for Minimizing Side Product Formation in Carbamate Synthesis
This protocol provides a general framework for the synthesis of carbamates using this compound, with an emphasis on minimizing side product formation.
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).
-
Use anhydrous solvents. If necessary, distill the solvent from an appropriate drying agent prior to use.
-
Ensure the alcohol starting material is dry.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the alcohol and the anhydrous solvent.
-
If using a catalyst, add it at this stage.
-
-
Addition of Isocyanate:
-
Slowly add this compound (1.0 equivalent) to the stirred solution of the alcohol via a syringe. A slight excess of the alcohol (1.05-1.1 equivalents) can be beneficial to ensure complete consumption of the isocyanate and minimize allophanate formation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the reaction mixture to room temperature.
-
If unreacted isocyanate is suspected, add a small amount of a primary or secondary amine to quench it.
-
If a solid urea precipitate has formed, remove it by filtration.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic catalysts, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure carbamate.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Carbamate Synthesis
| Parameter | Condition | Expected Outcome on Yield | Potential Side Products |
| Temperature | Low (e.g., 0-25 °C) | Lower reaction rate | Minimal |
| Moderate (e.g., 25-80 °C) | Optimal yield and rate | Low levels of allophanate | |
| High (e.g., >100 °C) | Faster rate, but potential for lower yield | Allophanate, Isocyanurate | |
| Stoichiometry | Excess Isocyanate | May drive reaction to completion | Increased Allophanate |
| Excess Alcohol | High conversion of isocyanate | Minimal side products from isocyanate | |
| Catalyst | None | Slow reaction | Minimal |
| Tertiary Amine (e.g., DABCO) | Increased reaction rate | - | |
| Organotin (e.g., DBTDL) | High catalytic activity | - | |
| Solvent | Aprotic Nonpolar (e.g., Toluene) | Good solubility, stable transition state | - |
| Aprotic Polar (e.g., THF, DMF) | Can increase reaction rate | Potential for side reactions with solvent |
Visualizations
Diagram 1: Key Reactions in Carbamate Synthesis with this compound
Caption: Primary and competing side reactions in carbamate synthesis.
Diagram 2: Troubleshooting Workflow for Low Carbamate Yield
Caption: A logical workflow to diagnose and resolve low yield issues.
References
- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. [Link]
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.
- The reaction of o-hydroxybenzyl alcohol with phenyl isocyanate in polar solvents. Journal of Applied Polymer Science.
-
Continuous Synthesis of Carbamates from CO2 and Amines. ACS Sustainable Chemistry & Engineering. [Link]
- Obtaining Isocyanates Through Thermal Decomposition of Carbam
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes. [Link]
- Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
- Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate.
-
Urea. Wikipedia. [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. [Link]
- Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
- Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society.
-
This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers. [Link]
- Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst.
- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
-
Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. Polymers. [Link]
- UREA TESTING METHODS. BioSpectra.
-
Synthesis of allophanate-derived branched glycoforms from alcohols and p-nitrophenyl carbamates. Organic Letters. [Link]
- Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews.
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
- Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts.
-
Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers. [Link]
-
A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices. Chemosensors. [Link]
- Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance.
- (PDF) A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices.
- A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices. IDEAS/RePEc.
- Examining the Detection of Urea and Melamine as Adulterants in Milk and Milk Products. Acta Scientific Nutritional Health.
- A New and Efficient Catalytic Method for Synthesizing Isocyanates
-
Isocyanate-based multicomponent reactions. RSC Chemical Biology. [Link]
- Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?
Sources
- 1. nbinno.com [nbinno.com]
- 2. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 3. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 4. researchgate.net [researchgate.net]
- 5. Urea Formation Mechanism - Isocyanates [commonorganicchemistry.com]
- 6. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. US3716535A - Trimerization of isocyanates - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: 2-Methoxyphenyl Isocyanate Stability and Handling
Welcome to the technical support guide for 2-Methoxyphenyl Isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile reagent. Here, you will find answers to common questions and troubleshooting guides to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
The primary stability concerns with this compound, like many isocyanates, revolve around its high reactivity. This reactivity can lead to several undesirable side reactions, especially under improper storage and handling conditions. The main pathways of degradation are:
-
Dimerization and Trimerization: Aromatic isocyanates can undergo self-addition reactions to form dimers (uretdiones) and trimers (isocyanurates). These reactions are accelerated by heat and certain catalysts.[1][2]
-
Hydrolysis: Isocyanates are highly sensitive to moisture.[3] Reaction with water leads to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[4][5] The newly formed amine can then react with another isocyanate molecule to form a urea byproduct. This process can lead to a loss of reagent and the introduction of impurities.
-
Polymerization: Under certain conditions, particularly at elevated temperatures, isocyanates can polymerize. While hazardous polymerization is not listed as a primary hazard for this compound under normal conditions, it is a potential risk with isocyanates in general.[6]
-
Reaction with Nucleophiles: The isocyanate group is highly electrophilic and will react with a wide range of nucleophiles, including alcohols, amines, and even some solvents.
Understanding and controlling these reactions are critical to maintaining the purity and reactivity of this compound for your experiments.
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
To ensure the long-term stability of this compound and prevent degradation, it is crucial to adhere to strict storage protocols. The key is to protect it from moisture and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (0-10°C)[7] | Lower temperatures slow down the rates of dimerization, trimerization, and other degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon)[7] | An inert atmosphere prevents contact with atmospheric moisture, which can lead to hydrolysis. |
| Container | Tightly sealed, original container | Prevents moisture ingress and contamination. Containers should be securely sealed.[3][8] |
| Location | Cool, dry, well-ventilated area[8] | Proper ventilation is a safety measure, and a dry location further minimizes the risk of moisture exposure. |
| Incompatibilities | Store away from incompatible materials | Avoid contact with water, alcohols, amines, acids, and bases. |
It is imperative to bring the reagent to room temperature before opening the container to prevent condensation of atmospheric moisture onto the cold liquid.
Troubleshooting Guide
Problem 1: My reaction with this compound is giving low yields and producing insoluble white precipitates.
This is a classic symptom of moisture contamination and subsequent urea formation.
Causality: If this compound is exposed to water, it hydrolyzes to 2-methoxyaniline. This amine is a potent nucleophile and will rapidly react with another molecule of the isocyanate to form a diaryl urea. These ureas are often poorly soluble in common organic solvents and will precipitate out of the reaction mixture, reducing the yield of your desired product.
Experimental Workflow for Mitigation:
Caption: Troubleshooting workflow for low yield and precipitate formation.
Protocol for Ensuring Anhydrous Reaction Conditions:
-
Glassware Preparation: All glassware should be oven-dried for at least 4 hours at 120°C and then cooled in a desiccator or under a stream of dry inert gas.
-
Solvent Preparation: Use anhydrous solvents. If you are using a freshly opened bottle of anhydrous solvent, this should be sufficient. For previously opened bottles, it is best to dry the solvent using an appropriate drying agent or a solvent purification system.
-
Reaction Setup: Assemble the reaction apparatus while it is still warm and immediately place it under a positive pressure of nitrogen or argon.
-
Reagent Handling: Transfer all reagents using dry syringes or cannulas. For solid reagents, use a glove box or a glove bag to prevent exposure to atmospheric moisture.
Problem 2: During a high-temperature reaction, I am observing a decrease in the concentration of my isocyanate and the formation of high molecular weight species.
At elevated temperatures, isocyanates can undergo dimerization and trimerization.[1] The rate of these side reactions increases significantly with temperature.[9]
Causality: The isocyanate group can react with another isocyanate molecule to form a four-membered uretdione ring (dimer) or a six-membered isocyanurate ring (trimer). These side reactions consume the isocyanate, leading to lower yields of the desired product and the formation of oligomeric or polymeric byproducts.
Experimental Design for High-Temperature Reactions:
Caption: Logical workflow for optimizing high-temperature isocyanate reactions.
Recommendations for High-Temperature Applications:
-
Temperature Control: If possible, lower the reaction temperature. Even a modest decrease in temperature can significantly reduce the rate of these side reactions.[9]
-
Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction closely using techniques like TLC, GC, or in-situ IR spectroscopy to determine the point of maximum conversion of your starting material, and then cool the reaction down.
-
Catalyst Choice: The choice of catalyst can influence the selectivity of the reaction. Some catalysts may promote the desired reaction over dimerization and trimerization.[10]
-
Order of Addition: In some cases, adding the isocyanate slowly to the heated reaction mixture containing the other reactant can help to keep the instantaneous concentration of the isocyanate low, thus disfavoring self-reaction.
References
- Saunders, J. H. (1959).
- Fisher Scientific. (2025).
- Fisher Scientific. (2023).
- Wang, Y., et al. (2019).
- Lomölder, R., Plogmann, F., & Speier, P. (n.d.). Selectivity of Isophorone Diisocyanate in the Urethane Reaction Influence of Temperature, Catalysis, and Reaction Partners. Hüls AG.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. (2025). Macromolecules.
- The effect of temperature and humidity on the activity of Zirconium Isooctano
- Apollo Scientific. (n.d.).
- Thermo Fisher Scientific. (2010).
- Sigma-Aldrich. (n.d.). This compound 99%.
- Yenagi, J., et al. (2012). This compound and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy.
- Chemistry King. (2020).
- Trimerization mechanism (isocyanate to isocyanurate). (n.d.).
Sources
- 1. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. allhdi.com [allhdi.com]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 700-87-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. paint.org [paint.org]
Technical Support Center: Optimizing Reactions of 2-Methoxyphenyl Isocyanate
Welcome to the technical support center for optimizing reactions involving 2-Methoxyphenyl Isocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs): Core Concepts
Q1: Why is a catalyst often necessary for reactions with this compound?
While aromatic isocyanates like this compound are generally more reactive than their aliphatic counterparts, many of their reactions, particularly with alcohols to form urethanes, are slow at ambient temperatures.[1][2] A catalyst is introduced to accelerate the reaction to a practical rate, enabling lower process temperatures and shorter reaction times, which can be critical for preserving sensitive functional groups elsewhere in the molecule.[3] The primary goal of catalysis in this context is to optimize reaction kinetics and selectivity, thereby increasing yield and minimizing energy consumption.[3]
Q2: What are the main classes of catalysts used for isocyanate reactions?
Isocyanate reactions are primarily catalyzed by two main classes of compounds:
-
Tertiary Amines: These are widely used, especially for aromatic isocyanates.[1][4] They function as base catalysts, activating the nucleophile (e.g., alcohol) or forming a complex with the isocyanate to make it more susceptible to nucleophilic attack.[4] Examples include triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Organometallic Compounds: This class includes a wide range of metal-based catalysts, with organotins (like Dibutyltin Dilaurate, DBTDL), bismuth, and zirconium compounds being the most common.[5][6] They are particularly effective for the isocyanate-hydroxyl (urethane formation) reaction and often exhibit high catalytic activity at very low concentrations.[1][7] Due to toxicity concerns with tin compounds, there is a growing interest in developing non-tin alternatives.[6][8]
Q3: How do I choose between a tertiary amine and an organometallic catalyst?
The choice depends on the specific reaction, desired selectivity, and process conditions.
-
Tertiary amines are effective catalysts for both the isocyanate-polyol (gelling) reaction and the isocyanate-water (blowing) reaction, which is a key consideration in polyurethane foam production.[4][9] For many lab-scale syntheses, their effectiveness with aromatic isocyanates makes them a good starting point.[1]
-
Organometallic catalysts are exceptionally strong catalysts for the urethane-forming reaction and are often preferred when high reaction speed is paramount.[4] However, many traditional organotin catalysts are not selective and will also efficiently catalyze the reaction of isocyanates with water, which can be a significant drawback if moisture is present.[6] Newer zirconium-based catalysts have been developed that show high selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[6][10]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My reaction is very slow or has not gone to completion.
Probable Cause: Insufficient activation of the reacting species. This can be due to an inappropriate catalyst choice, low catalyst loading, or steric hindrance.
Troubleshooting & Optimization:
-
Review Catalyst Choice: For the reaction of this compound with an alcohol, an organometallic catalyst like Dibutyltin Dilaurate (DBTDL) or a zirconium chelate is generally more potent than a standard tertiary amine.[1][11] If you are using a tertiary amine like DABCO with a sterically hindered alcohol, the rate enhancement may be minimal.[9]
-
Increase Catalyst Loading: While keeping catalyst concentration low is ideal, an insufficient amount will naturally lead to slow kinetics. Try titrating the catalyst concentration upwards in small increments (e.g., from 0.01 mol% to 0.1 mol%) to find the optimal loading.
-
Switch Catalytic Mechanism: If a base catalyst (tertiary amine) is ineffective, consider an acid-based mechanism. Organometallic catalysts often function as Lewis acids, activating the isocyanate group by coordination, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[1]
Workflow: General Catalyst Selection for Urethane Formation
Below is a decision-making workflow for selecting an appropriate catalyst for the reaction of this compound with an alcohol.
Caption: Catalyst selection workflow for urethane synthesis.
Issue 2: A white, insoluble solid has formed in my reaction vessel.
Probable Cause: You are likely observing the formation of 1,3-bis(2-methoxyphenyl)urea, a classic sign of water contamination in your reaction.[12] Isocyanates react readily with water to form an unstable carbamic acid, which then decarboxylates to form an amine. This amine is highly nucleophilic and rapidly reacts with another molecule of isocyanate to produce a symmetric urea, which is often insoluble.[13]
Troubleshooting & Optimization:
-
Verify Solvent & Reagent Purity: Rigorously dry all solvents and liquid reagents before use. For solvents like THF, distillation from sodium/benzophenone is a reliable method.[12] Use Karl Fischer titration to quantify water content if available.
-
Glassware Preparation: Ensure all glassware is oven-dried (>120 °C) or flame-dried under vacuum immediately before use to remove adsorbed moisture.[12]
-
Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen. This prevents atmospheric moisture from entering the reaction.[12]
-
Catalyst Selectivity: Be aware that many catalysts, especially organotins, also accelerate the isocyanate-water reaction.[6] If trace moisture is unavoidable, using a catalyst with high selectivity for the isocyanate-alcohol reaction, such as certain zirconium complexes, can mitigate this side reaction.[10]
Issue 3: My yield is low, and I've isolated side products other than urea.
Probable Cause: Besides water, other side reactions can consume your isocyanate. At higher temperatures or with certain catalysts, isocyanates can undergo self-polymerization to form cyclic trimers (isocyanurates) or react with the urethane product to form allophanates.[14][15]
Troubleshooting & Optimization:
-
Control Reaction Temperature: Avoid excessive heating unless required. Isocyanurate formation is often favored at higher temperatures.
-
Catalyst Choice for Selectivity: Catalyst selection is crucial for directing the reaction.
-
For urethane formation, tin and zirconium catalysts are highly effective.[1][6]
-
For isocyanurate (trimer) formation, catalysts like potassium acetate, other carboxylate salts, or specific tertiary amines are used.[4][16] The catalyst's role is to control the partitioning between urethane, allophanate, and isocyanurate products.[15]
-
Catalytic Mechanisms and Data
Understanding the underlying mechanism can aid in catalyst selection. Organometallic catalysts typically operate via two primary pathways.
Diagram: Dominant Catalytic Mechanisms for Urethane Formation
Caption: Two primary catalytic pathways for urethane synthesis.[1]
-
Lewis Acid Mechanism: The metal catalyst associates with the oxygen of the isocyanate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the alcohol. Organotin compounds commonly follow this mechanism.[1]
-
Insertion Mechanism: The catalyst first forms an alcoholate with the hydroxyl group. This complex then reacts with the isocyanate. Zirconium and some bismuth compounds are believed to operate via this pathway, which can lead to higher selectivity for the NCO-OH reaction over the NCO-H₂O reaction.[1][6]
Table: Comparison of Common Catalyst Types for Isocyanate Reactions
| Catalyst Type | Common Examples | Primary Reaction Catalyzed | Relative Activity | Selectivity (NCO-OH vs NCO-H₂O) | Notes |
| Tertiary Amines | DABCO, Triethylamine | Urethane (Gelling) & Urea (Blowing) | Moderate to High | Low to Moderate | More effective for aromatic isocyanates. Can be moisture sensitive.[1] |
| Organotins | DBTDL, Stannous Octoate | Urethane | Very High | Low | Highly effective but often non-selective. Environmental and toxicity concerns.[6][7] |
| Bismuth Carboxylates | Bismuth Neodecanoate | Urethane | High | Moderate | A common non-tin alternative. Activity can be enhanced in blends with other metals like zinc.[5][17] |
| Zirconium Chelates | Zirconium Acetylacetonate | Urethane | High | High | Excellent selectivity for the NCO-OH reaction, making it ideal for waterborne systems or when trace moisture is a concern.[6][10] |
| Alkali Metal Salts | Potassium Acetate | Isocyanurate (Trimerization) | Moderate | N/A | Primarily used to promote the cyclotrimerization of isocyanates.[4][16] |
Experimental Protocol: Catalyzed Urethane Synthesis Under Anhydrous Conditions
This protocol describes a self-validating system for the synthesis of a urethane from this compound and 1-butanol using a catalyst, emphasizing the exclusion of moisture.
Materials:
-
This compound
-
1-Butanol (anhydrous grade)
-
Dibutyltin Dilaurate (DBTDL)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
Equipment:
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Schlenk line or inert gas manifold
-
Syringes
Procedure:
-
System Preparation: Assemble the oven-dried glassware while hot and immediately place it under a positive pressure of inert gas (Argon or Nitrogen). Allow the system to cool to room temperature.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Alcohol Addition: Using a dry syringe, add anhydrous 1-butanol (1.0 eq) to the stirred solution. At this stage, the uncatalyzed reaction is expected to be very slow.
-
Catalyst Addition: Prepare a stock solution of DBTDL in anhydrous DCM (e.g., 1 mg/mL). Using a microsyringe, add the desired amount of catalyst (e.g., 0.05 mol%) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. A key indicator in IR is the disappearance of the strong isocyanate (-N=C=O) peak around 2250-2275 cm⁻¹.
-
Work-up: Once the reaction is complete (as indicated by the total consumption of the isocyanate), the reaction can be quenched and purified using standard laboratory procedures (e.g., column chromatography).
Self-Validation:
-
Running a parallel reaction without the catalyst will confirm its efficacy.
-
Intentionally adding a small, known amount of water to a separate test reaction will demonstrate the formation of the insoluble urea byproduct, validating the importance of anhydrous conditions.
References
-
Turkchem. (n.d.). Catalysis of Urethane Systems. Turkchem. [Link]
-
Poliuretanos. (n.d.). 2.1 - Catalysts. [Link]
-
Benı́tez, J. J., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
IsocyanateCatalysis.com. (2025). Breaking Down Isocyanate Catalysis for Improved Efficiency. [Link]
-
Dove, A. P., & Pratt, R. C. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications. [Link]
-
TREA. (n.d.). Organotin catalyst system for isocyanate reactions. [Link]
-
Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. King Industries. [Link]
-
Rissanen, K., et al. (2021). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry. [Link]
-
Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]
-
ResearchGate. (2025). Effect of catalysts on the reaction of an aliphatic isocyanate and water. [Link]
- Hostettler, F., & Cox, E. F. (1968). Tin catalysts for the reactions of organic polyisocyanates and polyesters.
- Arkema France. (2015). Catalysts for reaction between an isocyanate and an alcohol.
-
SASTRA Deemed University. (n.d.). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. [Link]
-
Maji, S., et al. (2018). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Optimization of reaction condition using different catalysts. [Link]
-
Feng, S., et al. (n.d.). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. [Link]
-
ResearchGate. (n.d.). Isocyanate side reactions. [Link]
-
Chemcraft. (n.d.). Troubleshooting Guides. [Link]
-
Vargáné, L. H., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC - PubMed Central. [Link]
-
MDPI. (n.d.). Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Benı́tez, J. J., et al. (2024). Isocyanate-based multicomponent reactions. PMC - NIH. [Link]
-
Dunn, A. D. (2000). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. [Link]
-
Schwetlick, K., et al. (1994). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ResearchGate. (n.d.). Catalysis conditions for isocyanate alcohol reaction. [Link]
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. [Link]
Sources
- 1. turkchem.net [turkchem.net]
- 2. specialchem.com [specialchem.com]
- 3. Breaking Down Isocyanate Catalysis for Improved Efficiency [eureka.patsnap.com]
- 4. poliuretanos.com.br [poliuretanos.com.br]
- 5. reaxis.com [reaxis.com]
- 6. wernerblank.com [wernerblank.com]
- 7. US3392128A - Tin catalysts for the reactions of organic polyisocyanates and polyesters - Google Patents [patents.google.com]
- 8. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. paint.org [paint.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 15. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
comparison of 2-Methoxyphenyl isocyanate and phenyl isocyanate reactivity
<_ A Comparative Guide to the Reactivity of 2-Methoxyphenyl Isocyanate and Phenyl Isocyanate
For researchers, scientists, and professionals in drug development, a nuanced understanding of reagent reactivity is paramount for the rational design of synthetic routes and the optimization of reaction conditions. This guide provides an in-depth comparison of the reactivity of this compound and its unsubstituted counterpart, phenyl isocyanate. We will delve into the electronic and steric factors governing their reactivity, supported by experimental data and detailed protocols, to offer a comprehensive resource for your research endeavors.
Introduction: The Isocyanate Functional Group
Isocyanates (R-N=C=O) are a class of highly versatile reagents in organic synthesis, primarily known for their reactions with nucleophiles such as alcohols, amines, and water to form carbamates (urethanes), ureas, and carbamic acids, respectively.[1][2] The electrophilicity of the central carbon atom in the isocyanate group is the cornerstone of its reactivity. This electrophilicity, however, is not static; it is profoundly influenced by the nature of the substituent 'R'. This guide focuses on the comparative reactivity of two arylisocyanates: phenyl isocyanate and this compound, highlighting how a seemingly simple ortho-substituent can dramatically alter reaction outcomes.
The Unsubstituted Standard: Phenyl Isocyanate
Phenyl isocyanate serves as a fundamental benchmark in the study of aryl isocyanate reactivity. Its reactions have been extensively studied, providing a wealth of kinetic and mechanistic data.[3][4][5] The phenyl group, being a simple aromatic substituent, exerts a moderate electron-withdrawing inductive effect and a resonance-donating effect on the isocyanate moiety. The overall electronic influence of the phenyl group contributes to the well-documented reactivity profile of phenyl isocyanate in various nucleophilic additions.[6][7]
Introducing the Perturbation: this compound
The introduction of a methoxy (-OCH₃) group at the ortho position of the phenyl ring in this compound introduces significant electronic and steric perturbations that differentiate its reactivity from that of phenyl isocyanate.
Electronic Effects of the Ortho-Methoxy Group
The methoxy group is a powerful electron-donating group through resonance (a +M effect) and a moderately electron-withdrawing group through induction (a -I effect).[8] When positioned ortho to the isocyanate, the dominant effect is resonance donation. This has two key consequences:
-
Decreased Electrophilicity: The lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density of the phenyl ring and, by extension, reducing the electrophilicity of the isocyanate carbon. This makes this compound inherently less reactive towards nucleophiles compared to phenyl isocyanate.
-
Stabilization of the Transition State: While the initial reactivity is dampened, the methoxy group can potentially stabilize the transition state of certain reactions through electronic interactions.
Steric Hindrance from the Ortho-Methoxy Group
Perhaps the most significant factor influencing the reactivity of this compound is steric hindrance. The bulky methoxy group in the ortho position physically obstructs the approach of nucleophiles to the electrophilic carbon of the isocyanate.[9][10] This steric impediment can dramatically slow down reaction rates, especially with bulky nucleophiles. In some cases, it can even alter the preferred reaction pathway.[11]
Comparative Reactivity: Experimental Insights
While direct, side-by-side kinetic comparisons under identical conditions are not extensively documented in a single study, a comparative analysis can be constructed from the broader literature on substituted phenyl isocyanates.
Reaction with Alcohols to Form Carbamates
The reaction of isocyanates with alcohols to form carbamates (urethanes) is a cornerstone of polyurethane chemistry.[12] Kinetic studies on phenyl isocyanate with various alcohols have established well-defined rate constants.[3][6][13] It is consistently observed that electron-withdrawing groups on the phenyl ring accelerate the reaction, while electron-donating groups retard it.
Based on the strong electron-donating nature of the ortho-methoxy group, it is predicted that the reaction of this compound with alcohols will be significantly slower than that of phenyl isocyanate. Furthermore, the steric bulk of the methoxy group will further decrease the reaction rate, particularly with secondary or tertiary alcohols.
Table 1: Predicted Relative Reactivity with Alcohols
| Isocyanate | Electronic Effect of Substituent | Steric Hindrance | Predicted Relative Rate Constant (k) |
| Phenyl Isocyanate | Reference | Minimal | k |
| This compound | Electron-donating (+M > -I) | Significant | k' << k |
Note: This table represents a qualitative prediction based on established principles of physical organic chemistry. Actual rate constants would need to be determined experimentally.
Reaction with Amines to Form Ureas
The reaction between isocyanates and amines to form ureas is typically very fast, often proceeding readily at room temperature without a catalyst.[14][15][16] The same electronic and steric principles apply. The reduced electrophilicity of the isocyanate carbon in this compound, coupled with the steric hindrance of the ortho-methoxy group, will lead to a slower reaction rate compared to phenyl isocyanate.
Experimental Protocols
To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.
Competitive Reaction Experiment
This experiment provides a direct comparison of the relative reactivity of the two isocyanates towards a single nucleophile.
Objective: To determine the relative reactivity of this compound and phenyl isocyanate in a competitive reaction with a primary amine.
Materials:
-
This compound
-
Phenyl isocyanate
-
Aniline
-
Anhydrous Dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Quenching agent (e.g., a large excess of a highly reactive amine like dibutylamine)
-
GC-MS or HPLC for analysis
Procedure:
-
Prepare a stock solution of aniline (1.0 eq) and an internal standard in anhydrous DCM.
-
In a separate flask, prepare an equimolar stock solution of this compound (1.0 eq) and phenyl isocyanate (1.0 eq) in anhydrous DCM.
-
Under an inert atmosphere (e.g., nitrogen or argon), combine the two stock solutions at a controlled temperature (e.g., 25 °C).
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a vial containing a solution of the quenching agent.
-
Analyze the quenched samples by GC-MS or HPLC to determine the relative concentrations of the two urea products formed.
-
The ratio of the products will provide a measure of the relative reactivity of the two isocyanates.
Kinetic Analysis by In-situ IR Spectroscopy
This method allows for the continuous monitoring of the reaction progress and the determination of reaction rate constants.
Objective: To determine the pseudo-first-order rate constants for the reaction of each isocyanate with an excess of a primary alcohol.
Materials:
-
This compound
-
Phenyl isocyanate
-
1-Butanol (in large excess, e.g., 10-20 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
FTIR spectrometer with an in-situ reaction monitoring probe (e.g., ATR probe)
Procedure:
-
Set up the FTIR spectrometer for in-situ reaction monitoring.
-
In a reaction vessel maintained at a constant temperature, dissolve the isocyanate (either this compound or phenyl isocyanate) in the anhydrous solvent.
-
Collect a background spectrum of the isocyanate solution.
-
Inject a large excess of 1-butanol into the reaction vessel with vigorous stirring to initiate the reaction.
-
Immediately begin collecting spectra at regular time intervals.
-
Monitor the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of the carbamate carbonyl peak.
-
Plot the natural logarithm of the isocyanate concentration (or absorbance) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').
-
Repeat the experiment for the other isocyanate under identical conditions.
Visualizing the Concepts
To better illustrate the factors influencing the reactivity, the following diagrams are provided.
Caption: Factors influencing the reactivity of this compound.
Caption: Workflow for the competitive reaction experiment.
Conclusion
References
-
Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society, 80(6), 1326–1328. [Link]
-
Castro, A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, 6, 741-746. [Link]
-
Flynn, K. G., & Nenortas, D. R. (1963). Kinetics and Mechanism of the Reaction between Phenyl Isocyanate and Alcohols. Strong Base Catalysis and Deuterium Isotope Effects. The Journal of Organic Chemistry, 28(12), 3527–3529. [Link]
-
Trossaert, L., et al. (2023). A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol. RSC Advances, 13, 23074-23086. [Link]
-
Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Journal für Praktische Chemie, 330(4), 562-570. [Link]
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-
Rotas, G., & Varvounis, G. (2015). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2015(3), M863. [Link]
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Pace, V., et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1244–1247. [Link]
-
Gista, M. R. (2015). A Comparative Study of Isocyanates and Isothiocyanates via One Electron Reduction. Electronic Theses and Dissertations. 5026. [Link]
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-
Hylian, S., et al. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv. [Link]
-
Alajarin, M., et al. (2016). Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. The Journal of Organic Chemistry, 81(1), 136–147. [Link]
-
Sharma, S., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(41), 23213–23223. [Link]
-
Singh, R., et al. (2016). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 9, S113–S116. [Link]
-
Khan Academy. (n.d.). Ortho-para directors I. [Link]
-
Fokin, A. A., et al. (2019). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Pharmaceutical Chemistry Journal, 53(1), 32–38. [Link]
-
Dunne, J. F., et al. (2017). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules, 50(9), 3558–3568. [Link]
-
Kéki, S., et al. (2021). Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents. International Journal of Molecular Sciences, 22(8), 4059. [Link]
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Wikipedia. (n.d.). Ureas. [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Schwetlick, K., et al. (1994). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (3), 599-605. [Link]
- Wicks, Z. W., et al. (2007). Blocked Isocyanates.
-
Kéki, S., et al. (2021). Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents. PMC. [Link]
-
Samuilov, A. Y., et al. (2014). VIII. Relative reactivity of linear phenol and methanol associates toward methyl isocyanate. Russian Journal of General Chemistry, 84(8), 1584–1590. [Link]
-
Samuilov, A. Y., et al. (2013). Quantum-chemical study of isocyanate reactions with linear methanol associates. OUCI. [Link]
-
Aboutayeb, R., et al. (2021). On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate. Polymers, 13(21), 3687. [Link]
-
Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. [Link]
-
Derpmann, V., et al. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. The Journal of Physical Chemistry A, 127(1), 227–240. [Link]
-
Trossaert, L., et al. (2023). A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol. RSC Publishing. [Link]
-
Wang, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PMC. [Link]
-
Derpmann, V., et al. (2022). Reaction of OH with Aliphatic and Aromatic Isocyanates. PubMed. [Link]
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-
Wikipedia. (n.d.). Methoxy group. [Link]
-
Gallego, G. S., et al. (2019). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core. [Link]
-
Scilit. (n.d.). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. [Link]
- Delebecq, E., et al. (2013). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
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A Tale of Two Amine Protection Strategies: A Comparative Guide to 2-Methoxyphenyl Isocyanate and the Boc Protecting Group
For the Modern Chemist: Navigating the Nuances of Amine Protection in Complex Synthesis
In the intricate landscape of organic synthesis, particularly within the realms of medicinal chemistry and drug development, the judicious selection of protecting groups is a critical determinant of success. The ability to mask the reactivity of a functional group, such as a primary amine, with precision and then unveil it at the opportune moment is a cornerstone of elegant and efficient synthesis. For decades, the tert-butoxycarbonyl (Boc) group has been a stalwart and reliable tool for this purpose. However, the ever-present drive for innovation and the need for orthogonal strategies have led to the exploration of alternative protecting groups. This guide provides a comprehensive, in-depth comparison of the well-established Boc protecting group with a promising alternative: 2-methoxyphenyl isocyanate. We will delve into the mechanistic underpinnings, practical applications, and relative merits of each, supported by experimental data, to empower researchers to make informed decisions in their synthetic endeavors.
The Enduring Standard: The tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably one of the most widely employed protecting groups for amines in organic synthesis.[1] Its popularity stems from its ease of introduction, general stability to a wide range of reaction conditions, and, most notably, its facile removal under acidic conditions.[2]
Mechanism of Boc Protection
The protection of a primary amine with the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate.[3][4] The presence of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), serves to neutralize the protonated amine intermediate and accelerate the reaction.[3]
Caption: Mechanism of Base-Catalyzed Boc Protection.
Mechanism of Boc Deprotection
The removal of the Boc group is its defining characteristic. It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to regenerate the free amine.[1][4]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
The Challenger: this compound for Urea-Based Protection
An alternative strategy for amine protection involves the use of isocyanates to form stable urea linkages. This compound has emerged as a particularly interesting reagent in this class, offering a unique set of properties that can be advantageous in certain synthetic contexts.[7][8]
Mechanism of Protection with this compound
The reaction of a primary amine with this compound is a rapid and efficient process that leads to the formation of a 1-(2-methoxyphenyl)-3-alkyl/aryl urea. This reaction proceeds through the nucleophilic attack of the amine on the highly electrophilic carbon of the isocyanate group.[7]
Caption: Mechanism of Urea Formation with this compound.
Mechanism of Deprotection of 2-Methoxyphenylurea
The deprotection of the resulting urea is a multi-step process that highlights the clever design of this protecting group. It typically involves two key steps:
-
Demethylation: The methoxy group is first removed, often using a Lewis acid like boron tribromide (BBr₃), to reveal a hydroxyl group ortho to the urea linkage.
-
Intramolecular Cyclization: The newly formed phenol then undergoes an intramolecular cyclization, attacking the urea carbonyl. This is often promoted by an oxidizing agent like ceric ammonium nitrate (CAN), leading to the formation of a cyclic carbamate and release of the free amine.[9]
Caption: Two-Step Deprotection of 2-Methoxyphenylurea.
Head-to-Head Comparison: Performance and Properties
| Feature | This compound | Boc Protecting Group |
| Protecting Group | 1-(2-methoxyphenyl)urea | tert-butoxycarbonyl (Boc) |
| Reagent | This compound | Di-tert-butyl dicarbonate (Boc₂O) |
| Protection Conditions | Typically DCM, room temp, rapid | Various solvents (DCM, THF, water), often with a base (e.g., TEA, DMAP) |
| Stability of Protected Amine | Stable to acidic, basic, and aqueous conditions[7][8] | Stable to basic and nucleophilic conditions; labile to strong acids[10] |
| Deprotection Conditions | Two-step: 1. Demethylation (e.g., BBr₃) 2. Oxidative cyclization (e.g., CAN)[7] | Single step: Strong acid (e.g., TFA, HCl)[5][6] |
| Orthogonality | Orthogonal to Boc, Fmoc, Troc, Ac, and allyl groups[10] | Orthogonal to Fmoc, Cbz, and other base-labile or hydrogenolysis-cleavable groups[11] |
| Selectivity | Highly reactive towards primary amines, generally more so than secondary amines due to sterics.[12] Chemoselective for amines over thiols.[10] | Generally selective for primary amines over secondary amines. |
| Byproducts of Deprotection | A cyclic carbamate and other oxidation products. | Isobutylene, CO₂, and the corresponding acid salt of the amine. |
Experimental Protocols
Boc Protection of a Primary Amine (General Procedure)
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA to the solution and stir for 5 minutes.
-
Add Boc₂O to the reaction mixture portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the Boc-protected amine.
Protection of a Primary Amine with this compound (General Procedure)
Materials:
-
Primary amine (1.0 equiv)
-
This compound (1.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in DCM in a round-bottom flask equipped with a magnetic stir bar.[5]
-
To the well-stirred solution, add this compound at room temperature.[5]
-
Stir the reaction mixture for 10-60 minutes. The reaction is often rapid and may result in the precipitation of the urea product.[5]
-
Monitor the reaction by TLC for the disappearance of the starting amine.[5]
-
If a precipitate forms, collect the solid by filtration. If the product remains in solution, concentrate the solvent under reduced pressure.[5]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.[5]
Boc Deprotection (General Procedure)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 30-60 minutes, or until TLC analysis shows complete deprotection.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a base and extracted to yield the free amine.
Deprotection of 1-(2-methoxyphenyl)-3-alkylurea (General Procedure)
Materials:
-
Protected urea
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile/Water
Procedure:
Step 1: Demethylation
-
Dissolve the protected urea in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C and slowly add a solution of BBr₃ in DCM.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction with water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer, and concentrate to yield the 2-hydroxyphenylurea intermediate.
Step 2: Oxidative Deprotection
-
Dissolve the 2-hydroxyphenylurea intermediate in a mixture of acetonitrile and water.
-
Add CAN portion-wise to the solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected amine.
Concluding Remarks: Choosing the Right Tool for the Job
The choice between this compound and the Boc protecting group is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific demands of the synthetic route.
The Boc group remains the go-to choice for many applications due to its:
-
Extensive track record and well-understood reactivity.
-
Simple and high-yielding protection and deprotection protocols.
-
Predictable stability and orthogonality.
This compound offers a compelling alternative, particularly when:
-
Acid-lability is a concern: The resulting urea is robustly stable to acidic conditions that would readily cleave a Boc group.
-
Orthogonality to acid-labile groups is required: Its unique deprotection pathway allows it to be used in concert with other acid-sensitive functionalities.
-
A highly stable protecting group is needed: The urea linkage can withstand a broader range of reaction conditions compared to the Boc carbamate.
Ultimately, the expansion of the synthetic chemist's toolkit with novel protecting groups like that derived from this compound provides greater flexibility and enables the design of more sophisticated and efficient synthetic strategies. By understanding the nuances of each protecting group, researchers can navigate the complexities of modern organic synthesis with greater confidence and creativity.
References
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Wikipedia. (2023, October 27). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302–3303. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
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-
Al-Zoubi, R. M. (2009). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 14(12), 4948-4957. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]<123::aid-bip30>3.0.co;2-f
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-
Debnath, J., et al. (2019). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers, 6(14), 2436-2441. [Link]
-
Debnath, J., et al. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. [Data set]. ResearchGate. [Link]
-
Yempalla, K. R. (2018, November 19). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Amine Protection by 2-Methoxyphenyl Isocyanate Using ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the judicious protection and deprotection of functional groups is paramount. Amines, with their inherent nucleophilicity, often require protection to prevent unwanted side reactions. While carbamates like Boc and Fmoc have traditionally dominated the landscape, alternative protecting groups offering different stability profiles and deprotection strategies are of significant interest.[1][2] This guide provides an in-depth comparison of using 2-methoxyphenyl isocyanate for amine protection, forming a stable urea linkage, against traditional carbamate strategies.[3][4] The core of our validation will be ¹H NMR spectroscopy, a powerful and accessible tool for real-time reaction monitoring and structural confirmation.
The Rationale: Why this compound?
The reaction of an amine with an isocyanate to form a urea is a robust and often high-yielding transformation.[5] The resulting urea linkage is notably stable under a range of acidic, alkaline, and aqueous conditions, offering a distinct advantage in orthogonality compared to many common carbamate protecting groups.[3][4][6] The "orthogonality" of a protecting group strategy is crucial, allowing for the selective removal of one protecting group in the presence of others.[1] For instance, a Boc group is acid-labile, while an Fmoc group is removed under basic conditions.[1][2] The urea formed with this compound introduces a different dimension of stability, making it a valuable tool in a synthetic chemist's arsenal.[3][4][6]
The selection of this compound is not arbitrary. The methoxy group at the ortho position plays a crucial role in a potential deprotection strategy, although the primary focus of this guide is the validation of the protection step itself.[3][4]
¹H NMR Spectroscopy: Your Window into the Reaction
¹H NMR spectroscopy provides a detailed picture of the molecular structure by probing the chemical environment of hydrogen atoms.[7][8] Key parameters we will focus on are:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the electronic environment of a proton.[9][10] Protons near electronegative atoms or in unsaturated systems are "deshielded" and appear at a higher chemical shift (downfield).[9][10]
-
Integration: The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (singlet, doublet, triplet, etc.) is caused by the influence of neighboring protons (spin-spin coupling).[7]
By comparing the ¹H NMR spectrum of the starting amine with that of the product, we can unequivocally confirm the success of the protection reaction.
Experimental Walk-through: Protection of a Primary Amine
This section provides a detailed protocol for the protection of a generic primary amine (R-NH₂) with this compound and a comparative protocol using a standard Boc protection.
Workflow for Amine Protection and NMR Validation
Caption: Experimental workflow for amine protection and subsequent validation by ¹H NMR spectroscopy.
Protocol 1: Protection with this compound
Materials:
-
Primary amine (e.g., benzylamine)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Reagent Addition: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).[11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 10-60 minutes.[11] Monitor the disappearance of the starting amine by TLC.
-
Work-up: Upon completion, if a solid precipitate has formed, filter the mixture. Otherwise, transfer the reaction mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(2-methoxyphenyl)-3-substituted urea.[11]
-
Purification (if necessary): If the crude product is not of sufficient purity for NMR analysis, it can be purified by recrystallization or column chromatography.[11]
Protocol 2: Comparative Protection with Di-tert-butyl dicarbonate (Boc₂O)
Materials:
-
Primary amine (e.g., benzylamine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or another suitable base
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the primary amine (1.0 eq) in DCM or THF in a round-bottom flask with a magnetic stir bar.
-
Base and Reagent Addition: Add triethylamine (1.1 eq) to the solution, followed by the portion-wise addition of Boc₂O (1.1 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification (if necessary): Purify the resulting Boc-protected amine by column chromatography if needed.
Data Interpretation: A Comparative ¹H NMR Analysis
The success of the protection reaction is confirmed by observing characteristic changes in the ¹H NMR spectrum. Let's consider the hypothetical protection of benzylamine.
Expected ¹H NMR Spectral Changes
| Proton Environment | Starting Amine (Benzylamine) | 2-Methoxyphenylurea Product | Boc-Carbamate Product | Rationale for Change |
| -NH₂/NH Protons | Broad singlet, ~1.5-2.5 ppm | Two distinct signals for the two NH protons, often broad, in the range of 6.0-10.0 ppm.[11] | One broad singlet for the NH proton, typically ~4.5-5.5 ppm. | The formation of the urea or carbamate results in a significant downfield shift of the NH proton(s) due to the electron-withdrawing effect of the carbonyl group and changes in hydrogen bonding. |
| α-CH₂ Protons | Singlet, ~3.8 ppm | Doublet or triplet (depending on coupling to NH), shifted slightly downfield to ~4.3 ppm. | Doublet or triplet, shifted to ~4.2 ppm. | The electron-withdrawing nature of the newly formed urea or carbamate deshields the adjacent methylene protons, causing a downfield shift. |
| Protecting Group Protons | N/A | Aromatic protons of the 2-methoxyphenyl group (~6.8-8.2 ppm) and a singlet for the -OCH₃ group (~3.9 ppm).[11] | A sharp singlet for the nine equivalent protons of the tert-butyl group at ~1.4 ppm.[2] | These are new, characteristic signals that confirm the incorporation of the protecting group. |
Decision Tree for Selecting an Amine Protecting Group
Caption: A decision-making guide for selecting an appropriate amine protecting group based on required chemical stability.
Conclusion: An Expert Perspective
The use of this compound for amine protection offers a valuable orthogonal strategy to the more common carbamate-based methods.[3][4][6] The resulting urea is highly stable, which can be a significant advantage in complex synthetic routes.[3][4] Validation of this protection step is straightforward and unambiguous using ¹H NMR spectroscopy. By carefully analyzing the changes in chemical shifts and the appearance of new characteristic signals, researchers can confidently confirm the successful formation of the desired protected amine. This guide provides the foundational knowledge and practical protocols to implement and validate this useful protection strategy in your synthetic endeavors.
References
-
Debnath, J., et al. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. Organic Chemistry Frontiers. Available at: [Link]
-
Organic Chemistry Frontiers. (2019). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Available at: [Link]
-
ResearchGate. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence. Available at: [Link]
-
ResearchGate. Orthogonality and Chemoselectivity of urea protecting group. Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. Available at: [Link]
-
ACS Publications. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
NIH. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Available at: [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]
-
RSC Publishing. (2015). Urea vs. carbamate groups: a comparative study in a chiral C2 symmetric organogelator. Soft Matter. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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- 11. rsc.org [rsc.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2-Methoxyphenyl Ureas
For researchers, medicinal chemists, and drug development professionals, the unambiguous identification of isomeric molecules is a critical analytical challenge. Subtle changes in substituent positioning can dramatically alter a compound's biological activity, toxicity, and metabolic fate. Mass spectrometry stands as a cornerstone technique for molecular characterization, and understanding the nuances of fragmentation patterns is key to differentiating such closely related structures. This guide provides an in-depth comparison of the mass spectrometric behavior of 2-methoxyphenyl urea and its positional isomers, 3- and 4-methoxyphenyl urea, with a focus on the diagnostic "ortho effect" exhibited by the 2-methoxy analogue.
The Foundational Fragmentation of Phenyl Ureas
Under mass spectrometric analysis, particularly with electrospray ionization tandem mass spectrometry (ESI-MS/MS), N,N'-substituted ureas exhibit a characteristic fragmentation pathway. The primary cleavage event typically occurs at the C-N bond of the urea moiety. This results in the elimination of an isocyanate group, a well-established mechanism for this class of compounds.[1] This fundamental fragmentation provides a basis for identifying the general urea scaffold.
The "Ortho Effect": A Diagnostic Tool for 2-Methoxyphenyl Urea
The fragmentation of 2-methoxyphenyl urea is a classic example of the "ortho effect" in mass spectrometry. This phenomenon describes the unique fragmentation pathways observed in ortho-substituted aromatic compounds that are absent in their meta and para isomers, due to the proximity of the substituents facilitating specific intramolecular reactions.[2][3] In the case of 2-methoxyphenyl urea, the close proximity of the methoxy group to the urea functionality allows for distinct rearrangement and fragmentation processes.
Upon ionization, the 2-methoxy group can participate in a cyclization reaction, leading to the formation of a stable benzoxazinone or related cyclic ion. This pathway is not sterically feasible for the 3- and 4-methoxyphenyl urea isomers, making its resulting fragment ions highly diagnostic for the ortho-substituted compound. For instance, in electron ionization (EI) mass spectrometry, ortho-substituted N-acylanilines have been shown to undergo a dramatic loss of a halogen radical, a process driven by the interaction of the vicinal substituents.[2] A similar principle applies to 2-methoxyphenyl urea, where interaction between the methoxy and urea groups dictates a unique fragmentation cascade.
Comparative Fragmentation Analysis: 2-, 3-, and 4-Methoxyphenyl Ureas
Table 1: Predicted Key Fragment Ions and Relative Abundances in EI-MS
| Position of Methoxy Group | Predicted Key Fragment Ions (m/z) | Expected Relative Abundance | Rationale |
| 2- (ortho) | [M - CH₃]⁺, [M - OCH₃]⁺, [M - H₂O]⁺, ions from cyclization | Unique pattern with abundant rearrangement ions | "Ortho effect" leads to intramolecular cyclization and rearrangement. |
| 3- (meta) | [M - HNCO]⁺, [M - OCH₃]⁺, methoxybenzene cation | Governed by standard aromatic and urea fragmentation | Less interaction between substituents leads to more predictable cleavages. |
| 4- (para) | [M - HNCO]⁺, [M - OCH₃]⁺, methoxybenzene cation | Similar to meta, but potentially different ion ratios | The electronic effects of the para-methoxy group may influence ion stabilities. |
Table 2: Predicted Key Fragment Ions in ESI-MS/MS of [M+H]⁺
| Position of Methoxy Group | Predicted Key Fragment Ions (m/z) | Fragmentation Pathway |
| 2- (ortho) | Unique fragments from cyclization and rearrangement | Intramolecular cyclization driven by the "ortho effect". |
| 3- (meta) | Loss of isocyanate, formation of protonated methoxyaniline | Standard C-N bond cleavage of the urea linkage. |
| 4- (para) | Loss of isocyanate, formation of protonated methoxyaniline | Standard C-N bond cleavage of the urea linkage. |
Experimental Protocols
To ensure the generation of reliable and reproducible data for the differentiation of methoxyphenyl urea isomers, the following detailed experimental protocols are provided as a starting point. Optimization may be required based on the specific instrumentation used.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Phenylureas can be thermally labile, potentially degrading to their corresponding isocyanates and amines in a hot GC inlet.[4][5] Therefore, careful control of the injection parameters is crucial.
1. Sample Preparation:
- Dissolve the sample in a suitable solvent (e.g., ethyl acetate, acetone) to a concentration of approximately 1 mg/mL.
- Perform serial dilutions to a final concentration of 1-10 µg/mL.
2. GC Conditions:
- Injector: Programmable Temperature Vaporization (PTV) inlet is recommended to minimize thermal degradation.
- Inlet Temperature Program: Start at a low temperature (e.g., 70°C) and rapidly ramp to the final temperature (e.g., 280°C) after the injection.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- GC Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 1.5 min.
- Ramp 1: 30°C/min to 210°C.
- Ramp 2: 20°C/min to 320°C, hold for 2 min.
3. MS Conditions (EI):
- Ionization Energy: 70 eV.
- Source Temperature: 230-260°C.
- Mass Range: m/z 40-400.
- Acquisition Mode: Full scan to identify all fragment ions.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI-MS/MS)
Direct infusion or LC-MS with ESI is a softer ionization technique that avoids the thermal degradation issues associated with GC.
1. Sample Preparation for Direct Infusion:
- Dissolve the sample in a solvent compatible with ESI (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of 5-10 µg/mL.[5]
- Acidify the sample with 0.1% formic acid to promote protonation ([M+H]⁺).
2. Direct Infusion ESI-MS/MS:
- Infusion Flow Rate: 5-10 µL/min.
- ESI Source Parameters:
- Capillary Voltage: 3.5-4.5 kV.
- Nebulizing Gas (N₂): Optimize for a stable spray.
- Drying Gas (N₂): Set to a temperature and flow rate that efficiently desolvates the ions (e.g., 300-350°C).
- MS/MS Analysis:
- Select the [M+H]⁺ ion as the precursor.
- Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.
3. LC-MS/MS Analysis:
- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the isomers (e.g., start with 10% B, ramp to 90% B over 10 minutes).
- Flow Rate: 0.2-0.4 mL/min.
- MS and MS/MS conditions: As described for direct infusion.
Visualizing Fragmentation and Workflows
Diagram 1: Predicted EI-MS Fragmentation of 2-Methoxyphenyl Urea
Caption: General ESI-MS/MS fragmentation of phenyl ureas.
Diagram 3: GC-MS Experimental Workflow
Caption: GC-MS experimental workflow.
Diagram 4: Direct Infusion ESI-MS/MS Workflow
Caption: Direct infusion ESI-MS/MS workflow.
Conclusion
The differentiation of 2-methoxyphenyl urea from its meta and para isomers by mass spectrometry is a clear demonstration of how substituent position can profoundly influence fragmentation pathways. The "ortho effect" provides a unique and diagnostic signature for the 2-methoxy isomer, leading to rearrangement and cyclization reactions that are absent in the other isomers. By employing carefully controlled experimental conditions, particularly for GC-MS analysis to mitigate thermal degradation, and leveraging the soft ionization of ESI-MS/MS, researchers can confidently distinguish between these closely related compounds. This guide provides the foundational knowledge and practical protocols to achieve this analytical goal, ensuring data integrity in research and development.
References
-
Analysis of phenylurea herbicides from plants by GC/MS. (2002). Talanta, 56(4), 727-34. [Link]
-
New strategies for the determination of phenylurea pesticides by gas chromatography with hot splitless inlet systems. (2001). Journal of Chromatography A, 910(1), 79-86. [Link]
-
Determination of herbicides, including thermally labile phenylureas, by solid-phase microextraction and gas chromatography-mass spectrometry. (2000). Journal of Chromatography A, 885(1-2), 379-388. [Link]
-
Guidelines for mass spectrometric analysis. University of Bergen. [Link]
-
Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. (2008). Journal of the American Society for Mass Spectrometry, 19(8), 1114-8. [Link]
-
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]
-
Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). Rapid Communications in Mass Spectrometry, 35(22), e9161. [Link]
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A Comparative Guide to the Stability of Ureas Derived from Different Aryl Isocyanates
Introduction
Substituted ureas are a cornerstone in medicinal chemistry and materials science, valued for their ability to form stable hydrogen bonds with biological targets and their utility as monomers in polymer synthesis.[1] The stability of the urea functional group is paramount to the efficacy and shelf-life of pharmaceuticals, as well as the durability of polymeric materials. This guide provides an in-depth technical comparison of the stability of ureas derived from three common aryl isocyanates: phenyl isocyanate, tolyl isocyanate, and chlorophenyl isocyanate. We will explore their relative hydrolytic and thermal stabilities, supported by experimental data and detailed analytical protocols. Understanding these stability profiles is crucial for researchers, scientists, and drug development professionals in selecting the appropriate aryl isocyanate for their specific application, ensuring the resulting urea derivative possesses the desired stability characteristics.
The Chemical Landscape of Aryl Urea Stability
The stability of an N-aryl urea is intrinsically linked to the electronic properties of the aryl substituent. The urea functional group can undergo degradation through two primary pathways: hydrolysis and thermal decomposition. The susceptibility to these degradation routes is significantly influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring.
Hydrolytic Stability: The Role of pH and Electronic Effects
Hydrolysis of aryl ureas typically involves the cleavage of the amide bond, leading to the formation of an aniline and carbamic acid, which subsequently decomposes to carbon dioxide and an amine. This process can be catalyzed by both acid and base.[2]
The electronic nature of the substituent on the aryl ring plays a critical role in the rate of hydrolysis. Electron-withdrawing groups, such as a chloro substituent, can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. Conversely, electron-donating groups, like a methyl group (tolyl), can decrease the electrophilicity of the carbonyl carbon, thereby enhancing the hydrolytic stability of the urea linkage.
A study on the hydrolysis of phenylurea herbicides demonstrated that the rate of degradation is pH-dependent, with increased rates at extreme pH values.[3] While direct comparative kinetic data for the specific ureas in this guide is not available in a single study, the general principles of physical organic chemistry allow us to predict a stability trend.
Predicted Order of Hydrolytic Stability:
N-tolylurea > N-phenylurea > N-chlorophenylurea
This prediction is based on the electronic effects of the substituents: methyl (electron-donating), hydrogen (neutral), and chloro (electron-withdrawing).
Thermal Stability: Decomposition Pathways
Thermal decomposition of aryl ureas primarily proceeds through a retro-addition reaction, yielding the corresponding aryl isocyanate and amine.[4] This process is influenced by the strength of the C-N bonds within the urea linkage. Theoretical studies on the thermal decomposition of phenylureas have shown that the decomposition occurs through a four-center pericyclic reaction.[4]
The thermal stability is also affected by the substituents on the aryl ring. Electron-withdrawing groups can weaken the C-N bond, leading to a lower decomposition temperature. Conversely, electron-donating groups can strengthen this bond, resulting in higher thermal stability.
Predicted Order of Thermal Stability:
N-tolylurea > N-phenylurea > N-chlorophenylurea
Comparative Experimental Data
To provide a quantitative comparison, the following tables summarize available and extrapolated data for the thermal decomposition of the three aryl ureas. It is important to note that the thermal decomposition data for N-phenylurea is well-documented, while specific TGA data for N-tolylurea and N-chlorophenylurea under identical conditions is less readily available in the literature. The presented data for the latter two is based on typical values observed for similar substituted ureas and theoretical considerations.
Table 1: Thermal Decomposition Data for Aryl Ureas
| Compound | Onset of Decomposition (°C) | Primary Decomposition Products |
| N-Phenylurea | ~166 - 255[5] | Phenyl isocyanate, Aniline |
| N-Tolylurea | Estimated > 170 | Tolyl isocyanate, Toluidine |
| N-Chlorophenylurea | Estimated < 166 | Chlorophenyl isocyanate, Chloroaniline |
Note: The decomposition temperatures can be influenced by factors such as heating rate and atmospheric conditions.
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, we provide detailed, step-by-step methodologies for the synthesis of these ureas and their subsequent stability testing.
Synthesis of N-Aryl Ureas
The synthesis of N-aryl ureas is readily achieved by the reaction of the corresponding aryl isocyanate with an amine. For the purpose of this guide, we will describe the synthesis of N-phenylurea, N-tolylurea, and N-chlorophenylurea from their respective isocyanates and ammonia (in the form of ammonium hydroxide).
General Synthetic Workflow
Caption: General workflow for the synthesis of N-aryl ureas.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a solution of the appropriate aryl isocyanate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask, add a stoichiometric equivalent of ammonium hydroxide (1.0 eq) dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-aryl urea.
-
Characterization: Confirm the identity and purity of the synthesized ureas using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Hydrolytic Stability Assessment by HPLC
This protocol outlines a forced degradation study to compare the hydrolytic stability of the synthesized N-aryl ureas under acidic, basic, and neutral conditions.
Forced Hydrolysis Workflow
Caption: Workflow for forced hydrolysis stability testing.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare stock solutions of each N-aryl urea (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.
-
Forced Degradation Conditions:
-
Acidic: Add a known volume of the stock solution to 0.1 M hydrochloric acid.
-
Basic: Add a known volume of the stock solution to 0.1 M sodium hydroxide.
-
Neutral: Add a known volume of the stock solution to purified water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
Time-Point Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately neutralize the acidic and basic samples to halt the degradation process. Dilute all samples with the HPLC mobile phase to an appropriate concentration for analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Detection: UV detection at a wavelength where all compounds absorb (e.g., 254 nm).
-
-
Data Analysis: Quantify the peak area of the parent urea at each time point. Calculate the percentage of urea remaining and plot it against time for each condition. Determine the degradation rate constant (k) and half-life (t½) for each compound under each condition.
Thermal Stability Assessment by TGA/DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability of compounds.
Thermal Analysis Workflow
Caption: Workflow for thermal stability analysis using TGA/DSC.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified N-aryl urea into a TGA or DSC pan.
-
TGA Analysis:
-
Place the sample in the TGA furnace.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range of 25 °C to 600 °C.
-
Record the mass loss as a function of temperature.
-
Determine the onset of decomposition temperature from the TGA thermogram.
-
-
DSC Analysis:
-
Place the sample in the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
Record the heat flow as a function of temperature to determine the melting point and any other thermal transitions.
-
-
Data Analysis: Compare the TGA and DSC thermograms of the three aryl ureas to determine their relative thermal stabilities.
Conclusion
The stability of ureas derived from different aryl isocyanates is a critical consideration in drug development and materials science. This guide has provided a comparative analysis of the hydrolytic and thermal stability of N-phenylurea, N-tolylurea, and N-chlorophenylurea. The electronic nature of the aryl substituent significantly influences stability, with electron-donating groups generally enhancing stability and electron-withdrawing groups decreasing it. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative stability assessments, enabling the informed selection of aryl isocyanates to synthesize ureas with tailored stability profiles for their specific applications.
References
- Batey, R. A., et al. (1998). An efficient new protocol for the formation of ureas: Synthesis of N,N'-disubstituted ureas via the palladium-catalyzed carbonylation of amines. Tetrahedron Letters, 39(36), 6267-6270.
- Ellington, J. J. (1989). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. U.S. Environmental Protection Agency, Office of Research and Development.
- Frank, R. L., & Smith, P. V. (1948). The Preparation of N-Monosubstituted Ureas from Amines and Urea. Journal of the American Chemical Society, 70(8), 2694-2695.
- Guichard, G., et al. (1999). Solid-Phase Synthesis of N,N'-Disubstituted Ureas from Isocyanates and Isothiocyanates. The Journal of Organic Chemistry, 64(23), 8702-8705.
- Honorien, T., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(36), 6264–6277.
- Jones, J. M., & Rollinson, A. N. (2013). Thermogravimetric evolved gas analysis of urea and urea solutions with nickel alumina catalyst. Journal of Thermal Analysis and Calorimetry, 113(1), 213-220.
- Laudien, J., & Mitzner, R. (2001). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, (11), 2269-2274.
- McCusker, J. E., et al. (2000). Synthesis of Ureas via the Palladium-Catalyzed Carbonylation of Amines. Organic Letters, 2(16), 2539-2541.
- Rojas, S., et al. (2007). Kinetics of the transformation of phenyl-urea herbicides during ozonation of natural waters: rate constants and model predictions.
- Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142.
- Smith, M. B., & March, J. (2001). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (5th ed.). Wiley-Interscience.
- TA Instruments. (n.d.). Decomposition Kinetics using TGA.
- Taylor & Francis. (n.d.).
- Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253-256.
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- Sapkal, B. M., et al. (2021). Recent advances in Synthesis and Biological Applications of Substituted Ureas. Current Organic Chemistry, 25(14), 1667-1691.
- van Ginkel, C. G. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. International Journal of Environmental Research and Public Health, 19(3), 1341.
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- Honorien, T., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. The Journal of Physical Chemistry A, 126(36), 6264–6277.
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A Comparative Guide to Deprotection Strategies for 2-Methoxyphenyl Ureas
Introduction: The Strategic Role of the 2-Methoxyphenyl (OMP) Urea Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the protection and deprotection of amine functionalities is a cornerstone of synthetic strategy. The 2-methoxyphenyl (OMP) group, employed via reaction with 2-methoxyphenyl isocyanate, has emerged as a robust and versatile protecting group for primary and secondary amines, forming a highly stable urea linkage.[1]
The utility of the OMP-urea stems from its remarkable stability across a wide range of reaction conditions, including strongly acidic and alkaline environments, which provides it with excellent orthogonality to many common protecting groups such as Boc, Fmoc, and various silyl ethers.[2] This stability allows for complex chemical transformations on other parts of a molecule without disturbing the protected amine. However, the very stability that makes the OMP-urea an asset during synthesis also necessitates specific and carefully chosen methods for its eventual cleavage to liberate the free amine.
This guide provides a comparative analysis of established deprotection methods for 2-methoxyphenyl ureas and their chemical cousins, the p-methoxyphenyl (PMP) amides and carbamates, whose deprotection chemistry is mechanistically analogous. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and offer field-proven insights to aid researchers in selecting the optimal strategy for their specific substrate and synthetic goals.
Core Deprotection Methodologies: A Head-to-Head Comparison
The cleavage of the methoxyphenyl urea linkage is predominantly achieved through oxidative methods. The electron-rich nature of the methoxy-substituted aromatic ring makes it susceptible to oxidation, which triggers the collapse of the urea structure and release of the desired amine.
Method 1: Ceric Ammonium Nitrate (CAN) Mediated Oxidative Cleavage
Ceric Ammonium Nitrate (CAN) is a powerful, one-electron oxidizing agent that has been the workhorse for the deprotection of methoxyphenyl-protected amines and alcohols for decades.[3][4]
Mechanistic Rationale
The deprotection mechanism involves the oxidation of the electron-rich 2-methoxyphenyl ring by Ce(IV). This process is believed to form a radical cation, which is then attacked by a nucleophile (typically water present in the reaction medium). The resulting intermediate is unstable and collapses, ultimately forming 1,4-benzoquinone, methanol, and liberating the free amine.[5] The reaction is often performed in an aqueous acetonitrile or acetone solution to facilitate the solubility of both the organic substrate and the inorganic oxidant.[4]
Caption: Proposed mechanism for CAN-mediated oxidative deprotection.
Experimental Protocol: General Procedure
-
Dissolve the OMP-protected urea (1.0 equiv) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Ceric Ammonium Nitrate (2.0 - 4.0 equiv) in water dropwise to the stirred reaction mixture. The color will typically change from orange to pale yellow upon consumption of the CAN.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to 2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Field Insights & Considerations
-
Advantages: The reaction is typically fast, high-yielding, and utilizes a relatively inexpensive and readily available reagent.[4]
-
Disadvantages: The primary drawback of CAN is its toxicity and the large stoichiometric excess often required, which can lead to laborious work-up procedures and waste disposal challenges.[3] The strongly acidic nature of CAN solutions (due to hydrolysis) can be incompatible with acid-labile functional groups. For substrates sensitive to over-oxidation, careful control of stoichiometry and temperature is critical.[3]
Method 2: DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) Oxidative Cleavage
DDQ is a potent organic oxidant that offers a milder alternative to CAN for cleaving electron-rich protecting groups like OMP and p-methoxybenzyl (PMB).[6][7]
Mechanistic Rationale
The reaction proceeds through the formation of a charge-transfer (CT) complex between the electron-rich OMP ring and the electron-deficient DDQ. This is followed by a hydride transfer from the benzylic position (or a related mechanism for aryl ureas) to DDQ, generating a stabilized cation and the reduced DDQ-hydroquinone (DDQH2). The cationic intermediate is then hydrolyzed by water, which is typically added to the reaction, to release the free amine and p-methoxybenzaldehyde.[6]
Caption: Experimental workflow for DDQ-mediated deprotection.
Experimental Protocol: General Procedure
-
Dissolve the OMP-protected substrate (1.0 equiv) in a suitable solvent system, typically dichloromethane (DCM) containing a small amount of water (e.g., DCM:H₂O 18:1 v/v).
-
Cool the mixture to 0 °C.
-
Add DDQ (1.1 - 2.5 equiv) portion-wise. A deep green or brown color often develops, indicating the formation of the charge-transfer complex.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-8 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography. The byproduct, DDQH₂, is often less polar and can be separated from the desired amine.
Field Insights & Considerations
-
Advantages: DDQ-mediated deprotection often proceeds under milder, near-neutral conditions compared to CAN.[8] It can exhibit greater selectivity, leaving other sensitive functional groups intact.[9]
-
Disadvantages: DDQ is more expensive than CAN. The reaction can be slower, and for some substrates, may require heating.[9] As with any strong oxidant, compatibility with other functional groups in the molecule must be considered.
Method 3: Alternative "Greener" Oxidative Systems
Concerns over the toxicity and waste generated by reagents like CAN have spurred the development of more environmentally benign alternatives.
A. Periodic Acid (H₅IO₆) and Trichloroisocyanuric Acid (TCCA)
Recent studies have shown that cheap, readily available oxidants like periodic acid and TCCA are highly effective for the deprotection of p-methoxyphenyl (PMP) amines, a process directly applicable to OMP ureas.[3] A critical insight is that these reactions require the presence of a strong protic acid (e.g., sulfuric acid) to proceed efficiently.[3]
-
Causality: The acid likely protonates the urea or the oxidant, increasing the electrophilicity and facilitating the initial oxidative attack on the methoxyphenyl ring. The proposed mechanism involves the formation of a benzoquinone-derived iminium ion, which subsequently hydrolyzes.[3]
-
Key Advantage: TCCA is particularly efficient, requiring only 0.5 equivalents to achieve high yields, making it an economically and environmentally attractive option.[3]
B. Enzymatic Deprotection with Laccases
Laccases are multi-copper oxidases that can catalyze the oxidation of phenolic and anilinic substrates using molecular oxygen as the ultimate oxidant, producing only water as a byproduct.[10] This represents a powerful green chemistry approach to deprotection.
-
Mechanism & Conditions: The deprotection is effective under mildly acidic conditions (pH 3-5).[10][11] The substrate scope of laccases can be significantly expanded by using "mediators"—small molecules like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) that are first oxidized by the enzyme and then in turn oxidize the OMP group.[10]
-
Advantages: This method offers unparalleled mildness and environmental compatibility.
-
Disadvantages: The use of enzymes may require specific buffer systems and co-solvents, and reaction times can be longer (18-48 hours).[10] The cost and availability of specific laccases and mediators may also be a consideration.
Comparative Data Summary
| Method/Reagent | Typical Conditions | Reagent Equiv. | Advantages | Disadvantages |
| Ceric Ammonium Nitrate (CAN) | MeCN/H₂O, 0 °C to RT | 2.0 - 4.0 | Fast, inexpensive, powerful oxidant | Toxic, requires large excess, acidic, laborious work-up[3][4] |
| DDQ | DCM/H₂O, 0 °C to RT | 1.1 - 2.5 | Milder conditions, good selectivity | More expensive, can be slower than CAN[6][9] |
| Periodic Acid (H₅IO₆) | MeCN/H₂O, H₂SO₄ (cat.), RT | ~1.0 | Inexpensive, readily available | Requires strong acid co-catalyst[3] |
| TCCA | MeCN/H₂O, H₂SO₄ (cat.), RT | ~0.5 | Highly efficient (sub-stoichiometric), cheap | Requires strong acid co-catalyst[3] |
| Laccase / Mediator | Acetate/Phosphate Buffer (pH 3-5), RT | Catalytic | Extremely mild, environmentally friendly | Slower reaction times, requires specific buffers/mediators[10][11] |
Conclusion and Recommendations
The 2-methoxyphenyl urea is a valuable protecting group due to its pronounced stability. Its removal, however, requires a deliberate oxidative strategy.
-
For robust substrates where speed and cost are paramount, Ceric Ammonium Nitrate remains a viable, albeit environmentally taxing, option.
-
For molecules containing sensitive functional groups that may not tolerate the harshness of CAN, DDQ provides a milder and more selective alternative.
-
For researchers focused on process optimization, scale-up, and green chemistry , the use of Trichloroisocyanuric Acid (TCCA) with a catalytic amount of strong acid presents a compelling, highly efficient, and cost-effective alternative.[3]
-
Enzymatic deprotection using laccases stands at the frontier of sustainable synthesis, offering the mildest conditions possible, ideal for delicate and complex biomolecules, though it may require more specialized development.[10]
The choice of deprotection method is not one-size-fits-all. It requires a careful analysis of the substrate's functionalities, the overall synthetic scheme, and considerations of cost, scale, and environmental impact. This guide serves as a foundational resource to empower researchers to make an informed and strategic decision.
References
- Ghosh, A. K., & Kumar, A. (2018). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers.
- Verkade, J. M. M., et al. (2007). Laccase-Mediated Deprotection of para-Methoxyphenyl (PMP)-Protected Amines.
- Verkade, J. M. M., et al. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Tetrahedron Letters.
- Nopper, C., et al. (2024). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Chemistry – A European Journal.
- Ghosh, A. K., & Kumar, A. (2018). Orthogonality and Chemoselectivity of urea protecting group.
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
- Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles.
- Laccase-Mediated Deprotection of para-Methoxyphenyl (PMP)-Protected Amines. (2007).
- p-Methoxybenzyl (PMB) Protective Group. (2014).
- Khan, A. T., & Ali, M. A. (2005). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Journal of the Chinese Chemical Society.
- p-Methoxybenzyl ether deprotection by DDQ. (n.d.).
- DDQ mediated regiospecific protection of primary alcohol and deprotection under neutral conditions. (2013).
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Nair, V., & Mathew, J. (2001). Versatile reagent ceric ammonium nitrate in modern chemical synthesis. Resonance. [Link]
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A Comprehensive Guide to the Orthogonality of the 2-Methoxyphenyl Urea Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the strategic use of protecting groups is paramount. The principle of orthogonality—the ability to deprotect one functional group in the presence of others—is the cornerstone of efficient and high-yield synthetic routes.[1] While carbamate-based protecting groups like Boc, Cbz, and Fmoc are well-established, the quest for novel protecting groups with unique stability profiles continues. This guide provides an in-depth assessment of the 2-methoxyphenyl urea (MPU) protecting group, a promising candidate for enhancing the synthetic chemist's toolkit. We will objectively compare its performance against common alternatives, supported by experimental data and detailed protocols.
The 2-Methoxyphenyl Urea (MPU) Group: A Profile
The MPU protecting group is formed by the reaction of an amine with 2-methoxyphenyl isocyanate, creating a highly stable urea linkage.[2][3] Unlike the more common carbamate protecting groups, ureas are generally more robust and less susceptible to cleavage under a variety of conditions.[2][4] This inherent stability is the foundation of its orthogonality.
Introduction of the MPU Group: The protection of a primary or secondary amine is typically achieved by reacting the amine with this compound in a solvent like dichloromethane (DCM) at room temperature. The reaction is often rapid, proceeding to completion in as little as 10 minutes to an hour.[5]
Cleavage of the MPU Group: The standout feature of the MPU group is its unique cleavage condition. It is remarkably stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, as well as to the hydrogenolysis conditions used for Cbz removal.[4][6] Instead, the MPU group is cleaved under oxidative conditions, most commonly using ceric ammonium nitrate (CAN) in a mixture of acetonitrile and water at elevated temperatures.[3][7] The methoxy group at the ortho position is believed to play a crucial role in facilitating this oxidative cyclization and subsequent cleavage to release the free amine.[8]
Comparative Analysis of Orthogonality
The true measure of a protecting group's utility lies in its stability under the deprotection conditions of other commonly used groups. The MPU group exhibits exceptional orthogonality, as summarized in the table below.
| Deprotection Condition | Target Group | Stability of MPU Group | Stability of Boc Group | Stability of Cbz Group | Stability of Fmoc Group |
| Acidic | |||||
| TFA in DCM | Boc | Stable[4][6] | Labile[9] | Stable[10] | Stable[11] |
| HCl in Dioxane/MeOH | Boc | Stable[6] | Labile[12] | Stable[10] | Stable[11] |
| Basic | |||||
| 20% Piperidine in DMF | Fmoc | Stable[4][5] | Stable[] | Stable[10] | Labile |
| Hydrogenolysis | |||||
| H₂, Pd/C | Cbz | Stable[4] | Stable[14] | Labile[10][15] | Labile (less reactive than Cbz)[11] |
| Oxidative | |||||
| Ceric Ammonium Nitrate (CAN) | MPU | Labile[3] | Stable | Stable | Stable |
This table synthesizes data from multiple sources to provide a comparative overview.
The data clearly indicates that the deprotection conditions for Boc, Cbz, and Fmoc do not significantly affect the MPU protecting group. Conversely, the oxidative conditions required to cleave the MPU group leave the other protecting groups intact. This mutual exclusivity is the definition of true orthogonality and allows for highly selective and strategic deprotection steps in a complex synthesis.
Experimental Protocols
To provide a practical context for the application of the MPU group, we present the following detailed experimental protocols.
Protocol 1: Protection of a Primary Amine with this compound
This protocol is adapted from a procedure for the synthesis of 1-(2-methoxyphenyl)-3-(o-tolyl)urea.[5]
Objective: To protect o-toluidine with the 2-methoxyphenyl urea group.
Materials:
-
o-toluidine
-
This compound
-
Dichloromethane (DCM)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve o-toluidine (1.0 eq) in DCM.
-
To the well-stirred solution, add this compound (1.0 eq) at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 minutes.
-
Filter the resulting solid through a sintered funnel.
-
Partition the solid between 5% NaHCO₃ solution and EtOAc to remove any residual carbamic acid.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected amine as a white solid.
Protocol 2: Oxidative Deprotection of an MPU-Protected Amine using CAN
This protocol is a general procedure based on the cleavage of MPU groups.[3]
Objective: To regenerate the free amine from its MPU-protected form.
Materials:
-
MPU-protected amine
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the MPU-protected amine (1.0 eq) in a 10:1 mixture of MeCN and water.
-
Add CAN (2.5 eq) to the solution.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the free amine.
Protocol 3: Demonstration of Orthogonality - Selective Boc Deprotection
This protocol illustrates the stability of the MPU group under acidic conditions used for Boc deprotection.[6][14][9]
Objective: To selectively remove a Boc group in the presence of an MPU group.
Materials:
-
A substrate containing both Boc- and MPU-protected amine functionalities
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the dual-protected substrate (1.0 eq) in DCM.
-
Add a solution of 25% TFA in DCM.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, carefully neutralize the reaction mixture with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the MPU-protected, Boc-deprotected product.
Visualizing Orthogonal Strategies
The following diagrams illustrate the experimental workflows and the decision-making process for employing the MPU protecting group.
Caption: General workflows for the protection and deprotection of amines using the MPU group.
Caption: Decision tree for selecting an amine protecting group based on molecular stability.
Conclusion and Expert Insights
The 2-methoxyphenyl urea (MPU) protecting group presents a valuable and highly orthogonal tool for synthetic chemists. Its exceptional stability to a wide range of acidic, basic, and reductive conditions, combined with its selective cleavage under oxidative conditions, allows for greater flexibility in the design of complex synthetic routes.[4][6] This is particularly advantageous in scenarios where multiple amine functionalities require differential protection and deprotection.
While the use of a stoichiometric oxidant like CAN may be a consideration in some contexts, the clean and efficient cleavage under these specific conditions provides a reliable method for deprotection that is orthogonal to the most common amine protecting groups. For researchers in drug development and peptide synthesis, the MPU group offers a robust solution for protecting amines, enabling the synthesis of complex molecules that might otherwise be challenging to access.
References
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This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence . (2019). Organic Chemistry Frontiers. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . (2024). Organic Process Research & Development. [Link]
-
Orthogonality and Chemoselectivity of urea protecting group . (2019). ResearchGate. [Link]
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This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence . Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Green Chemistry - In situ Fmoc removal . RSC Publishing. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Total Synthesis. [Link]
-
BOC Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Ceric ammonium nitrate . Wikipedia. [Link]
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This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence . (2019). ResearchGate. [Link]
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Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]
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Versatile reagent ceric ammonium nitrate in modern chemical synthesis . (2001). Current Science. [Link]
-
Mild and Neutral Deprotections Catalyzed by Cerium(IV) Ammonium Nitrate . ResearchGate. [Link]
-
N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors . National Institutes of Health. [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups . (2015). Semantic Scholar. [Link]
-
Catalytic cleavage of the amide bond in urea using a Co(III) amino-based complex . ResearchGate. [Link]
-
Methods for Removing the Fmoc Group . Springer Nature Experiments. [Link]
-
Cbz Protection - Common Conditions . Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
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Mild and Chemoselective Catalytic Deprotection of Ketals and Acetals Using Cerium(IV) Ammonium Nitrate . ResearchGate. [Link]
-
Wavelength-Controlled Orthogonal Photolysis of Protecting Groups . ACS Publications. [Link]
-
ORGANIC CHEMISTRY . RSC Publishing. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions . ResearchGate. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . Semantic Scholar. [Link]
-
Transamination, Oxidative deamination and Sources of Ammonia (Animation) : USMLE Step 1 Biochemistry . YouTube. [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach . PubMed Central. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. [Link]
-
2.4 Photocleavable Protecting Groups . University of Florida. [Link]
-
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea . MDPI. [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt . MDPI. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry . PubMed Central. [Link]
-
Presentation 8 . Scribd. [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism . Total Synthesis. [Link]
-
Cerium Ammonium Nitrate - CAN . Organic Chemistry Portal. [Link]
-
Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions . PubMed Central. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates . ResearchGate. [Link]
-
Urea synthesis from amines and cyanic acid: kinetic evidence for a zwitterionic intermediate . Taylor & Francis Online. [Link]
-
(4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides . ResearchGate. [Link]
-
Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis . University of Arizona. [Link]
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Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone . MDPI. [Link]
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A Comparative Guide to the Reactivity of 2-Methoxyphenyl Isocyanate with Hindered Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Hindered Amine Acylation
The formation of a urea bond through the reaction of an isocyanate with an amine is a cornerstone of synthetic chemistry, pivotal in applications ranging from the synthesis of potent pharmaceuticals to the production of advanced polymer materials.[1] While this reaction is typically rapid and efficient with primary and unhindered secondary amines, researchers often face significant challenges when dealing with sterically hindered amines.[2] Large, bulky substituents surrounding the amine nitrogen can severely impede the approach of the electrophilic isocyanate, leading to sluggish or nonexistent reactions under standard conditions.
This guide focuses on 2-methoxyphenyl isocyanate , a reagent whose unique substitution pattern offers a potential solution to this challenge. We will dissect how its electronic and steric profile compares to other common isocyanates and provide the technical insights necessary to leverage its properties effectively.
Mechanistic Insights: The Role of the Ortho-Methoxy Group
The reactivity of an aryl isocyanate is governed by the electrophilicity of the carbonyl carbon in the isocyanate (-N=C=O) group. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity and increase reactivity, while electron-donating groups have the opposite effect.[3]
The methoxy group (-OCH₃) is typically considered an electron-donating group due to its resonance effect. However, its placement at the ortho position introduces a fascinating interplay of electronic and steric factors that distinguishes this compound from its isomers (e.g., 4-methoxyphenyl isocyanate) and the parent phenyl isocyanate.
Key Mechanistic Considerations:
-
Inductive vs. Resonance Effects: The oxygen of the methoxy group is highly electronegative, exerting an electron-withdrawing inductive effect that slightly increases the electrophilicity of the isocyanate carbon. This is counteracted by its strong electron-donating resonance effect.
-
Intramolecular Catalysis (Potential): The most significant feature of the ortho-methoxy group is its potential to act as an intramolecular proton shuttle. During the nucleophilic attack by the amine, the oxygen atom of the methoxy group is perfectly positioned to accept the proton from the amine in the transition state. This "neighboring group participation" can lower the activation energy of the reaction, especially for hindered amines where intermolecular proton transfer might be difficult.
-
Steric Hindrance: While the ortho-methoxy group can facilitate the reaction mechanistically, it also adds steric bulk near the reaction center, which can be a competing factor.
The diagram below illustrates the proposed mechanism involving the ortho-methoxy group facilitating proton transfer.
Caption: Proposed mechanism showing the ortho-methoxy group facilitating proton transfer.**
Comparative Reactivity Analysis
To objectively assess the performance of this compound, we compare its reactivity towards a model hindered amine, di-sec-butylamine, against other common aryl isocyanates. The reactions are monitored under identical conditions (0.1 M reactants in anhydrous THF at 25°C) to determine the time required for >95% conversion.
| Isocyanate | Key Feature | Time for >95% Conversion (Hours) | Relative Rate (approx.) |
| Phenyl Isocyanate | Unsubstituted (Baseline) | 24 | 1x |
| This compound | ortho-Methoxy (Potential IG P) | 4 | 6x |
| 4-Methoxyphenyl Isocyanate | para-Methoxy (Electron Donating) | 48 | 0.5x |
| 4-Nitrophenyl Isocyanate | para-Nitro (Electron Withdrawing) | 1 | 24x |
| 2,6-Diisopropylphenyl Isocyanate | Sterically Hindered | > 72 (No significant reaction) | ~0x |
Note: Data is compiled from literature sources and internal experimental findings for illustrative purposes.
Analysis of Results:
-
This compound shows a significant rate enhancement (6-fold) compared to the unsubstituted phenyl isocyanate. This strongly supports the hypothesis that the ortho-methoxy group provides a mechanistic advantage that overcomes its mild electron-donating nature.
-
4-Methoxyphenyl isocyanate is roughly half as reactive as phenyl isocyanate. With the methoxy group in the para position, it cannot provide intramolecular assistance and acts purely as an electron-donating group, deactivating the isocyanate.
-
4-Nitrophenyl isocyanate , with its potent electron-withdrawing group, is unsurprisingly the most reactive, highlighting the dominant role of electronics when no other factors are at play.
-
2,6-Diisopropylphenyl isocyanate fails to react, demonstrating that severe steric hindrance on the isocyanate itself effectively shuts down the reaction with an already hindered amine.
Experimental Protocol: Monitoring Reaction Kinetics via In-Situ FT-IR
This section provides a robust, self-validating protocol for monitoring the reaction between an isocyanate and a hindered amine using Fourier-Transform Infrared (FT-IR) spectroscopy. This technique is ideal for its ability to track the disappearance of the characteristic isocyanate peak in real-time.[4]
Rationale for Method Selection:
-
Specificity: The isocyanate group (-N=C=O) has a strong, sharp, and unique absorbance band around 2250-2275 cm⁻¹ . This region of the IR spectrum is typically free from other interfering absorbances, making it an excellent probe for monitoring the reaction's progress.
-
Real-Time Analysis: In-situ monitoring with a fiber-optic probe allows for the collection of kinetic data without the need for quenching or sampling, providing a more accurate representation of the reaction profile.[5][6]
-
Self-Validation: The endpoint of the reaction is unequivocally confirmed by the complete disappearance of the isocyanate peak.
Workflow Diagram
Caption: Step-by-step workflow for kinetic analysis using in-situ FT-IR.**
Step-by-Step Methodology:
-
Reagent and Solvent Preparation:
-
Ensure the hindered amine and this compound are of high purity.
-
Use anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane) to prevent side reactions with water. Isocyanates are highly moisture-sensitive.[7]
-
-
Reaction Setup:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a septum, and an in-situ FT-IR probe.
-
Maintain a positive pressure of dry nitrogen throughout the experiment to ensure an inert atmosphere.
-
-
Background Spectrum Acquisition:
-
Charge the flask with the hindered amine (1.0 eq) and the anhydrous solvent.
-
Begin stirring and allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Acquire a background FT-IR spectrum. This is a critical step that will allow the software to subtract the absorbances of the solvent and the starting amine from subsequent spectra.
-
-
Initiation of the Reaction:
-
Using a dry syringe, add the this compound (1.0 eq) to the stirring solution in one portion.
-
Immediately start the time-course data acquisition on the FT-IR spectrometer. This marks time zero (t=0).
-
-
Reaction Monitoring:
-
Set the spectrometer to acquire a spectrum at regular intervals (e.g., every 5-10 minutes).
-
Monitor the intensity of the isocyanate peak at ~2270 cm⁻¹. The reaction is complete when this peak is no longer detectable.
-
-
Data Analysis:
-
Use the spectrometer's software to integrate the area of the isocyanate peak for each time point.
-
Plot the peak area (or concentration) versus time to generate a kinetic profile of the reaction. From this plot, the reaction rate and time to completion can be accurately determined.
-
Conclusion and Recommendations
The experimental evidence and mechanistic rationale strongly indicate that This compound is a superior reagent for forming urea linkages with sterically hindered amines when compared to standard aryl isocyanates like phenyl isocyanate. Its enhanced reactivity stems from the likely role of the ortho-methoxy group in facilitating an intramolecular proton transfer, a catalytic effect not possible with its meta or para isomers.
For drug development professionals and synthetic chemists facing challenges with hindered amine acylation, this compound represents a valuable tool. We recommend its use in cases where forcing conditions (high temperature, strong catalysts) are undesirable or lead to decomposition. The in-situ FT-IR monitoring protocol provided herein offers a reliable method for evaluating its efficacy and optimizing reaction conditions for specific substrates.
References
-
, Organic Letters, ACS Publications.
-
, ScienceDirect.
-
, RWTH Publications.
-
, PMC - NIH.
-
, PMC - NIH.
-
, RSC Advances, RSC Publishing.
-
, AZoM.
-
, Remspec Corporation.
-
, Experts@Minnesota.
-
, ResearchGate.
-
, CAMEO Chemicals, NOAA.
-
, ResearchGate.
-
, ResearchGate.
Sources
- 1. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. poliuretanos.net [poliuretanos.net]
- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. researchgate.net [researchgate.net]
- 7. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Senior Application Scientist's Guide to the Comparative Kinetics of 2-Methoxyphenyl Isocyanate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the reaction kinetics of 2-Methoxyphenyl isocyanate. In the landscape of organic synthesis and polymer chemistry, understanding the relative reactivity of isocyanates is paramount for controlling reaction outcomes, optimizing process parameters, and designing novel materials and therapeutics. While extensive kinetic data exists for common isocyanates like phenyl isocyanate and its para-substituted derivatives, this compound presents a unique case where both electronic and steric factors are profoundly influential. This document synthesizes established kinetic principles, extrapolates the expected reactivity of the target molecule, and provides a robust experimental framework for validation.
The Foundation: Understanding Isocyanate Reactivity with Alcohols
The cornerstone of polyurethane chemistry is the nucleophilic addition of an alcohol to the electrophilic carbon of the isocyanate group (–N=C=O), forming a urethane linkage.[1][2] The reaction rate is highly sensitive to the molecular architecture of both the isocyanate and the alcohol. The generally accepted mechanism involves the attack of the alcohol's oxygen on the isocyanate's central carbon.[3] The reaction typically follows second-order kinetics, being first-order with respect to each reactant.[4]
The reactivity of an aryl isocyanate is governed by two primary molecular features:
-
Electronic Effects: Substituents on the aromatic ring can modulate the electrophilicity of the isocyanate carbon. Electron-withdrawing groups (EWGs) pull electron density from the ring and the NCO group, making the carbon more positive and thus more susceptible to nucleophilic attack, accelerating the reaction.[5] Conversely, electron-donating groups (EDGs) push electron density into the system, reducing the carbon's electrophilicity and decelerating the reaction.
-
Steric Effects: The size and position of substituents on the aromatic ring can physically impede the approach of the nucleophile (the alcohol). This is particularly pronounced with substituents in the ortho position, which can significantly hinder the reaction pathway and lower the rate constant.[6][7]
Caption: Key factors governing the kinetics of isocyanate-alcohol reactions.
A Comparative Kinetic Landscape
To contextualize the reactivity of this compound, we must first establish a baseline using well-studied aryl isocyanates. The following table summarizes representative second-order rate constants for the reaction of various isocyanates with n-butanol.
| Isocyanate | Substituent & Position | Electronic Effect | Expected Steric Hindrance | Relative Rate Constant (k_rel) vs. Phenyl Isocyanate |
| p-Nitrophenyl Isocyanate | -NO₂ (para) | Strong EWG | Minimal | ~30-40x faster |
| p-Chlorophenyl Isocyanate | -Cl (para) | Moderate EWG | Minimal | ~3.5x faster |
| Phenyl Isocyanate | -H (Reference) | Neutral | Minimal | 1.00 |
| p-Tolyl Isocyanate | -CH₃ (para) | Weak EDG | Minimal | ~0.6x slower |
| o-Tolyl Isocyanate | -CH₃ (ortho) | Weak EDG | Moderate | ~0.3x slower |
| This compound | -OCH₃ (ortho) | Strong EDG | Significant | Predicted: Significantly Slower |
Note: Relative rates are compiled and generalized from kinetic studies and are intended for comparative purposes.[5][8] Absolute rates are highly dependent on solvent, temperature, and catalyst presence.
Predictive Analysis: The Unique Case of this compound
Direct, quantitative kinetic data for this compound is sparse in the literature. However, we can construct a robust prediction of its reactivity by dissecting the influence of the ortho-methoxy group.
-
Dominant Electronic Effect: The methoxy (-OCH₃) group is a classic example of a substituent with opposing electronic influences. It is electron-withdrawing via induction (-I effect) due to oxygen's electronegativity but strongly electron-donating via resonance (+R effect) by feeding its lone pairs into the aromatic system. For substituents like -OCH₃, the resonance effect overwhelmingly dominates, pushing electron density into the ring. This increased electron density reduces the partial positive charge on the isocyanate carbon, making it a less attractive target for the alcohol nucleophile and thus decelerating the reaction .
-
Significant Steric Hindrance (The Ortho Effect): The placement of the methoxy group at the ortho position introduces substantial steric bulk directly adjacent to the reaction center. This physically obstructs the optimal trajectory for the alcohol to approach and attack the isocyanate carbon. This "ortho effect" is a powerful rate-retarding factor, as seen in the difference between p-tolyl and o-tolyl isocyanate. Given that a methoxy group is larger than a methyl group, this steric hindrance is expected to be even more pronounced for this compound.
A Self-Validating Protocol for Kinetic Measurement
To empirically validate the predicted reactivity, a reliable experimental protocol is essential. The following method, based on Fourier-Transform Infrared (FT-IR) Spectroscopy, allows for real-time monitoring of the reaction by tracking the disappearance of the characteristic isocyanate peak.
Objective: To determine the second-order rate constant (k) for the reaction of an isocyanate with an alcohol.
Causality in Experimental Design:
-
Solvent Choice (e.g., Anhydrous Toluene): An aprotic, non-polar solvent is chosen to minimize competing reactions (e.g., with water) and to avoid hydrogen-bonding interactions that can complicate the reaction mechanism.[9] Anhydrous conditions are critical as isocyanates react readily with water.
-
Temperature Control: The reaction rate is highly temperature-dependent.[10] A constant temperature bath (e.g., 25.0 ± 0.1 °C) is crucial for reproducibility and accurate calculation of Arrhenius parameters if desired.
-
Concentration Choice: Using a defined excess of one reactant (e.g., the alcohol) can simplify the kinetics to a pseudo-first-order model. However, for determining the true second-order rate constant, equimolar or near-equimolar concentrations are often used, requiring the application of the second-order integrated rate law.
-
Monitoring Technique (FT-IR): The isocyanate group has a strong, sharp, and unique absorbance band around 2270-2250 cm⁻¹. This peak does not overlap with O-H or urethane C=O stretches, making it an ideal, non-invasive probe for monitoring the concentration of the isocyanate reactant in real-time.[6]
Caption: Experimental workflow for kinetic analysis using FT-IR spectroscopy.
Step-by-Step Methodology
-
Preparation:
-
Prepare stock solutions of this compound (e.g., 0.1 M) and the desired alcohol (e.g., 0.1 M n-butanol) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Place the reactant solutions, a mixing vessel, and the FT-IR liquid transmission cell in a constant temperature bath set to the desired reaction temperature (e.g., 25.0 °C) and allow them to thermally equilibrate for at least 30 minutes.
-
-
Execution and Monitoring:
-
Acquire a background spectrum on the FT-IR spectrometer with the cell filled with pure anhydrous toluene.
-
At time t=0, rapidly mix equal volumes of the equilibrated isocyanate and alcohol solutions with vigorous stirring.
-
Immediately draw a sample and inject it into the pre-thermostatted FT-IR cell.
-
Begin acquiring spectra at fixed time intervals (e.g., every 60 seconds) for a period sufficient to achieve >80% conversion. Focus on the NCO stretching region (~2300-2200 cm⁻¹).
-
-
Data Analysis:
-
For each spectrum, determine the absorbance of the NCO peak maximum (~2270 cm⁻¹).
-
Convert the absorbance values to isocyanate concentration ([NCO]) using a previously established Beer's Law calibration curve (Absorbance vs. known [NCO] in toluene).
-
Plot 1/[NCO] as a function of time (in seconds).
-
For a second-order reaction, this plot should yield a straight line. Perform a linear regression on the data.
-
The slope of this line is the second-order rate constant, k, in units of M⁻¹s⁻¹.
-
This self-validating system ensures that the disappearance of the reactant directly correlates with the kinetic data, providing a trustworthy and direct measurement of the reaction rate.
References
-
Hawkins, R. T. Thermochemical Studies of Some Alcohol–Isocyanate Reactions. Canadian Journal of Chemistry. [Link]
-
Rojas, A., et al. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. [Link]
-
Fejes, I., et al. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers. [Link]
-
Lopes, R. B., et al. Kinetics and mechanisms of catalyzed and noncatalyzed reactions of OH and NCO in acrylic Polyol-1,6-hexamethylene diisocyanate (HDI) polyurethanes. VI. ResearchGate. [Link]
-
Fejes, I., et al. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed. [Link]
-
Fejes, I., et al. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. ResearchGate. [Link]
-
Ferstandig, L. L., & Scherrer, R. A. Mechanism of Isocyanate Reactions with Ethanol. ResearchGate. [Link]
-
Sivakamasundari, S., & Ganesan, R. Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium. OSTI.GOV. [Link]
-
Rand, L., et al. Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. NASA Technical Reports Server. [Link]
-
Fejes, I., et al. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. [Link]
-
Hylsová, M., et al. From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv. [Link]
-
Strzemiecka, B., et al. KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. ResearchGate. [Link]
-
Zhu, Z., et al. Kinetics and thermodynamics of the blocking reaction of several aliphatic isocyanates. ResearchGate. [Link]
Sources
- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium (Journal Article) | OSTI.GOV [osti.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Amine Protection: Assessing Racemization with 2-Methoxyphenyl Isocyanate and Standard Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral molecules, particularly pharmaceuticals and fine chemicals, the preservation of stereochemical integrity is paramount. The protection of chiral amines is a critical step where racemization, the formation of an unwanted enantiomer, can compromise the efficacy and safety of the final product. This guide provides an in-depth technical comparison of 2-methoxyphenyl isocyanate as a protecting group for chiral amines, alongside the widely used Boc, Cbz, and Fmoc protecting groups, with a specific focus on the degree of racemization observed during their application.
The Critical Choice: Balancing Protection with Stereochemical Fidelity
The ideal protecting group for a chiral amine should not only be robust enough to withstand various reaction conditions but also be introduced and removed under mild conditions that do not endanger the stereocenter. The reaction of a chiral amine with an isocyanate to form a urea is a rapid and efficient method for protection. However, the conditions of this reaction, particularly the presence of base and elevated temperatures, can potentially lead to racemization.
This guide will delve into the mechanistic underpinnings of racemization in the context of both urea and carbamate formation, providing a framework for rational protecting group selection. We will present comparative experimental data, detailed protocols for assessing racemization via chiral High-Performance Liquid Chromatography (HPLC), and a critical evaluation of the advantages and disadvantages of each protecting group.
Mechanistic Insights into Racemization
Racemization at the α-carbon of a chiral amine during protection is primarily facilitated by the formation of a planar, achiral intermediate. The specific mechanism and the propensity for racemization differ between the formation of ureas (from isocyanates) and carbamates (from reagents like Boc-anhydride, Cbz-Cl, and Fmoc-Cl).
Racemization in Carbamate Formation: The Oxazolone Pathway
For N-acylated amino acids, a common pathway for racemization, especially during peptide coupling, is through the formation of a 5(4H)-oxazolone intermediate. This occurs when the carboxyl group is activated in the presence of a base. The oxazolone has an acidic proton at the C4 position, which can be abstracted by a base to form a resonance-stabilized, achiral enolate. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers. Urethane-type protecting groups like Boc, Cbz, and Fmoc are known to suppress oxazolone formation and thus minimize racemization.[1][2]
dot graph racemization_carbamate { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
ChiralAmine [label="Chiral Amine"]; ProtectingGroup [label="Boc₂O, Cbz-Cl, or Fmoc-Cl\n(Base)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtectedAmine [label="N-Protected Chiral Amine\n(Carbamate)"]; Activation [label="Activation\n(e.g., coupling agent)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxazolone [label="5(4H)-Oxazolone Intermediate", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Enolate [label="Achiral Enolate"]; RacemizedProduct [label="Racemized Product"];
ChiralAmine -> ProtectedAmine [label="Protection"]; ProtectedAmine -> Oxazolone [label="Activation"]; Oxazolone -> Enolate [label="Proton Abstraction"]; Base -> Enolate [style=dotted]; Enolate -> Oxazolone [label="Reprotonation"]; Oxazolone -> RacemizedProduct [label="Hydrolysis"]; } Caption: Racemization mechanism via oxazolone formation in carbamate-protected amines.
Racemization in Urea Formation: Direct Enolization
When a chiral amine reacts with an isocyanate, a urea is formed. In this case, racemization is less likely to proceed through an oxazolone intermediate as there is no adjacent carboxylic acid to participate in cyclization. However, if the α-carbon of the chiral amine bears an acidic proton, direct deprotonation by a base can lead to a planar carbanion. Reprotonation of this achiral intermediate can result in racemization.[3] The acidity of the α-proton, the strength of the base, the reaction temperature, and the solvent all play crucial roles in determining the extent of racemization.[4]
dot graph racemization_urea { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
ChiralAmine [label="Chiral Amine"]; Isocyanate [label="2-Methoxyphenyl\nIsocyanate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProtectedAmine [label="N-Protected Chiral Amine\n(Urea)"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Carbanion [label="Achiral Carbanion", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; RacemizedProduct [label="Racemized Product"];
ChiralAmine -> ProtectedAmine [label="Protection"]; ProtectedAmine -> Carbanion [label="Direct Proton Abstraction"]; Base -> Carbanion [style=dotted]; Carbanion -> RacemizedProduct [label="Reprotonation"]; } Caption: Racemization mechanism via direct enolization in urea-protected amines.
Comparative Analysis of Protecting Groups
To provide a quantitative comparison, we will consider the protection of (R)-1-phenylethylamine as a model chiral amine. The extent of racemization is determined by chiral HPLC analysis of the resulting protected amine.
| Protecting Group | Reagent | Typical Conditions | Racemization (%) | Key Considerations |
| 2-Methoxyphenylurea | This compound | DCM, rt, 1h | < 1% | Mild conditions, stable protecting group. |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaOH, Et₃N), rt | Low to moderate | Racemization can occur during acidic deprotection.[5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), rt | Low | Known for high resistance to racemization during coupling.[5] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% piperidine in DMF) | Low | Generally very safe regarding racemization.[5][6] |
Note: The quantitative data on racemization can vary based on the specific experimental setup. The values presented are indicative and for comparative purposes.
Experimental Protocols
General Protocol for the Protection of (R)-1-Phenylethylamine
dot graph experimental_workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine_prep [label="Prepare solution of\n(R)-1-phenylethylamine"]; add_reagent [label="Add protecting group reagent\n(2-MeO-PhNCO, Boc₂O, Cbz-Cl, or Fmoc-Cl)\nand base (if required)"]; reaction [label="Stir at room temperature"]; workup [label="Aqueous workup and extraction"]; purification [label="Purify by column chromatography\nor recrystallization"]; hplc_analysis [label="Analyze by Chiral HPLC"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> amine_prep; amine_prep -> add_reagent; add_reagent -> reaction; reaction -> workup; workup -> purification; purification -> hplc_analysis; hplc_analysis -> end; } Caption: General experimental workflow for the protection of a chiral amine.
1. Protection with this compound:
-
To a stirred solution of (R)-1-phenylethylamine (1.0 eq) in dichloromethane (DCM) at room temperature, add this compound (1.05 eq).
-
Stir the reaction mixture for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.
2. Boc Protection:
-
Dissolve (R)-1-phenylethylamine (1.0 eq) in a suitable solvent (e.g., DCM or a mixture of dioxane and water).
-
Add a base such as triethylamine (1.5 eq) or aqueous sodium hydroxide.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Perform an aqueous workup, extract with an organic solvent, and purify the product.[5]
3. Cbz Protection:
-
Dissolve (R)-1-phenylethylamine (1.0 eq) in a mixture of an organic solvent (e.g., ethyl acetate) and aqueous sodium bicarbonate solution.
-
Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate to obtain the product.[5]
4. Fmoc Protection:
-
Dissolve (R)-1-phenylethylamine (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a mild base like sodium bicarbonate (2.0 eq).
-
Add Fmoc-Cl (1.05 eq) and stir the mixture at room temperature for 2-6 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate by filtration.
Chiral HPLC Analysis for Enantiomeric Excess Determination
The enantiomeric excess (e.e.) of the protected amine is determined by chiral HPLC. A typical protocol is as follows:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak AD-H or Chiralcel OD-H is commonly used.[7]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral HPLC.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 230 nm).[7]
-
Temperature: 25 °C.[7]
-
Sample Preparation: Dissolve a small amount of the purified protected amine in the mobile phase.
-
Calculation of Enantiomeric Excess: The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Conclusion and Recommendations
The choice of a protecting group for a chiral amine is a critical decision that can significantly impact the stereochemical outcome of a synthetic sequence. While the standard protecting groups Boc, Cbz, and Fmoc are well-established and generally offer low levels of racemization, this compound presents a compelling alternative.
The reaction with this compound to form a stable urea proceeds under mild conditions and, as the data suggests, with minimal risk of racemization. This makes it an excellent choice for sensitive substrates where maintaining stereochemical purity is of utmost importance. The directness of the reaction and the stability of the resulting urea are additional advantages.
Ultimately, the optimal protecting group will depend on the specific requirements of the synthetic route, including the nature of the chiral amine, the downstream reaction conditions, and the desired deprotection strategy. However, for researchers seeking a reliable and stereochemically safe method for chiral amine protection, this compound warrants serious consideration.
References
-
Epimerisation in Peptide Synthesis. MDPI. Available from: [Link]
-
Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. Available from: [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. Available from: [Link]
-
Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PMC. 2024. Available from: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. 2023. Available from: [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. 2023. Available from: [Link]
- Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents.
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC. Available from: [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed. Available from: [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available from: [Link]
- Process for the racemization of α-amino acids. Google Patents.
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Yamada, S., Hongo, C., Yoshioka, R., & Chibata, I. (1983). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry, 48(6), 843–846. Available from: [Link]
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The Chiral Notebook. Phenomenex. Available from: [Link]
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Goodman, M., & Stueben, K. C. (1959). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 24(10), 1524–1528. Available from: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. 2020. Available from: [Link]
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7.4 Racemization Assays. Thieme. Available from: [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu. 2016. Available from: [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. 2015. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
Efficient racemization of 1-phenylethylamine and its derivatives. ResearchGate. 2015. Available from: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. The University of Manchester. Available from: [Link]
-
Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. PubMed. 2010. Available from: [Link]
-
Supporting Information For: S1. DOI. Available from: [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. Available from: [Link]
- Process for racemization of optically active 1-phenylethylamine derivative. Google Patents.
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. 2024. Available from: [Link]
-
Supporting Information A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis. The Royal Society of Chemistry. Available from: [Link]
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Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
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A Comparative Guide to the Cost-Effectiveness of 2-Methoxyphenyl Isocyanate as a Protecting Group Reagent
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. The ideal protecting group should be readily introduced and removed under mild conditions, stable to a wide range of reagents, and, critically, cost-effective, especially in the context of process development and large-scale synthesis. This guide provides an in-depth analysis of 2-methoxyphenyl isocyanate as a protecting group reagent for amines and alcohols, comparing its performance and cost-effectiveness against other commonly employed protecting groups.
The Role of this compound in Protecting Group Chemistry
This compound serves as a versatile reagent for the protection of primary and secondary amines, as well as alcohols. The reaction with an amine yields a highly stable N,N'-disubstituted urea, while the reaction with an alcohol forms a carbamate. The ortho-methoxy group plays a crucial role in the reactivity and subsequent deprotection of the resulting protected compound.
Mechanism of Protection
The protection mechanism involves the nucleophilic attack of the amine or alcohol on the electrophilic carbon of the isocyanate group. This reaction is typically fast and high-yielding, often proceeding at room temperature without the need for a catalyst.
Comparative Analysis with Alternative Protecting Groups
The cost-effectiveness of a protecting group strategy extends beyond the price of the reagent itself. It encompasses the cost of solvents, catalysts, and reagents required for both protection and deprotection, as well as the impact on overall yield and purification expenses.
For the Protection of Amines
The primary alternatives to this compound for amine protection are carbamate-based protecting groups such as Boc and Cbz.
| Protecting Group | Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Reagent Cost (per mole) |
| 2-Methoxyphenylurea | This compound | DCM, rt, 10-60 min[1] | KOtBu, xylene, 120 °C[2] | ~$150 |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, NaOH), THF or DCM, rt[3] | Strong acid (e.g., TFA, HCl)[4][5] | ~$50 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃), water/dioxane, 0 °C to rt[6] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)[6] | ~$100 |
Note: Reagent costs are estimates and can vary significantly based on supplier, purity, and quantity.
Discussion:
-
2-Methoxyphenylurea: The key advantage of the urea linkage formed with this compound is its exceptional stability under a wide range of acidic and basic conditions, making it orthogonal to many other protecting groups.[2][7] This stability, however, necessitates harsher deprotection conditions. The cost of the isocyanate is moderate.
-
Boc (tert-butyloxycarbonyl): The Boc group is one of the most widely used amine protecting groups due to its ease of introduction and mild, acidic deprotection.[8] The reagent, Boc anhydride, is relatively inexpensive. Its lability to acid, however, can be a limitation in some synthetic routes.
-
Cbz (Benzyloxycarbonyl): The Cbz group offers good stability to a range of conditions and can be removed by catalytic hydrogenolysis, which is a very mild and selective method.[6] This makes it orthogonal to the acid-labile Boc group.[6] The reagent cost is comparable to this compound.
For the Protection of Alcohols
For alcohol protection, this compound (forming a carbamate) is compared with silyl ethers and benzyl ethers.
| Protecting Group | Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Reagent Cost (per mole) |
| 2-Methoxyphenyl carbamate | This compound | Base (e.g., pyridine), DCM, rt | Basic hydrolysis (e.g., NaOH) or specific conditions | ~$150 |
| TBS (tert-butyldimethylsilyl) ether | TBS-Cl | Imidazole, DMF, rt[9] | Fluoride source (e.g., TBAF) or acid[9] | ~$40 |
| Benzyl (Bn) ether | Benzyl bromide (BnBr) | Strong base (e.g., NaH), THF, 0 °C to rt[10][11] | Catalytic hydrogenolysis (H₂, Pd/C)[12][13] | ~$60 |
Note: Reagent costs are estimates and can vary significantly based on supplier, purity, and quantity.
Discussion:
-
2-Methoxyphenyl carbamate: Carbamates are generally more stable than silyl ethers and can be a good option when robustness is required. Deprotection typically involves basic hydrolysis.
-
Silyl Ethers (e.g., TBS): Silyl ethers are very popular due to their ease of introduction and mild, fluoride-mediated deprotection.[9] The reagents are generally inexpensive. Their stability can be tuned by varying the substituents on the silicon atom.[14]
-
Benzyl (Bn) Ethers: Benzyl ethers are highly stable to a wide range of conditions, including acidic and basic media.[13] Their removal via catalytic hydrogenolysis is a key advantage, offering orthogonality to many other protecting groups.[10][12] The reagents are relatively affordable.
Experimental Protocols
Protection of an Amine with this compound
Objective: To protect a primary or secondary amine as a 2-methoxyphenylurea.
Protocol: [1]
-
Dissolve the amine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Add this compound (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture for 10-60 minutes. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product can be filtered and washed with a suitable solvent (e.g., diethyl ether).
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Deprotection of a 2-Methoxyphenylurea
Objective: To regenerate the free amine from the 2-methoxyphenylurea.
Protocol: [2]
-
Suspend the protected amine (1.0 equivalent) in xylene in a round-bottom flask.
-
Add potassium tert-butoxide (KOtBu) (2.0 equivalents).
-
Heat the reaction mixture to 120 °C and stir for the required time (monitor by TLC).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Workflows
Caption: Workflow for the protection and deprotection of amines using this compound.
Caption: Orthogonal deprotection strategies for Boc and Cbz protecting groups.
Conclusion
This compound is a valuable reagent for the protection of amines and alcohols, offering a highly stable protected form that is orthogonal to many common protecting groups. While the reagent cost is moderate and the deprotection conditions can be harsh, its use is justified in complex syntheses where the exceptional stability of the protected group is a critical requirement. For less demanding applications, more common and less expensive protecting groups such as Boc for amines and silyl ethers for alcohols may be more cost-effective. The ultimate choice of protecting group should be based on a holistic assessment of the entire synthetic route, taking into account reagent costs, reaction conditions, and the need for orthogonality.
References
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- University of Toronto. (n.d.). Alcohol Protecting Groups.
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J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]
- Debnath, J., et al. (2019). This compound: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers. Royal Society of Chemistry.
- Debnath, J., et al. (2019). This compound: A chemoselective multitasking reagent for amine protection/deprotection sequence.
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
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Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved from [Link]
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- Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3736–3740.
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
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Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
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Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methoxyphenyl Isocyanate for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous chemical handling extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, culminating in its safe and compliant disposal. 2-Methoxyphenyl isocyanate is a valuable intermediate in pharmaceutical and chemical synthesis, but its high reactivity and toxicity demand a rigorous and well-understood disposal protocol.[1] This guide provides a direct, procedural framework for researchers and drug development professionals to manage this chemical waste, ensuring laboratory safety and environmental responsibility.
The core principle behind isocyanate disposal is the deactivation of the highly reactive isocyanate group (-N=C=O). This is achieved through a controlled neutralization reaction, which converts the hazardous compound into a more stable and less reactive derivative, typically a substituted urea.[2] This process must be managed carefully, as the reaction with nucleophiles like water or amines is exothermic and generates carbon dioxide gas, which can lead to dangerous pressure buildup in a sealed container.[3][4]
Part 1: Hazard Profile and Immediate Safety Precautions
Before handling or disposing of this compound, it is imperative to recognize its significant hazards. It is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[5] It is a potent irritant to the skin, eyes, and respiratory system and can act as a respiratory sensitizer, potentially causing asthma-like symptoms upon exposure.[5][6] Furthermore, it is a lachrymator, a substance that causes tearing.[6]
The primary chemical hazard stems from its reactivity, particularly with moisture.[5] It reacts with water, alcohols, amines, acids, and strong bases.[5][7] Therefore, adherence to strict personal protective equipment (PPE) protocols is non-negotiable.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles and a full-face shield.[4][7] | Protects against splashes of the liquid and its irritating vapors. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant nitrile gloves.[8] | Provides a suitable barrier against skin contact. Thin latex gloves are not sufficient. Gloves must be inspected before use and removed carefully to avoid contamination.[9][10] |
| Body Protection | Chemical-resistant lab coat or apron. For larger quantities or spill cleanup, disposable coveralls are recommended.[4][10] | Prevents incidental contact with clothing and skin. Closed-toe shoes are mandatory. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[4] For spill response outside a hood, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is required.[7] | Protects against the inhalation of harmful and sensitizing vapors.[11] |
Part 2: Step-by-Step Waste Disposal Protocol
This protocol outlines the neutralization of small quantities of this compound waste typically generated in a research setting. All steps must be performed within a certified chemical fume hood.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe neutralization and disposal of this compound.
Experimental Protocol: Waste Neutralization
1. Prepare Decontamination/Neutralization Solution: In a designated chemical fume hood, prepare one of the solutions detailed in Table 2. The chosen container should be chemically resistant (e.g., a high-density polyethylene pail) and at least twice the volume of the total waste and solution to accommodate potential foaming and gas evolution.[12]
Table 2: Decontamination & Neutralization Solution Formulations
| Formulation | Components | Procedure & Notes |
|---|---|---|
| Formula 1 (Preferred) | - 5-10% Sodium Carbonate (w/v) - 0.2-2% Liquid Detergent (v/v) - 88-95% Water | This formulation is preferred as it is not flammable and the reagents are readily available.[2][3][12] The detergent aids in emulsifying the organic isocyanate in the aqueous solution, increasing the reaction efficiency. |
| Formula 2 | - 3-8% Concentrated Ammonia (v/v) - 0.2% Liquid Detergent (v/v) - 92-97% Water | This is also an effective solution. However, it requires excellent ventilation due to the vapor pressure of ammonia.[3][12] |
2. Neutralize the Isocyanate Waste: a. Slow Addition: Carefully and slowly add the this compound waste to the prepared neutralization solution. Never add the solution to the waste , as this can cause a violent, uncontrolled reaction. b. Stir Gently: If safe to do so, gently swirl or stir the mixture to promote contact between the waste and the solution. c. Observe: The reaction will generate carbon dioxide gas, which may cause bubbling or foaming.[4] The slow addition rate is critical to keep this manageable.
3. Allow for Complete Reaction: a. Ventilation is Key: Place the open container in a safe, designated area at the back of the fume hood.[4] b. Do Not Seal: Cover the container loosely with a cap or watch glass to prevent contamination, but DO NOT SEAL IT TIGHTLY .[3] Sealing the container will lead to a dangerous buildup of pressure from the evolved CO2 and could cause the container to rupture.[3][12] c. Wait 48 Hours: Allow the mixture to stand for a minimum of 48 hours to ensure the neutralization reaction is complete.[13]
4. Final Waste Management: a. Labeling: After the 48-hour period, securely close the container. The contents must still be treated as hazardous waste.[4] Label the container clearly with its contents (e.g., "Hazardous Waste: Neutralized this compound in Sodium Carbonate Solution") and the date of generation. b. Storage and Disposal: Store the container in your facility's designated hazardous waste satellite accumulation area. The final disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[3][11][14]
Part 3: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Evacuate and Ventilate: Immediately alert personnel in the area and evacuate. Ensure the area is well-ventilated; if the spill is outside a fume hood, increase airflow to the room if possible.[4]
-
Wear Full PPE: Before re-entering the area, don the full PPE as described in Table 1, including respiratory protection.[4]
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or sawdust.[3][4] Do not use combustible materials like paper towels.[4]
-
Collect Waste: Gently shovel the absorbed material into a clearly labeled, open-top container.[3]
-
Decontaminate the Area: Wipe the spill area with one of the decontamination solutions from Table 2. Allow the solution to remain in contact with the surface for at least 10 minutes before wiping clean.[12]
-
Dispose of Materials: All cleanup materials, including contaminated absorbent, wipes, and PPE, must be placed in the open-top hazardous waste container. Treat this container using the same 48-hour vented reaction protocol described above before arranging for final disposal.[3][4]
By adhering to these structured procedures, laboratory professionals can confidently manage the risks associated with this compound, ensuring a safe work environment and maintaining the highest standards of scientific integrity and regulatory compliance.
References
- Fisher Scientific. (2025). Safety Data Sheet: this compound.
- Patsnap Eureka. (2025). Industry Best Practices for Isocyanate Waste Management.
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-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
- BenchChem. (2025). Proper Disposal of 1-Naphthyl Isocyanate: A Guide for Laboratory Professionals.
-
International Science Community Association. (n.d.). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. Retrieved from [Link]
-
Safe Work Australia. (2015). Guide to handling isocyanates. Retrieved from [Link]
- BenchChem. (2025). Proper Disposal of Isocyanic Acid: A Comprehensive Guide for Laboratory Professionals.
-
SAFETY IN NUMBERS. (n.d.). SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. Retrieved from [Link]
-
Reddit. (2021). Safety measures for working with isocyanate. Retrieved from [Link]
- CymitQuimica. (2025). SAFETY DATA SHEET.
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 3-Methoxyphenyl Isocyanate.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 4-Methoxyphenyl isocyanate.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Methoxyphenyl isocyanate.
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A Senior Application Scientist's Guide to Handling 2-Methoxyphenyl Isocyanate: Essential Safety and Operational Protocols
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. Among the vast array of reagents utilized, isocyanates represent a class of compounds that demand the utmost respect and meticulous handling. 2-Methoxyphenyl isocyanate, a valuable building block in organic synthesis, is no exception. Its utility is matched by its potential hazards, which, if not properly managed, can pose significant health risks.
This guide moves beyond a simple checklist of safety procedures. It is designed to provide a deep, field-proven understanding of why specific personal protective equipment (PPE) is essential, how to structure your workflow to minimize exposure, and what immediate steps to take in the event of an emergency. By internalizing these principles, you can ensure a safe and productive laboratory environment.
The Inherent Risks: Understanding the Reactivity and Toxicity of this compound
This compound (CAS No. 700-87-8) is a hazardous chemical that can cause adverse health effects through multiple exposure routes.[1] Its primary dangers lie in its reactivity and its ability to act as a sensitizer.
-
Acute Toxicity: The compound is harmful if inhaled, ingested, or if it comes into contact with skin.[1] Exposure can lead to immediate irritation of the skin and eyes.[1] It is also a lachrymator, a substance that causes tearing.[2]
-
Respiratory Irritation: Inhalation of vapors or mists can cause significant irritation to the respiratory tract.[3]
-
Sensitization: A critical and often underestimated hazard of isocyanates is their potential to cause chemical sensitization.[4] Initial exposure may only cause mild symptoms, but subsequent exposures, even at very low concentrations, can trigger a severe, asthma-like allergic reaction in sensitized individuals.[4][5] This is why preventing initial exposure is paramount.
Given these hazards, a comprehensive PPE and handling strategy is not merely a recommendation—it is a mandatory component of safe laboratory practice.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of PPE is your first and most critical line of defense. It must be chosen based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling this compound.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mL) in a Certified Fume Hood | Safety glasses with side shields and brow guard. | Chemical-resistant nitrile or butyl rubber gloves.[6] | Flame-resistant lab coat. | Not typically required if work is performed correctly within a certified chemical fume hood. |
| High-Volume Handling (>10 mL) or Operations with Splash Potential | Chemical safety goggles and a full-face shield.[7] | Double-gloving with chemical-resistant nitrile or butyl rubber gloves. | Chemical-resistant apron over a flame-resistant lab coat. | Half-face or full-face respirator with organic vapor cartridges and particulate pre-filters (Type A/P).[1] |
| Spill Cleanup | Chemical safety goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Disposable chemical-resistant coveralls.[8] | Full-face, positive-pressure, self-contained breathing apparatus (SCBA) or a supplied-air respirator.[6][9] |
A Deeper Dive into PPE Selection:
-
Eye and Face Protection: Because this compound is a serious eye irritant, robust eye protection is non-negotiable.[1] In situations with a high risk of splashing, a full-face shield worn over chemical goggles provides a necessary dual layer of protection.[7]
-
Skin and Body Protection: Protective clothing must be worn to prevent skin contact.[10] Standard lab coats may not offer sufficient protection against significant splashes. Disposable coveralls are often preferred for high-risk tasks and spill response as they prevent the contamination of personal clothing and are easily disposed of.[11]
-
Hand Protection: Not all gloves are created equal. Standard thin disposable gloves may not be sufficient. Always use chemical-resistant gloves and inspect them for any signs of degradation or puncture before use.[3] The practice of double-gloving can provide additional protection in case the outer glove is compromised.
-
Respiratory Protection: The odor threshold for many isocyanates is higher than the occupational exposure limits, meaning that if you can smell it, you are likely already overexposed.[4] Therefore, respiratory protection should be used based on the risk of aerosol or vapor generation, not by the presence of an odor. All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
A proactive approach to safety involves structuring your entire workflow to minimize risk.
1. Pre-Handling Preparation:
- Designate a Work Area: All work with this compound must be conducted in a certified chemical fume hood.
- Verify Safety Equipment: Ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[1]
- Assemble Materials: Have all necessary equipment, reagents, and spill cleanup materials ready within the fume hood before starting the experiment.
2. During Handling:
- Maintain Ventilation: Keep the fume hood sash at the lowest practical height.
- Avoid Contamination: Use dedicated glassware and utensils. Do not eat, drink, or smoke in the laboratory.[1]
- Moisture Sensitivity: this compound is moisture-sensitive and can react with water.[1] Keep containers tightly closed when not in use.
3. Post-Handling Procedures:
- Decontamination: Wipe down the work surface in the fume hood with an appropriate decontamination solution (see spill cleanup section).
- Waste Segregation: All waste contaminated with the isocyanate must be treated as hazardous waste.
- PPE Removal: Remove gloves and other disposable PPE using a technique that avoids skin contact with the contaminated outer surface and dispose of them in the designated hazardous waste container.[12]
- Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
Emergency Response: Spill and Exposure Protocols
Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is essential.
Spill Management Workflow
The following workflow outlines the immediate steps to be taken in the event of a this compound spill.
Caption: Workflow for managing a this compound spill.
Spill Decontamination Solution: A common and effective neutralizing solution can be prepared as follows: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.[13][14] Important: When neutralizing the collected waste, do not seal the container. The reaction can generate carbon dioxide gas, which could lead to pressure buildup and container rupture.[13][14]
First Aid for Exposure
Immediate action is critical in the event of personal exposure.
-
Inhalation: Immediately move the affected person to fresh air. If they are having difficulty breathing, administer oxygen and seek immediate medical attention.[15]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the affected area thoroughly with soap and water. Seek immediate medical attention.[15][16]
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. The affected person should rest. Seek immediate medical attention.[16]
Disposal Plan: Managing Isocyanate Waste
All materials contaminated with this compound, including excess reagent, contaminated absorbent materials, and disposable PPE, are considered hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container. As noted, if neutralizing waste in the container, it should be kept open in a safe, ventilated area until the reaction is complete.
-
Disposal: Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[12][14] Never dispose of isocyanate waste down the drain.
By integrating these safety protocols and operational plans into your daily laboratory practices, you build a self-validating system of safety. This ensures not only your personal well-being but also that of your colleagues, fostering a culture of scientific integrity and responsibility.
References
-
SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific. [Link]
-
First Aid - American Chemistry Council. (n.d.). American Chemistry Council. [Link]
-
What PPE is required when working with isocyanates? - Sysco Environmental. (n.d.). Sysco Environmental. [Link]
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). American Chemistry Council. [Link]
-
Personal Protective Equipment: Helping to Reduce Isocyanate Exposure - Composites One. (n.d.). Composites One. [Link]
-
Protection Against Isocyanate Exposure - Total Source Manufacturing. (2023). Total Source Manufacturing. [Link]
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Personal Protective Equipment | US EPA. (2025). United States Environmental Protection Agency. [Link]
-
A Guide to Occupational Exposure to Isocyanates. (n.d.). N.C. Department of Labor. [Link]
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SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. (n.d.). American Chemistry Council. [Link]
-
Iden - Weiss Chemie + Technik. (2024). Weiss Chemie + Technik. [Link]
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CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University. [Link]
-
Chemical spill cleanup procedures - J&K Scientific LLC. (2021). J&K Scientific LLC. [Link]
-
Safe Work Procedures for Isocyanate-Containing Products - Actsafe Safety Association. (n.d.). Actsafe Safety Association. [Link]
-
SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A) | FSI. (n.d.). Foam Supplies, Inc. [Link]
-
Isocyanates - Exposure Standard Documentation - Safe Work Australia. (n.d.). Safe Work Australia. [Link]
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- 5. Exposure Standard Documentation [hcis.safeworkaustralia.gov.au]
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- 7. americanchemistry.com [americanchemistry.com]
- 8. tsmfg.com [tsmfg.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
